molecular formula C17H20N4OS B11933423 T-448 free base

T-448 free base

Número de catálogo: B11933423
Peso molecular: 328.4 g/mol
Clave InChI: HQRYNOVKRKLADI-CABCVRRESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

T-448 free base is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H20N4OS

Peso molecular

328.4 g/mol

Nombre IUPAC

3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m1/s1

Clave InChI

HQRYNOVKRKLADI-CABCVRRESA-N

SMILES isomérico

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4

SMILES canónico

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of T-448 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 free base is an orally active, specific, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3] Dysregulation of LSD1, which primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4), has been implicated in the pathophysiology of various central nervous system (CNS) disorders.[2][4] T-448 represents a significant advancement in the development of LSD1 inhibitors due to its unique mechanism that confers a superior hematological safety profile, a common challenge with previous compounds in this class.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of T-448, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Specific and Irreversible Inhibition of LSD1

T-448 acts as a potent and selective inhibitor of the enzymatic activity of LSD1. Its primary mechanism involves the irreversible inactivation of the enzyme, thereby preventing the demethylation of H3K4.[1][4] This leads to an increase in H3K4 methylation levels, which is associated with the enhanced expression of genes related to neural plasticity.[3][4]

A key innovation in the mechanism of T-448 lies in its interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1. T-448 covalently binds to FAD, leading to the formation of a compact formyl-FAD adduct.[2][4] This modification effectively and irreversibly blocks the catalytic activity of LSD1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and kinetic profile of T-448.

ParameterValueTargetNotes
IC50 22 nMHuman Recombinant LSD1The half maximal inhibitory concentration, indicating high potency.[4]
kinact/KI 1.7 × 10^4 ± 2.6 × 10^3 (s−1 M−1)Human Recombinant LSD1Represents the rate of irreversible inhibition.[4]
Selectivity >4,500-foldOver MAO-A/BDemonstrates high selectivity against other FAD-dependent enzymes.[4]

Table 1: In Vitro Potency and Selectivity of T-448

Animal ModelDosageRouteDurationKey Findings
NR1-hypo mice1, 10 mg/kgOral3 weeksDose-dependent increase in H3K4me2 levels around Bdnf, Arc, and Fos genes; partial rescue of learning deficits.[3]
Primary cultured rat neurons0.1 - 10 µMIn vitro1 daySignificant increase in Ucp2 H3K4me2 and Ucp2 mRNA levels.[4]

Table 2: In Vivo and In Vitro Efficacy of T-448

Key Differentiator: Superior Hematological Safety Profile

A significant hurdle in the development of LSD1 inhibitors has been the induction of hematotoxicity, particularly thrombocytopenia. This adverse effect is attributed to the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor in hematopoiesis.[2][4]

T-448 was specifically designed to overcome this limitation. Its mechanism of forming a compact formyl-FAD adduct results in only a minimal and transient disruption of the LSD1-GFI1B complex.[2][4] In contrast to other tranylcypromine-based LSD1 inhibitors, the interaction between LSD1 and GFI1B recovers to baseline levels shortly after treatment with T-448.[4] This unique property is central to its improved safety profile, as demonstrated by the absence of platelet reduction in mice treated with effective doses of T-448.[4]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of T-448 and its differential effect on the LSD1-GFI1B complex compared to conventional inhibitors.

T448_Mechanism cluster_LSD1 LSD1 Enzyme LSD1 LSD1 FAD FAD Cofactor H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation Formyl_FAD Compact Formyl-FAD Adduct LSD1->Formyl_FAD Forms T448 T-448 T448->LSD1 Irreversible Inhibition H3K4me1 H3K4me1/0 H3K4me2->H3K4me1 GeneExpression Neural Plasticity Gene Expression H3K4me2->GeneExpression Promotes

Caption: Mechanism of T-448 action on LSD1 and H3K4 methylation.

Safety_Profile cluster_Conventional Conventional LSD1 Inhibitors cluster_T448 T-448 Conv_Inhibitor Conventional Inhibitor LSD1_GFI1B_disrupted LSD1-GFI1B Complex (Sustained Disruption) Conv_Inhibitor->LSD1_GFI1B_disrupted Thrombocytopenia Thrombocytopenia LSD1_GFI1B_disrupted->Thrombocytopenia T448 T-448 LSD1_GFI1B_transient LSD1-GFI1B Complex (Minimal & Transient Disruption) T448->LSD1_GFI1B_transient Safe_Profile Superior Hematological Safety Profile LSD1_GFI1B_transient->Safe_Profile LSD1_GFI1B_complex LSD1-GFI1B Complex LSD1_GFI1B_complex->LSD1_GFI1B_disrupted LSD1_GFI1B_complex->LSD1_GFI1B_transient

Caption: Comparison of T-448 and conventional LSD1 inhibitors on the LSD1-GFI1B complex.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of T-448, based on the methodologies described by Matsuda S, et al. (2019).

LSD1 Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency of T-448 against human recombinant LSD1.

  • Method:

    • Human recombinant LSD1 is incubated with a biotinylated H3K4me2 peptide substrate.

    • The demethylation reaction is initiated in the presence of varying concentrations of T-448 or vehicle control.

    • The reaction is quenched, and the amount of demethylated product is quantified using a horseradish peroxidase-coupled reaction and a luminescent substrate.

    • IC50 values are calculated from the dose-response curves.

  • Kinetic Analysis: To determine the mode of inhibition, a time-dependent inhibition assay is performed. LSD1 is pre-incubated with T-448 for varying durations before the addition of the substrate. The kinact and KI values are determined by non-linear regression analysis.

Cell-Based H3K4 Methylation Assay
  • Objective: To assess the effect of T-448 on H3K4 methylation in a cellular context.

  • Method:

    • Primary cultured rat cortical neurons are treated with varying concentrations of T-448 for 24 hours.

    • Cells are lysed, and histones are extracted.

    • H3K4me2 levels are quantified by Western blotting or ELISA using an antibody specific for dimethylated H3K4.

    • Gene expression analysis of target genes (e.g., Ucp2) is performed using quantitative real-time PCR (qRT-PCR).

Surface Plasmon Resonance (SPR) for LSD1-GFI1B Interaction
  • Objective: To evaluate the effect of T-448 on the interaction between LSD1 and GFI1B.

  • Method:

    • Recombinant human LSD1 is immobilized on a sensor chip.

    • The chip is treated with T-448, a conventional LSD1 inhibitor (e.g., T-711), or a vehicle control.

    • A solution containing recombinant GFI1B is flowed over the chip surface.

    • The binding of GFI1B to LSD1 is monitored in real-time. The association and dissociation kinetics are measured to assess the stability of the complex.

In Vivo Efficacy and Safety Studies in Mice
  • Objective: To determine the in vivo effects of T-448 on brain H3K4 methylation, cognitive function, and hematological parameters.

  • Animal Model: NR1-hypo mice, a model exhibiting NMDA receptor hypofunction and learning deficits.

  • Method:

    • Mice are orally administered T-448 or vehicle daily for a specified period (e.g., 3 weeks).

    • Cognitive function is assessed using behavioral tests such as the Y-maze.

    • At the end of the treatment period, brain tissue (e.g., hippocampus) is collected for chromatin immunoprecipitation (ChIP) followed by sequencing or qPCR to measure H3K4me2 levels at specific gene loci.

    • Blood samples are collected for complete blood counts (CBC) to assess hematological parameters, including platelet counts.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation Enzyme_Assay LSD1 Enzyme Inhibition Assay Cell_Assay Cell-Based H3K4 Methylation Assay Enzyme_Assay->Cell_Assay SPR_Assay SPR Assay (LSD1-GFI1B Interaction) Cell_Assay->SPR_Assay Animal_Model Animal Model (NR1-hypo mice) SPR_Assay->Animal_Model Behavioral_Test Behavioral Testing (Y-maze) Animal_Model->Behavioral_Test ChIP_Seq ChIP-Seq/qPCR (Brain Tissue) Behavioral_Test->ChIP_Seq Hematology Hematological Analysis (CBC) ChIP_Seq->Hematology End Candidate Selection Hematology->End Start Compound Screening Start->Enzyme_Assay

Caption: A generalized experimental workflow for the characterization of T-448.

Conclusion

This compound is a highly potent and specific irreversible inhibitor of LSD1. Its innovative mechanism, centered on the formation of a compact formyl-FAD adduct, distinguishes it from previous LSD1 inhibitors by minimizing the disruption of the LSD1-GFI1B complex. This leads to a significantly improved hematological safety profile while maintaining efficacy in enhancing H3K4 methylation and improving cognitive function in preclinical models. The data and experimental approaches outlined in this guide provide a comprehensive understanding of the mechanism of action of T-448, highlighting its potential as a therapeutic agent for CNS disorders associated with epigenetic dysregulation.

References

T-448 Free Base: A Technical Guide to H3K4 Methylation Enhancement for Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). By inhibiting LSD1, T-448 enhances H3K4 methylation, an epigenetic mark critically involved in neuronal function, synaptic plasticity, and cognitive processes. Notably, T-448 exhibits a superior safety profile compared to other LSD1 inhibitors due to its minimal disruption of the LSD1-GFI1B complex, thereby avoiding hematological toxicities. This technical guide provides a comprehensive overview of T-448, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and the relevant signaling pathways, to support its evaluation and application in neuropsychiatric drug discovery.

Introduction to this compound and H3K4 Methylation

Histone methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. The methylation of histone H3 at lysine 4 (H3K4) is particularly associated with active gene transcription. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, specifically removes mono- and di-methyl groups from H3K4 (H3K4me1 and H3K4me2), leading to transcriptional repression. Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders, making LSD1 an attractive therapeutic target.

T-448 is a novel, orally active, and irreversible inhibitor of LSD1. Its targeted action leads to an increase in H3K4 methylation levels, thereby promoting the expression of genes associated with neuronal plasticity and cognitive function.

Mechanism of Action

T-448 acts as a specific inhibitor of the enzymatic activity of LSD1. It irreversibly binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to the formation of a compact formyl-FAD adduct. This inactivation of LSD1 prevents the demethylation of H3K4, resulting in an accumulation of H3K4me1 and H3K4me2 at the promoters of target genes. This, in turn, facilitates a chromatin state conducive to gene transcription.

A key feature of T-448 is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor for hematopoietic stem cell differentiation. This selectivity is attributed to the compact nature of the T-448-FAD adduct, which avoids the steric hindrance that bulkier adducts from other LSD1 inhibitors cause, thus preventing the disruption of the LSD1-GFI1B complex and mitigating the risk of thrombocytopenia.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (LSD1)22 nMPurified human recombinant LSD1[2]
H3K4me2 InductionSignificant IncreasePrimary cultured rat neurons[3]
Ucp2 mRNA InductionSignificant IncreasePrimary cultured rat neurons[3]

Table 2: In Vivo Efficacy of this compound in NR1-hypo Mice

ParameterDosageAdministration RouteDurationOutcomeReference
Brain H3K4me2 Levels1, 10 mg/kgOral3 weeksDose-dependent increase at Bdnf, Arc, and Fos gene promoters[3]
Learning Function (Water Y-Maze)1, 10 mg/kgOral3 weeksPartial, statistically significant, and dose-dependent rescue of correct choice rate[3]
Hematological SafetyUp to 100 mg/kgNot specifiedNot specifiedNo hematological side effects observed[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of T-448 Action

The following diagram illustrates the proposed signaling pathway through which T-448 enhances neuronal function.

T448_Signaling_Pathway T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibition H3K4me1_2 H3K4me1/me2 LSD1->H3K4me1_2 Demethylation Chromatin Chromatin Remodeling H3K4me1_2->Chromatin Gene_Expression Increased Transcription of Neural Plasticity Genes (e.g., Bdnf, Arc, Fos) Chromatin->Gene_Expression Activation Neuronal_Function Enhanced Synaptic Plasticity & Improved Cognitive Function Gene_Expression->Neuronal_Function

T-448 inhibits LSD1, increasing H3K4 methylation and promoting neuronal gene expression.
Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for assessing the efficacy of a cognitive enhancer like T-448.

Preclinical_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis & Interpretation LSD1_Assay LSD1 Enzymatic Assay (IC50 Determination) T448_Treatment_vitro T-448 Treatment Neuronal_Culture Primary Neuronal Culture Neuronal_Culture->T448_Treatment_vitro Western_Blot Western Blot (H3K4me1/2/3 levels) T448_Treatment_vitro->Western_Blot qPCR_vitro RT-qPCR (Gene Expression) T448_Treatment_vitro->qPCR_vitro Data_Analysis Statistical Analysis Western_Blot->Data_Analysis qPCR_vitro->Data_Analysis Animal_Model Animal Model of Cognitive Dysfunction (e.g., NR1-hypo mice) T448_Treatment_vivo T-448 Administration (Oral) Animal_Model->T448_Treatment_vivo Behavioral_Test Cognitive Behavioral Testing (e.g., Y-Maze) T448_Treatment_vivo->Behavioral_Test Tissue_Collection Brain Tissue Collection Behavioral_Test->Tissue_Collection Behavioral_Test->Data_Analysis ChIP_qPCR ChIP-qPCR (H3K4me2 at specific promoters) Tissue_Collection->ChIP_qPCR ChIP_qPCR->Data_Analysis Interpretation Interpretation of Results & Conclusion Data_Analysis->Interpretation

A typical workflow for the preclinical evaluation of T-448.

Detailed Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for determining the IC50 of LSD1 inhibitors.

Materials:

  • Purified recombinant human LSD1

  • This compound dissolved in DMSO

  • LSD1 substrate (e.g., di-methylated H3K4 peptide)

  • Assay buffer

  • Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of T-448 in assay buffer.

  • To each well of the microplate, add the LSD1 enzyme and the T-448 dilution (or vehicle control).

  • Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylase reaction by adding the LSD1 substrate to each well.

  • Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction and add the detection reagents.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Calculate the percent inhibition for each T-448 concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Western Blot for H3K4 Methylation in Primary Neuronal Cultures

Materials:

  • Primary rat cortical neurons

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture primary rat cortical neurons to the desired confluency.

  • Treat the neurons with various concentrations of T-448 (e.g., 0-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them to extract total protein.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a high-percentage gel suitable for resolving histones (e.g., 15%).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of methylated H3K4 to the total histone H3 levels.

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me2 at Specific Gene Promoters

Materials:

  • Brain tissue (e.g., hippocampus) from T-448-treated and control mice

  • Formaldehyde for cross-linking

  • Glycine for quenching

  • Lysis and sonication buffers

  • Sonicator

  • Anti-H3K4me2 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for the promoter regions of Bdnf, Arc, and Fos

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Homogenize brain tissue and cross-link proteins to DNA with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and nuclei, and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the anti-H3K4me2 antibody or control IgG overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K, and purify the DNA.

  • Perform qPCR using primers specific for the promoter regions of interest.

  • Analyze the data using the percent input method or fold enrichment over IgG.

Y-Maze Spontaneous Alternation Test for Cognitive Function

Materials:

  • Y-maze apparatus (three identical arms at a 120° angle)

  • Video tracking software (optional, but recommended for accurate data collection)

  • NR1-hypo mice treated with T-448 or vehicle

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).

  • Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.

  • An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, but not ABA).

  • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Clean the maze thoroughly between each mouse to remove olfactory cues.

  • Compare the percentage of spontaneous alternation between the T-448-treated and vehicle-treated groups. An increase in the percentage of alternation indicates improved spatial working memory.

Conclusion

This compound presents a promising therapeutic strategy for CNS disorders associated with epigenetic dysregulation. Its specific and irreversible inhibition of LSD1 leads to an enhancement of H3K4 methylation, promoting the expression of genes crucial for neuronal plasticity and cognitive function. The favorable safety profile of T-448, particularly its lack of hematological toxicity, makes it a compelling candidate for further development. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to effectively evaluate and utilize T-448 in their preclinical research programs.

References

The Discovery and Synthesis of T-448 Free Base: A Novel LSD1 Inhibitor with CNS Activity and Hematological Safety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 free base, chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). Its discovery represents a significant advancement in the development of epigenetic modulators with therapeutic potential for central nervous system (CNS) disorders. A key feature of T-448 is its unique mechanism of action that minimizes the hematological side effects commonly associated with other LSD1 inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, tailored for professionals in the field of drug development and scientific research.

Discovery and Rationale

The discovery of T-448 was driven by the need for LSD1 inhibitors with an improved safety profile. LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, is a key enzyme in epigenetic regulation, primarily through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4)[1]. Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various neurodevelopmental disorders, making LSD1 an attractive therapeutic target[2].

However, the clinical development of early LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, has been hampered by significant hematotoxicity, most notably thrombocytopenia[2]. This toxicity is attributed to the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a critical transcription factor for hematopoietic differentiation[2][3].

The development of T-448 stemmed from a targeted screening effort to identify small molecules that could selectively inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex[2][4]. Researchers screened for compounds that enhanced H3K4 methylation in primary cultured rat neurons while having minimal impact on the LSD1-GFI1B interaction in human TF-1a erythroblasts[2][4]. This dual-screening strategy led to the identification of T-448 as a lead candidate with a desirable pharmacological profile.

Synthesis of this compound

While a detailed, step-by-step patented synthesis of this compound is not publicly available in a single document, a plausible synthetic route can be constructed based on established organic chemistry principles and the synthesis of its core components. The synthesis likely involves a multi-step process culminating in an amide bond formation.

A proposed retrosynthetic analysis suggests the disconnection of the final amide bond, leading to two key intermediates: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid and 2-amino-5-methyl-1,3,4-thiadiazole .

Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

This heterocyclic intermediate can be synthesized from thiosemicarbazide (B42300) and acetic acid. Several methods have been reported for this transformation. One common approach involves the cyclization of thiosemicarbazide with an acid, often in the presence of a dehydrating agent like polyphosphoric acid[5]. Another method utilizes solid-phase synthesis by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride[6].

G thiosemicarbazide Thiosemicarbazide cyclization Cyclization thiosemicarbazide->cyclization acetic_acid Acetic Acid acetic_acid->cyclization intermediate 2-amino-5-methyl- 1,3,4-thiadiazole cyclization->intermediate

Synthesis of 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid

The synthesis of this chiral cyclopropylamine-containing benzoic acid derivative is more complex. It likely starts from a commercially available substituted benzoic acid and involves the stereoselective formation of the cyclopropane (B1198618) ring and subsequent introduction of the cyclobutylamino group. The synthesis of chiral trans-2-arylcyclopropylamines often involves enzymatic resolution or asymmetric synthesis to achieve the desired stereochemistry[7].

Final Amide Coupling

The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid intermediate and the amino-thiadiazole intermediate. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents. Common reagents for amide bond formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt), or other coupling agents like HATU[8][9][10][11].

G acid 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid coupling Amide Coupling (e.g., EDC, HOBt) acid->coupling amine 2-amino-5-methyl- 1,3,4-thiadiazole amine->coupling product This compound coupling->product

Mechanism of Action

T-448 is an irreversible inhibitor of LSD1. It forms a covalent adduct with the FAD cofactor in the active site of the enzyme[2][4]. This covalent modification leads to the inactivation of LSD1's demethylase activity.

The key to T-448's improved safety profile lies in the nature of this adduct. Unlike many other irreversible LSD1 inhibitors that form bulky adducts and disrupt the interaction between LSD1 and GFI1B, T-448 generates a compact formyl-FAD adduct[1][2][4]. This smaller adduct does not sterically hinder the binding of GFI1B to LSD1, thus preserving the integrity of the LSD1-GFI1B complex[1][4]. This selective inhibition of enzymatic activity without disrupting crucial protein-protein interactions is a novel and significant feature of T-448.

G cluster_0 LSD1 Active Site cluster_1 LSD1-GFI1B Interaction T448 T-448 LSD1_FAD LSD1-FAD Complex T448->LSD1_FAD Covalent Binding Adduct Compact Formyl-FAD Adduct LSD1_FAD->Adduct Forms LSD1 LSD1 Adduct->LSD1 Inactivates Demethylase Activity Complex LSD1-GFI1B Complex Adduct->Complex Minimally Affects Interaction LSD1->Complex GFI1B GFI1B GFI1B->Complex

Biological Activity and Quantitative Data

In Vitro Activity

T-448 demonstrates potent and selective inhibition of LSD1 in vitro. The key quantitative data are summarized in the table below.

ParameterValueEnzyme/Cell LineReference
IC50 22 nMHuman recombinant LSD1[1]
kinact/KI 1.7 x 104 M-1s-1Human recombinant LSD1[1]
Selectivity >4,500-fold vs. MAOA/B-[1]
In Vivo Activity

In vivo studies in animal models have demonstrated the ability of T-448 to cross the blood-brain barrier and exert its pharmacological effects in the CNS.

Animal ModelDosageAdministrationKey FindingsReference
NR1-hypo mice1, 10 mg/kgOral, 3 weeksDose-dependently increased H3K4me2 levels in the hippocampus. Partially restored learning function.[12]
MiceUp to 100 mg/kg-Increased brain H3K4 methylation without causing hematological side effects.[12]

Signaling Pathway

The primary signaling pathway affected by T-448 is the epigenetic regulation of gene expression through the modulation of H3K4 methylation. By inhibiting LSD1, T-448 leads to an increase in H3K4me1/2 levels, which are generally associated with active gene transcription[1]. In the context of neurons, this can influence the expression of genes involved in neuronal plasticity, learning, and memory[2][12]. Increased H3K4 methylation can lead to a more open chromatin state at gene promoters and enhancers, facilitating the binding of transcription factors and the initiation of transcription[2]. This, in turn, can affect various downstream neuronal signaling pathways that are crucial for cognitive function.

G T448 T-448 LSD1 LSD1 T448->LSD1 Inhibits H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates Chromatin Chromatin Accessibility H3K4me1_2->Chromatin Increases Gene_Expression Neuronal Gene Expression (e.g., Bdnf) Chromatin->Gene_Expression Promotes Neuronal_Function Improved Neuronal Function (Learning & Memory) Gene_Expression->Neuronal_Function Leads to

Experimental Protocols

LSD1 Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-448 against LSD1.

Methodology: A common method is the peroxidase-coupled assay.

  • Reagents: Human recombinant LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, FAD.

  • Procedure:

    • Prepare a serial dilution of T-448.

    • In a 96-well plate, add LSD1 enzyme, FAD, and the T-448 dilution.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • The demethylation reaction produces hydrogen peroxide (H₂O₂).

    • HRP, in the presence of H₂O₂, catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the T-448 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Prepare Reagents add_enzyme Add LSD1, FAD, T-448 start->add_enzyme add_substrate Add H3K4me2 Substrate add_enzyme->add_substrate reaction Demethylation Reaction (H₂O₂ Production) add_substrate->reaction detection HRP/Amplex Red Detection reaction->detection measure Measure Fluorescence detection->measure analyze Calculate IC₅₀ measure->analyze

Western Blot for H3K4me2 Levels

Objective: To assess the effect of T-448 on H3K4 methylation in cells.

Methodology:

  • Cell Culture and Treatment: Culture neuronal cells and treat with varying concentrations of T-448 for a specified duration.

  • Histone Extraction: Isolate histones from the cell nuclei.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Conclusion

This compound is a promising LSD1 inhibitor with a unique pharmacological profile that combines potent CNS activity with a superior hematological safety profile. Its discovery highlights the feasibility of designing enzyme inhibitors that selectively target catalytic activity while preserving essential protein-protein interactions. The detailed understanding of its synthesis, mechanism of action, and biological effects provides a solid foundation for its further investigation as a potential therapeutic agent for neurodevelopmental and psychiatric disorders. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the advancement of novel epigenetic therapies.

References

T-448 Free Base: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] With an IC50 of 22 nM, T-448 demonstrates significant potential in the field of neuropharmacology and oncology.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with generalized experimental protocols for its characterization and a visualization of its signaling pathway.

Chemical Properties and Structure

This compound, systematically named 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, possesses a unique chemical structure that contributes to its specific and irreversible binding to LSD1.[2] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors
IdentifierValue
IUPAC Name 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide[2]
Molecular Formula C17H20N4OS[2]
CAS Number 1597426-52-2[3]
ChEMBL ID CHEMBL5276713[2]
PubChem CID 118304076[2]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 328.4 g/mol [2]
XLogP3 2.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 4[2]
Exact Mass 328.13578245 Da[2]
Polar Surface Area 95.2 Ų[2]

Mechanism of Action and Signaling Pathway

T-448 exerts its biological effects through the specific and irreversible inhibition of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. The proposed mechanism involves the formation of a compact formyl-FAD adduct, which effectively inactivates the enzyme.[1] A significant advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoiesis. This selectivity reduces the risk of hematological side effects, such as thrombocytopenia, a common issue with other LSD1 inhibitors.[1]

The inhibition of LSD1 by T-448 leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me2), a key epigenetic mark associated with active gene transcription.[1] This, in turn, enhances the expression of neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF), Arc, and Fos.[2] This mechanism of action underlies the observed pro-cognitive effects of T-448 in preclinical models, where it has been shown to restore learning function in mice with NMDA receptor hypofunction.[2]

T448_Signaling_Pathway T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 inhibits FAD FAD LSD1->FAD adduct Compact Formyl-FAD Adduct LSD1->adduct forms H3K4me2 Histone H3 Lysine 4 (H3K4me2) Demethylation LSD1->H3K4me2 catalyzes H3K4me2_inc Increased H3K4me2 H3K4me2->H3K4me2_inc inhibition leads to genes Neural Plasticity Genes (Bdnf, Arc, Fos) H3K4me2_inc->genes promotes expression of transcription Increased Gene Transcription genes->transcription effect Pro-cognitive Effects (Improved Learning) transcription->effect ChIP_seq_Workflow start Start: Cell Culture treatment Treat with T-448 or Vehicle start->treatment crosslink Cross-link with Formaldehyde treatment->crosslink shear Cell Lysis and Chromatin Shearing crosslink->shear ip Immunoprecipitation (anti-H3K4me2) shear->ip purify Reverse Cross-links and Purify DNA ip->purify library Library Preparation and Sequencing purify->library analysis Data Analysis library->analysis Experimental_Logic hypothesis Hypothesis: T-448 increases H3K4me2 and neural gene expression chip ChIP-seq: Genome-wide H3K4me2 hypothesis->chip wb Western Blot: Confirm H3K4me2 increase hypothesis->wb rtqpcr RT-qPCR: Measure gene expression (Bdnf, Arc, Fos) hypothesis->rtqpcr data_chip Data: Increased H3K4me2 at gene promoters chip->data_chip data_wb Data: Increased H3K4me2 protein levels wb->data_wb data_rtqpcr Data: Increased mRNA levels of target genes rtqpcr->data_rtqpcr conclusion Conclusion: T-448 modulates epigenetic state and enhances neural gene transcription data_chip->conclusion data_wb->conclusion data_rtqpcr->conclusion

References

In Vitro Activity of T-448 Free Base: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

T-448 free base is a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation. While the primary body of research on T-448 has focused on its therapeutic potential in neuroscience, emerging studies on LSD1 inhibitors suggest a broader range of applications, including in the field of infectious diseases. This technical guide provides a comprehensive overview of the known in vitro activity of this compound, its mechanism of action, and the potential antimicrobial activities of the broader class of LSD1 inhibitors.

Quantitative Data: Potency of this compound

The primary in vitro activity reported for this compound is its potent inhibition of the LSD1 enzyme. The following table summarizes the key quantitative metric for its activity.

CompoundTargetIC50Cell Line / Assay Conditions
This compoundLysine-specific demethylase 1 (LSD1)22 nMIn vitro enzymatic assay

Experimental Protocols

Determination of IC50 for LSD1 Inhibition (In Vitro Enzymatic Assay):

The half-maximal inhibitory concentration (IC50) of this compound against LSD1 is determined using a biochemical assay. A typical protocol involves:

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • Dimethylated histone H3 peptide (H3K4me2) as a substrate

    • Horseradish peroxidase (HRP)-conjugated secondary antibody

    • A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • This compound stock solution (in DMSO)

  • Assay Procedure:

    • The LSD1 enzyme is incubated with varying concentrations of this compound in the assay buffer for a predetermined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the H3K4me2 substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is then quenched, and the amount of demethylated product is quantified. This is often done indirectly by detecting the hydrogen peroxide produced during the demethylation reaction.

    • The HRP-conjugated antibody and its substrate are added, and the resulting signal (absorbance or fluorescence) is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Mechanism of Action of this compound

The primary mechanism of T-448 is the inhibition of LSD1, which in turn affects gene transcription.

T448_Mechanism cluster_0 Cell Nucleus T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Inhibits H3K4me2 Histone H3 (methylated at K4) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 (demethylated at K4) H3K4me2->H3K4me1 Gene Target Gene Transcription H3K4me1->Gene Represses

Mechanism of this compound action.

Broader Antimicrobial Potential of LSD1 Inhibitors

While there is no direct evidence for the antibacterial or antifungal activity of this compound, recent research has highlighted the potential of LSD1 inhibitors in combating various infectious agents.

Antiviral Activity:

Studies have shown that LSD1 plays a role in the replication of several viruses. Inhibition of LSD1 has been found to have antiviral effects against:

  • Coronaviruses: LSD1 inhibition can modulate the host's inflammatory and antiviral responses.[1]

  • Herpes Simplex Virus 1 (HSV-1): LSD1 is necessary for viral immediate-early gene expression and DNA replication. Inhibitors of LSD1 can block these processes.

Antiparasitic Activity:

Research has also indicated that LSD1 inhibitors could be effective against certain parasites. For instance, treatment of macrophages infected with Leishmania with LSD1 inhibitors resulted in a significant reduction in parasite burden.

The proposed mechanism for the antiviral activity of LSD1 inhibitors involves the modulation of the host's innate immune response and direct interference with viral replication processes that are dependent on host epigenetic machinery.

LSD1i_Antiviral cluster_1 Host Cell Response to Viral Infection LSD1_inhibitor LSD1 Inhibitor (e.g., T-448 class) LSD1_host Host LSD1 LSD1_inhibitor->LSD1_host Inhibits Viral_Replication Viral Gene Expression & Replication LSD1_host->Viral_Replication Promotes Host_Immune Host Antiviral Immune Response LSD1_host->Host_Immune Modulates Virus Virus Viral_Replication->Virus Produces new virions Virus->Viral_Replication Initiates

Conceptual antiviral mechanism of LSD1 inhibitors.

This compound is a well-characterized, potent inhibitor of LSD1 with established in vitro activity against its enzymatic target. While its development has been focused on neurological disorders, the growing body of evidence for the role of LSD1 in infectious diseases opens up new avenues for research. The exploration of T-448 and other LSD1 inhibitors as potential antimicrobial agents is a promising area for future drug development. Further studies are warranted to determine the in vitro antimicrobial spectrum and efficacy of this compound against a range of bacterial, fungal, and viral pathogens.

References

T-448 Free Base: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), for its application in neuroscience research. T-448 presents a promising avenue for investigating the epigenetic regulation of neuronal processes and developing novel therapeutics for central nervous system disorders.

Core Compound Properties

T-448 is an orally active and irreversible inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1][2] By inhibiting LSD1, T-448 enhances H3K4 methylation, leading to increased expression of genes related to neural plasticity.[1]

PropertyValueSource(s)
Target LSD1 (KDM1A)[1][2]
IC50 22 nM[1][2]
Mechanism of Action Irreversible[1][2]
Activity Orally active[1][2]
Chemical Formula C19H22N4OS[2]
Molecular Weight 386.47 g/mol [2]
CAS Number 1597426-52-2[1]

Mechanism of Action and Signaling Pathway

T-448 acts by irreversibly binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to the formation of a compact formyl-FAD adduct.[3] This specific interaction inhibits the demethylase activity of LSD1. A key advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoietic differentiation.[3][4][5] This selectivity contributes to a superior hematological safety profile compared to other LSD1 inhibitors, reducing the risk of side effects like thrombocytopenia.[3]

The inhibition of LSD1 by T-448 leads to an increase in the methylation of H3K4 (specifically H3K4me2), an epigenetic mark that promotes gene transcription.[1] In a neuronal context, this results in the enhanced expression of genes associated with neural plasticity, such as Brain-Derived Neurotrophic Factor (Bdnf), Arc, and Fos.[1][2] This modulation of gene expression is believed to underlie the observed improvements in learning and memory functions in preclinical models.[1][3]

T448_Signaling_Pathway cluster_intracellular Intracellular T448 T-448 LSD1 LSD1 T448->LSD1 Inhibits H3K4me2_high H3K4me2 (high) H3K4me2_low H3K4me2 (low) LSD1->H3K4me2_low Demethylates Plasticity_Genes Neural Plasticity Genes (Bdnf, Arc, Fos) H3K4me2_low->Plasticity_Genes Represses H3K4me2_high->Plasticity_Genes Activates Neuronal_Function Improved Neuronal Function & Learning Plasticity_Genes->Neuronal_Function Leads to

T-448 Signaling Pathway

In Vitro and In Vivo Efficacy

In Vitro Studies
ParameterDetailsSource(s)
Cell Line Primary cultured rat neurons[1][2]
Concentration 0-10 μM[1][2]
Incubation Time 1 day[1][2]
Observed Effects Significantly increased H3K4me2 and Ucp2 mRNA[1][2]
In Vivo Studies
ParameterDetailsSource(s)
Animal Model NR1-hypo mice (NMDA receptor hypofunction model)[1][2]
Dosage 1 and 10 mg/kg[1][2]
Administration Oral, for 3 weeks[1][2]
Observed Effects - Dose-dependently increased H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus.- Partially and dose-dependently rescued learning dysfunction.[1][2]
Safety No hematological side effects observed, even at 100 mg/kg.[1]

Experimental Protocols

In Vitro H3K4 Methylation Assay

Objective: To determine the effect of T-448 on histone H3K4 methylation in primary neurons.

Methodology:

  • Cell Culture: Primary neurons are cultured from rat embryos and maintained in appropriate media.

  • Treatment: Neurons are treated with varying concentrations of this compound (e.g., 0-10 μM) or vehicle control for 24 hours.[1][2]

  • Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.

  • Western Blot Analysis: Extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K4me2 and total H3.

  • Quantification: The levels of H3K4me2 are normalized to total H3 and quantified using densitometry.

In Vivo Behavioral and Target Engagement Study

Objective: To assess the effect of T-448 on learning and memory and to confirm target engagement in the brain.

Methodology:

  • Animal Model: NR1-hypo mice, which exhibit learning deficits, are used.[1][2]

  • Drug Administration: T-448 is administered orally at doses of 1 and 10 mg/kg once daily for 3 weeks.[1][2] A vehicle control group is also included.

  • Behavioral Testing: A maze-based learning task (e.g., T-maze or Morris water maze) is used to assess learning and memory function. The rate of correct choices or other relevant metrics are recorded.[1][2]

  • Tissue Collection: Following the behavioral testing, brain tissue, specifically the hippocampus, is collected.

  • Chromatin Immunoprecipitation (ChIP): ChIP is performed on the hippocampal tissue using an antibody against H3K4me2 to assess the levels of this histone mark at the promoter regions of target genes (Bdnf, Arc, Fos).

  • Quantitative PCR (qPCR): The DNA obtained from ChIP is analyzed by qPCR to quantify the enrichment of H3K4me2 at the target gene promoters.

Experimental_Workflow cluster_invivo In Vivo Experimental Workflow cluster_molecular Molecular Analysis Animal_Model Select Animal Model (NR1-hypo mice) Drug_Admin Oral Administration of T-448 (1 or 10 mg/kg for 3 weeks) Animal_Model->Drug_Admin Behavioral_Test Learning & Memory Assessment (e.g., T-maze) Drug_Admin->Behavioral_Test Tissue_Harvest Harvest Hippocampal Tissue Behavioral_Test->Tissue_Harvest ChIP Chromatin Immunoprecipitation (anti-H3K4me2) Tissue_Harvest->ChIP qPCR Quantitative PCR (Bdnf, Arc, Fos promoters) ChIP->qPCR

In Vivo Experimental Workflow

Conclusion

This compound is a valuable research tool for investigating the role of LSD1 and histone methylation in the central nervous system. Its specificity, oral bioavailability, and favorable safety profile make it a compelling candidate for further preclinical and potentially clinical development for neurological disorders characterized by epigenetic dysregulation.[3] This guide provides a foundational understanding of T-448's properties and methodologies for its use in neuroscience research.

References

The Role of LSD1 and its Modulation by T-448 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. By removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 functions as a key transcriptional co-repressor or co-activator, influencing a multitude of cellular processes.[1][2] Its dysregulation is implicated in numerous pathologies, particularly in cancer, where it is frequently overexpressed and associated with poor prognosis, making it a compelling target for therapeutic intervention.[3][4]

This technical guide provides an in-depth investigation into the role of LSD1 and its specific inhibition by T-448 free base, a novel, irreversible inhibitor. T-448 has demonstrated a unique mechanism of action that allows for potent enzymatic inhibition while mitigating safety concerns associated with earlier-generation LSD1 inhibitors.[5][6] We will explore its mechanism, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the associated cellular pathways.

The Dual Function of LSD1: Enzymatic Activity and Scaffolding

LSD1's biological role is multifaceted, extending beyond its catalytic demethylase activity. It also functions as a crucial scaffolding protein within large transcriptional regulatory complexes, such as the CoREST and NuRD complexes.[4][7] A critical interaction for hematopoietic differentiation is its association with the transcription factor Growth Factor Independent 1B (GFI1B).[6] Disruption of this LSD1-GFI1B complex by some first-generation LSD1 inhibitors, such as those based on a tranylcypromine (B92988) scaffold, has been linked to hematological toxicities like thrombocytopenia, posing a significant challenge for their clinical development.[5][6]

T-448: A Precision Inhibitor of LSD1 Enzymatic Activity

T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) is a specific, orally active, and irreversible inhibitor of LSD1.[6][8] Its innovative mechanism of action distinguishes it from other inhibitors. T-448 binds to the FAD cofactor in the LSD1 active site and, through a process involving Grob fragmentation, generates a compact formyl-FAD adduct .[7][9] This compact adduct effectively blocks the enzyme's demethylase activity without causing the significant steric hindrance that would disrupt the crucial LSD1-GFI1B protein-protein interaction.[5][10] This selective inhibition of enzymatic function while preserving the scaffolding interaction is key to its improved safety profile.[5]

Mechanism of Action: T-448 vs. First-Generation Inhibitors

The distinct mechanisms are visualized below. Classical inhibitors form bulky adducts that clash with binding partners, whereas T-448's compact adduct does not.

Mechanism of LSD1 Inhibition: A Comparison cluster_0 Classical Inhibitor (e.g., Tranylcypromine-based) cluster_1 This compound LSD1_GFI1B_A LSD1-GFI1B Complex Adduct_A Bulky FAD Adduct (Steric Clash) LSD1_GFI1B_A->Adduct_A Binding & Adduct Formation Inhibitor_A Bulky Inhibitor Inhibitor_A->Adduct_A Dissociation_A Dissociated Complex (LSD1 + GFI1B) Adduct_A->Dissociation_A Disrupts PPI Enzyme_Inhibition_A Enzyme Inhibition Adduct_A->Enzyme_Inhibition_A Toxicity_A Hematological Toxicity (Thrombocytopenia) Dissociation_A->Toxicity_A LSD1_GFI1B_B LSD1-GFI1B Complex Adduct_B Compact formyl-FAD Adduct (No Steric Clash) LSD1_GFI1B_B->Adduct_B Binding & Fragmentation Inhibitor_B T-448 Inhibitor_B->Adduct_B Intact_Complex_B Intact Inhibited Complex (LSD1-FAD*-GFI1B) Adduct_B->Intact_Complex_B Preserves PPI Enzyme_Inhibition_B Enzyme Inhibition Adduct_B->Enzyme_Inhibition_B Safety_B Improved Safety Profile Intact_Complex_B->Safety_B

Caption: Comparative mechanisms of LSD1 inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency, selectivity, and pharmacodynamic effects.

ParameterValueAssay TypeSource
IC₅₀ 22 nMHuman Recombinant LSD1 Enzyme Assay[5][8]
k_inact/K_I 1.7 x 10⁴ ± 2.6 x 10³ s⁻¹M⁻¹Human Recombinant LSD1 Enzyme Assay[5]
Selectivity >4,500-fold vs. MAO-A/BEnzyme Inhibition Assays[5]
Table 1: In Vitro Enzymatic Activity of T-448.
Animal ModelDose (p.o.)Time Point% LSD1 Inhibition (Hippocampus)Source
Rat1 mg/kg2 h50.2%[11]
Rat1 mg/kg24 h29.5%[11]
Rat3 mg/kg2 h85.5%[11]
Rat3 mg/kg24 h83.3%[11]
Table 2: Ex Vivo LSD1 Enzyme Inhibition by T-448 in Rats.
Animal ModelTreatmentOutcomeSource
NR1-hypo MiceT-448 (1, 10 mg/kg, p.o., 3 weeks)Dose-dependent increase in H3K4me2 at Bdnf, Arc, and Fos gene promoters in the hippocampus.[5][8]
NR1-hypo MiceT-448 (1, 10 mg/kg, p.o., 3 weeks)Dose-dependent and significant rescue of learning deficits in the water Y-maze test.[5][8]
Mice & RatsEffective doses (e.g., 10 mg/kg)No significant changes in platelet, red blood cell, or white blood cell counts.[5][11]
Table 3: In Vivo Pharmacodynamic and Safety Profile of T-448.

Signaling Pathways and Downstream Effects

Inhibition of LSD1 by T-448 leads to a direct increase in H3K4 di-methylation (H3K4me2) at the promoter regions of specific genes. This epigenetic modification alters chromatin structure, facilitating gene expression. In neuronal contexts, this has been shown to upregulate genes critical for neural plasticity and cognitive function.

Downstream Cellular Effects of T-448 T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Irreversible Inhibition H3K4me2 Histone H3 Lysine 4 di-methylation (H3K4me2) LSD1->H3K4me2 Methylation Mark (SET/MLL methyltransferases) Demethylation Demethylation Gene_Expression Gene Expression (e.g., Bdnf, Arc, Fos) H3K4me2->Gene_Expression Promotes Transcription Cellular_Function Enhanced Neural Plasticity & Cognitive Function Gene_Expression->Cellular_Function Leads to Demethylation->H3K4me2 Blocks Removal

Caption: Epigenetic and transcriptional consequences of LSD1 inhibition by T-448.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LSD1 inhibitors like T-448. The following protocols are based on those used in the preclinical evaluation of T-448.[5]

Protocol 1: In Vitro LSD1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of T-448 on purified LSD1 enzyme activity.

  • Objective: To determine the IC₅₀ of T-448 for LSD1.

  • Materials:

    • Human recombinant LSD1/CoREST complex.

    • Horseradish peroxidase (HRP).

    • Amplex Red reagent.

    • Di-methylated H3K4 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK).

    • This compound serially diluted in DMSO.

    • Assay Buffer: 50 mM HEPES (pH 7.5).

    • 384-well black microplate.

  • Procedure:

    • Prepare a reaction mixture containing LSD1/CoREST complex, HRP, and the H3K4me2 peptide substrate in Assay Buffer.

    • Add serial dilutions of T-448 or vehicle (DMSO) to the wells of the microplate.

    • Add the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Add Amplex Red reagent to each well. H₂O₂, a byproduct of the demethylation reaction, reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

    • Incubate for an additional 15 minutes.

    • Measure fluorescence on a plate reader (Excitation: 530 nm, Emission: 590 nm).

    • Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.

Protocol 2: Immunoprecipitation for LSD1-GFI1B Interaction

This protocol assesses whether an inhibitor disrupts the protein-protein interaction between LSD1 and its binding partner GFI1B in a cellular context.

  • Objective: To evaluate the impact of T-448 on the LSD1-GFI1B complex.

  • Cell Line: TF-1a human erythroblast cell line.

  • Materials:

    • TF-1a cells.

    • This compound and a comparator inhibitor known to disrupt the complex (e.g., T-711).

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Anti-LSD1 antibody.

    • Protein A/G magnetic beads.

    • Anti-GFI1B antibody for Western blotting.

  • Procedure:

    • Culture TF-1a cells and treat with various concentrations of T-448, comparator inhibitor, or vehicle (DMSO) for 6-24 hours.

    • Harvest cells and lyse with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysate with an anti-LSD1 antibody overnight at 4°C with rotation to form immune complexes.

    • Add fresh Protein A/G beads and incubate for 2-4 hours to capture the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling in Laemmli sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using an anti-GFI1B antibody to detect co-immunoprecipitated GFI1B. Use an anti-LSD1 antibody to confirm successful immunoprecipitation.

    • Compare the amount of co-precipitated GFI1B in inhibitor-treated samples to the vehicle control. A reduction indicates disruption of the complex.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This assay measures the change in histone methylation at specific gene promoters following inhibitor treatment.

  • Objective: To quantify the T-448-induced increase in H3K4me2 levels at target gene promoters.

  • Cell Line/Tissue: Primary cultured rat neurons or mouse hippocampus tissue.

  • Materials:

    • Formaldehyde (B43269) (for cross-linking).

    • Glycine (to quench cross-linking).

    • Chromatin shearing equipment (e.g., sonicator).

    • Anti-H3K4me2 antibody and control IgG.

    • Protein A/G magnetic beads.

    • Buffers for lysis, washing, and elution.

    • Reagents for reverse cross-linking and DNA purification.

    • Primers for qPCR targeting the promoter regions of interest (e.g., Bdnf, Ucp2).

  • Procedure:

    • Treat cells or animals with T-448 as required.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium or homogenized tissue. Incubate for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells/tissue and shear the chromatin into fragments of 200-1000 bp using sonication.

    • Perform immunoprecipitation by incubating the sheared chromatin overnight with an anti-H3K4me2 antibody or a control IgG.

    • Capture the antibody-chromatin complexes using Protein A/G beads.

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

    • Purify the immunoprecipitated DNA.

    • Quantify the amount of target DNA (e.g., Bdnf promoter) in the H3K4me2 IP and IgG samples using quantitative PCR (qPCR).

    • Express the results as a percentage of input chromatin to determine the enrichment of H3K4me2 at the specific gene locus.

General Workflow for T-448 Evaluation cluster_invitro In Vitro Analysis cluster_cellular Cellular/Ex Vivo Analysis cluster_invivo In Vivo Analysis EnzymeAssay Protocol 1: Enzyme Inhibition Assay (IC50, Potency) PPI_Assay Protocol 2: LSD1-GFI1B Co-IP (Interaction/Safety) EnzymeAssay->PPI_Assay Confirm Potency ChIP_Assay Protocol 3: ChIP-qPCR (H3K4me2 Levels) PPI_Assay->ChIP_Assay Validate Mechanism Gene_Expression RT-qPCR (mRNA Levels) ChIP_Assay->Gene_Expression Link to Function PK_PD PK/PD Studies (Dose, Exposure, Target Engagement) Gene_Expression->PK_PD Inform In Vivo Studies Behavior Behavioral Models (Efficacy) PK_PD->Behavior Tox Toxicology (Hematology) PK_PD->Tox

Caption: A logical workflow for the preclinical assessment of T-448.

Conclusion

T-448 represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of forming a compact formyl-FAD adduct allows for potent and specific inhibition of LSD1's enzymatic activity while preserving its critical scaffolding functions, notably the interaction with GFI1B.[5][7] This translates to a promising efficacy and safety profile in preclinical models, particularly in the context of neurological disorders where enhanced neural plasticity is a desired outcome.[6] The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate the role of LSD1 and the therapeutic potential of next-generation inhibitors like T-448.

References

The Effects of T-448 Free Base on Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a synthesized guide based on publicly available research. The compound "T-448 free base" does not appear in the public scientific literature. This guide has been constructed based on information available for compounds with similar mechanisms of action that are often associated with the research and development of novel therapeutics. Researchers should consult primary literature and internal documentation for specific details on this compound.

Abstract

This technical guide provides a comprehensive overview of the putative effects of this compound on gene expression. Given the absence of direct public data on this compound, this document outlines the expected molecular mechanisms and experimental considerations based on analogous small molecule inhibitors targeting key signaling pathways in cellular proliferation and inflammation. The methodologies and data presented are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals investigating novel compounds of this class.

Hypothetical Mechanism of Action and Signaling Pathway

It is postulated that this compound acts as a selective inhibitor of a key kinase within the MAPK/ERK signaling cascade, a critical pathway regulating gene expression related to cell growth, differentiation, and survival. Inhibition of this pathway is a common strategy in the development of targeted cancer therapies.

T448_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates T448 This compound T448->MEK Inhibits Gene_Expression Target Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Postulated MAPK/ERK signaling pathway inhibited by this compound.

Experimental Protocols

The following sections detail standardized, hypothetical protocols that would be employed to assess the effects of a novel compound like this compound on gene expression.

Cell Culture and Treatment

Human cancer cell lines, such as A549 (non-small cell lung cancer), would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells would be seeded in 6-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, would be added to the media at final concentrations ranging from 10 nM to 10 µM for 24 hours. A vehicle control (DMSO) would be run in parallel.

RNA Isolation and Quantification

Total RNA would be extracted from treated and control cells using a TRIzol-based reagent according to the manufacturer's protocol. The concentration and purity of the isolated RNA would be determined using a NanoDrop spectrophotometer, with A260/A280 ratios between 1.8 and 2.0 being considered acceptable. RNA integrity would be assessed via agarose (B213101) gel electrophoresis or a Bioanalyzer.

Gene Expression Analysis: RNA-Sequencing Workflow

To obtain a global view of gene expression changes, next-generation sequencing (RNA-Seq) would be performed.

RNASeq_Workflow Start T-448 Treated Cells RNA_Isolation Total RNA Isolation Start->RNA_Isolation Library_Prep mRNA Purification & Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG) Sequencing->Data_Analysis Results Gene Expression Profile Data_Analysis->Results

Caption: Standard experimental workflow for RNA-Sequencing analysis.

Data Analysis

Sequencing reads would be aligned to the human reference genome (e.g., hg38). Differential gene expression analysis would be performed using packages such as DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.

Expected Quantitative Data

The following tables represent hypothetical data demonstrating the expected outcomes of treating A549 cells with 1 µM this compound for 24 hours.

Table 1: Hypothetical Down-regulated Genes Involved in Cell Cycle Progression
Gene SymbolGene NameLog2 Fold Changep-adjusted value
CCND1Cyclin D1-2.581.2e-50
CDK4Cyclin Dependent Kinase 4-1.953.4e-35
E2F1E2F Transcription Factor 1-2.107.8e-42
MYCMYC Proto-Oncogene-3.059.1e-60
Table 2: Hypothetical Up-regulated Genes Involved in Apoptosis
Gene SymbolGene NameLog2 Fold Changep-adjusted value
BAXBCL2 Associated X, Apoptosis Regulator1.894.5e-30
CASP3Caspase 31.526.7e-25
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.208.3e-45
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)3.152.0e-65

Logical Relationship of Experimental Findings

The anticipated results would follow a clear logical progression from molecular action to cellular effect.

Logical_Flow T448_Action T-448 Inhibits MEK ERK_Inhibition Reduced ERK Phosphorylation T448_Action->ERK_Inhibition TF_Modulation Altered Activity of Transcription Factors ERK_Inhibition->TF_Modulation Gene_Expression_Change Differential Gene Expression TF_Modulation->Gene_Expression_Change Cellular_Outcome Decreased Proliferation & Increased Apoptosis Gene_Expression_Change->Cellular_Outcome

In-Depth Technical Guide: Cellular Targets of T-448 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of T-448 free base, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is compiled from preclinical research and is intended to inform further investigation and drug development efforts.

Executive Summary

T-448 is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] It demonstrates high potency with an IC50 of 22 nM for LSD1.[1][2][3][4] A key feature of T-448 is its unique mechanism of action that involves the formation of a compact formyl-FAD adduct, which leads to the irreversible inhibition of LSD1's enzymatic activity.[1][5] This mechanism confers a significant safety advantage by having a minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), thereby avoiding the hematological toxicities associated with other LSD1 inhibitors.[1][5] The primary cellular effect of T-448 is the enhancement of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2), leading to the increased expression of neuronal plasticity-related genes.

Quantitative Data on T-448 Inhibition

The inhibitory activity and selectivity of T-448 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target EnzymeIC50Inhibition TypeKinetic Parameter (k_inact_/K_I_)
LSD1 (KDM1A) 22 nMIrreversible1.7 x 10⁴ M⁻¹s⁻¹

Table 1: Potency and Kinetics of T-448 against LSD1.

EnzymeSelectivity vs. LSD1
MAO-A > 4,500-fold
MAO-B > 4,500-fold

Table 2: Selectivity Profile of T-448.

Cellular Mechanism of Action

T-448 exerts its effects by directly targeting and inhibiting the enzymatic activity of LSD1.

Inhibition of LSD1 and Enhancement of H3K4 Methylation

LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4me1/2). This demethylation is a repressive epigenetic mark, leading to the silencing of target gene expression. T-448 irreversibly binds to the FAD cofactor in the active site of LSD1, forming a compact formyl-FAD adduct.[1][5] This covalent modification inactivates the enzyme, preventing the demethylation of H3K4. Consequently, treatment with T-448 leads to an increase in the levels of H3K4me2 at the promoter regions of specific genes.

Upregulation of Target Gene Expression

The T-448-induced increase in H3K4me2, an active epigenetic mark, results in the enhanced transcription of several neuronal plasticity-related genes. In primary cultured rat neurons, T-448 treatment has been shown to significantly increase the mRNA levels of:

  • Ucp2 (Uncoupling protein 2)[4]

  • Bdnf (Brain-derived neurotrophic factor)

  • Arc (Activity-regulated cytoskeleton-associated protein)[4]

  • Fos (FBJ murine osteosarcoma viral oncogene homolog)[4]

This upregulation of genes involved in neuronal function and plasticity underlies the potential therapeutic effects of T-448 in neurological disorders.

Signaling Pathway

The signaling pathway modulated by T-448 is central to epigenetic regulation of gene expression.

T448_Mechanism_of_Action cluster_0 T-448 Intervention cluster_1 LSD1-CoREST Complex cluster_2 Histone Modification cluster_3 Transcriptional Regulation T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 irreversibly inhibits CoREST CoREST LSD1->CoREST forms complex H3K4me2 Histone H3 (H3K4me2) (di-methylated) LSD1->H3K4me2 demethylates Transcription_Repression Transcriptional Repression LSD1->Transcription_Repression leads to H3K4me1 Histone H3 (H3K4me1) (mono-methylated) Transcription_Activation Transcriptional Activation H3K4me2->Transcription_Activation promotes Target_Genes Target Genes (Ucp2, Bdnf, Arc, Fos) Transcription_Repression->Target_Genes silences Transcription_Activation->Target_Genes expresses

Mechanism of T-448 Action on the LSD1 Pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the cellular targets and mechanism of action of T-448.

LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of T-448 against recombinant human LSD1.

Methodology:

  • A horseradish peroxidase-coupled assay is used to measure the production of hydrogen peroxide, a byproduct of the LSD1-mediated demethylation reaction.

  • Recombinant human LSD1 is incubated with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of T-448.

  • The reaction is initiated, and the rate of hydrogen peroxide production is measured spectrophotometrically.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • For determining the mode of inhibition, a time-dependent inactivation assay is performed by pre-incubating LSD1 with T-448 for various time points before adding the substrate. The kinetic parameters k_inact_ and K_I_ are determined from the resulting data.

Cellular Histone Methylation Assay

Objective: To assess the effect of T-448 on H3K4 methylation levels in a cellular context.

Methodology:

  • Primary cultured rat neurons are treated with varying concentrations of T-448 (0-10 µM) for 24 hours.

  • Following treatment, cells are harvested, and histones are extracted from the nuclei.

  • Western blotting is performed using specific antibodies against H3K4me2 and total histone H3 (as a loading control).

  • The relative levels of H3K4me2 are quantified by densitometry and normalized to total H3.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in mRNA expression of target genes following T-448 treatment.

Methodology:

  • Primary cultured rat neurons are treated with T-448 as described in the cellular histone methylation assay.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

  • qRT-PCR is performed using gene-specific primers for Ucp2, Bdnf, Arc, Fos, and a housekeeping gene for normalization (e.g., GAPDH).

  • The relative changes in gene expression are calculated using the ΔΔCt method.

Co-Immunoprecipitation for LSD1-GFI1B Interaction

Objective: To evaluate the impact of T-448 on the interaction between LSD1 and GFI1B.

Methodology:

  • Human TF-1a erythroblasts, which endogenously express the LSD1-GFI1B complex, are treated with T-448 or a known disruptive LSD1 inhibitor as a positive control.

  • Cells are lysed, and the protein extracts are incubated with an antibody against LSD1 or GFI1B.

  • Protein A/G beads are used to pull down the antibody-protein complexes.

  • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • The presence of the co-immunoprecipitated protein (GFI1B or LSD1, respectively) is detected using a specific antibody to assess the integrity of the complex.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the cellular targets of T-448.

T448_Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation Enzyme_Assay LSD1 Enzyme Inhibition Assay IC50_Calc IC50 & Selectivity Determination Enzyme_Assay->IC50_Calc Selectivity_Assay MAO-A/B Selectivity Assays Selectivity_Assay->IC50_Calc Cell_Treatment Treat Primary Neurons with T-448 Histone_Extraction Histone Extraction Cell_Treatment->Histone_Extraction RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction CoIP_Assay Co-Immunoprecipitation (LSD1-GFI1B) Cell_Treatment->CoIP_Assay Western_Blot Western Blot for H3K4me2 Histone_Extraction->Western_Blot Methylation_Quant Quantification of H3K4me2 Levels Western_Blot->Methylation_Quant qRT_PCR qRT-PCR for Target Gene Expression RNA_Extraction->qRT_PCR Gene_Expression_Quant Quantification of Gene Expression Changes qRT_PCR->Gene_Expression_Quant Complex_Integrity Assessment of LSD1-GFI1B Complex Integrity CoIP_Assay->Complex_Integrity

Workflow for T-448 Cellular Target Validation.

References

Methodological & Application

T-448 Free Base: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 free base is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 is overexpressed in a variety of cancers, and its inhibition has emerged as a promising therapeutic strategy. T-448 specifically inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation, which is associated with transcriptional activation.[1][2] A distinguishing feature of T-448 is its minimal disruption of the LSD1-GFI1B complex, which contributes to a more favorable hematological safety profile compared to some other LSD1 inhibitors.[3][4]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its biological effects, including cell viability, apoptosis induction, and target engagement.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.

ParameterValueCell Line(s)Reference
IC50 (LSD1 enzyme activity) 22 nMN/A[2]
Effective Concentration (in vitro) Starting at 0.1 µMPrimary cultured rat neurons[4]
Incubation Time 1 - 3 daysPrimary cultured rat neurons, TF-1a erythroblasts[2][4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.284 mg of T-448 (Molecular Weight: 328.4 g/mol ) in 1 ml of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of T-448 on cell proliferation and viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium. Allow the cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of T-448 in complete culture medium from the 10 mM stock solution. A suggested concentration range to start with is 0.01 µM to 10 µM.

  • Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of T-448. Include a vehicle control group treated with the same concentration of DMSO as the highest T-448 concentration.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µl of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cells treated with T-448 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Allow them to adhere overnight.

  • Treat the cells with various concentrations of T-448 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/ml.

  • Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for H3K4 Methylation

This protocol is for detecting changes in the levels of di-methylated H3K4 (H3K4me2), a direct target of LSD1, in response to T-448 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of T-448 and a vehicle control for 24-72 hours.

  • Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control to normalize the H3K4me2 signal.

Visualization of Pathways and Workflows

T448_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects T448 T-448 LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2 Histone H3 (di-methyl K4) H3K4me1 Histone H3 (mono-methyl K4) LSD1->H3K4me1 Demethylates Gene_Expression Altered Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Caption: T-448 inhibits LSD1, leading to increased H3K4 methylation and altered gene expression, resulting in various cellular outcomes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Stock Prepare T-448 Stock Solution (DMSO) Treatment Treat Cells with T-448 (Dose-Response) Prep_Stock->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot Western Blot (H3K4me2) Treatment->Western_Blot Analysis Analyze Data and Determine IC50/ Assess Protein Levels Viability->Analysis Apoptosis->Analysis Western_Blot->Analysis

Caption: General experimental workflow for evaluating the effects of T-448 in cell culture.

References

Application Note: Dissolution and Preparation of T-448 Free Base for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-448 is an orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), with an IC₅₀ of 22 nM.[1][2][3] It has shown potential in preclinical models for improving learning function.[1] Like many small molecule drug candidates, which are often poorly water-soluble, formulating the free base form of T-448 for in vivo studies requires careful selection of vehicles to ensure adequate dissolution and bioavailability for oral administration.[4][5] This document provides a detailed protocol for developing a suitable formulation for T-448 free base, focusing on creating a stable and homogenous suspension for oral dosing in rodent models.

The primary challenge in formulating a free base is often its low aqueous solubility.[4] The goal is to create a formulation, such as a solution or a suspension, that can be administered accurately and reproducibly.[6] For oral preclinical studies, aqueous suspensions are often preferred as they can minimize potential confounding physiological or toxicological effects that may arise from solubilizing excipients like co-solvents or surfactants.[7]

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. Solubility data in common preclinical vehicles is often not publicly available and must be determined empirically.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₄OSPubChem[8]
Molecular Weight 328.4 g/mol PubChem[8]
Predicted LogP (XLogP3) 2.7PubChem[8]
Known Activity IC₅₀ of 22 nM for LSD1MedChemExpress[1]
Administration Route Oral (in vivo mouse studies)MedChemExpress[1]

Experimental Protocols

Objective: To determine the approximate solubility of this compound in a panel of common, well-tolerated vehicles for oral dosing in rodents.

Materials:

  • This compound

  • Vehicle 1: Deionized Water

  • Vehicle 2: 0.5% (w/v) Methylcellulose (MC) in water

  • Vehicle 3: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in water[9]

  • Vehicle 4: Corn oil[10][11]

  • Analytical balance, microcentrifuge tubes, vortex mixer, rotator, centrifuge.

Methodology:

  • Preparation of Stock Vehicles: Prepare a sufficient quantity of each aqueous vehicle (Vehicles 2 and 3). Stir overnight to ensure complete dissolution of the suspending agents.

  • Weighing Compound: Accurately weigh 1 mg, 5 mg, and 10 mg of this compound into separate, appropriately labeled microcentrifuge tubes.

  • Addition of Vehicle: Add 1 mL of a single vehicle to each tube containing T-448. This will create initial concentrations of 1, 5, and 10 mg/mL. Repeat for all four vehicles.

  • Mixing: Vortex each tube vigorously for 2 minutes to facilitate the dispersion of the solid.

  • Equilibration: Place the tubes on a rotator at room temperature for 24 hours to allow them to reach equilibrium.

  • Observation & Centrifugation: After 24 hours, visually inspect each tube for undissolved particles. For tubes where a clear solution is not observed, centrifuge at 14,000 rpm for 15 minutes to pellet any undissolved solid.

  • Solubility Determination:

    • Visual Method: If the supernatant is clear with no visible pellet, the compound is considered soluble at that concentration.

    • Quantitative Method (Optional but Recommended): Carefully collect the supernatant and analyze the concentration of dissolved T-448 using a suitable analytical method (e.g., HPLC-UV). The concentration measured represents the solubility in that vehicle.

Data Presentation:

Summarize the results in a table. The following is an illustrative example.

VehicleSolubility (mg/mL)Observations
Deionized Water< 0.1Insoluble, particles observed
0.5% MC in Water< 0.1Fine suspension formed
0.5% CMC / 0.1% Tween® 80< 0.1Homogenous, stable suspension
Corn Oil~1.0Particles observed, partial dissolution

Objective: To prepare a uniform and dose-accurate suspension of this compound for in vivo oral gavage studies. This protocol is based on the common practice of using cellulose-based suspending vehicles.[9][12]

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water (pre-prepared and stored at 4°C).

  • Mortar and pestle (optional, for particle size reduction)

  • Spatula and analytical balance

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Methodology:

  • Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, dose per animal (e.g., 10 mg/kg), and dosing volume (e.g., 10 mL/kg). Add a 20-30% excess to account for transfer losses.

    • Example Calculation: For 10 mice (25g each) at 10 mg/kg and 10 mL/kg dosing volume:

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Total volume needed = 10 mice * 0.25 mL/mouse = 2.5 mL. With excess, prepare 5 mL.

      • Concentration = 1 mg/mL (0.25 mg in 0.25 mL)

      • Total T-448 needed = 1 mg/mL * 5 mL = 5 mg.

  • Weigh Compound: Accurately weigh the calculated amount of this compound.

  • Wetting the Powder: Transfer the T-448 powder to a glass beaker. Add a small amount (~10% of the final volume) of the 0.5% MC vehicle. Mix with a spatula to create a uniform paste. This step is crucial to ensure the particles are properly wetted and to prevent clumping.[12]

  • Gradual Dilution: While stirring continuously with a magnetic stirrer, slowly add the remaining 0.5% MC vehicle to the paste until the final desired volume is reached.

  • Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension. For compounds that are difficult to suspend, brief sonication or the use of a mechanical homogenizer may be necessary.[13]

  • Storage and Dosing: Store the suspension at 4°C. Before each use, vortex the suspension vigorously to re-suspend any settled particles and ensure dose uniformity.[14] The suspension should be continuously stirred during the dosing procedure if possible.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.

G cluster_solubility Solubility Assessment Workflow A Weigh T-448 (e.g., 1, 5, 10 mg) B Add 1 mL of Test Vehicle A->B C Vortex (2 min) & Equilibrate (24h) B->C D Visual Inspection for Undissolved Solid C->D E Centrifuge (if solid is present) D->E solid present G Determine Solubility D->G no solid (soluble) F Analyze Supernatant (e.g., HPLC) E->F F->G G cluster_prep Suspension Preparation Workflow A Calculate Required Mass of T-448 & Volume B Weigh T-448 Powder A->B C Add Small Amount of Vehicle to Create a Paste B->C D Gradually Add Remaining Vehicle with Stirring C->D E Stir (30+ min) for Homogenous Suspension D->E F Store at 4°C. Vortex Before Dosing. E->F

References

Application Notes and Protocols: T-448 Free Base for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 free base is a potent, orally active, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription. By inhibiting LSD1, T-448 leads to an increase in H3K4 methylation, which subsequently enhances the expression of genes related to neuronal plasticity, such as Brain-Derived Neurotrophic Factor (Bdnf), Activity-Regulated Cytoskeleton-associated protein (Arc), and FBJ osteosarcoma oncogene (Fos).

Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders. T-448 has shown promise in preclinical mouse models for improving learning and memory deficits.[2] A significant advantage of T-448 is its improved safety profile compared to other LSD1 inhibitors. It has minimal impact on the LSD1-Growth Factor Independent 1B (GFI1B) complex, thereby avoiding the hematological toxicity, such as thrombocytopenia, that is often associated with other compounds in this class.

These application notes provide a summary of the available data on this compound dosage in mouse models and detailed protocols for its use in preclinical research.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueSpecies/ModelNotesReference
IC₅₀ (LSD1) 22 nMN/A (Biochemical Assay)[1]
Oral Dosage 1 and 10 mg/kgNR1-hypo miceDaily administration for 3 weeks[1]
Safety No hematological side effectsMiceTested at doses up to 100 mg/kg[1]

Signaling Pathway and Experimental Workflow

T448_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Gene Expression cluster_3 Cellular Response T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibition H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation Genes Neuronal Plasticity Genes (Bdnf, Arc, Fos) H3K4me2->Genes Upregulation Response Improved Learning and Memory Genes->Response

Caption: Signaling pathway of this compound.

T448_Experimental_Workflow start Start: Acclimatize Mice prep Prepare T-448 Dosing Solution start->prep admin Daily Oral Gavage (1 or 10 mg/kg) for 3 weeks prep->admin behavior Y-Maze Behavioral Testing admin->behavior tissue Tissue Collection (Hippocampus) behavior->tissue analysis Molecular Analysis (e.g., ChIP-qPCR for H3K4me2, RT-qPCR for gene expression) tissue->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Experimental workflow for in vivo mouse studies with T-448.

Experimental Protocols

Protocol 1: In Vivo Efficacy of T-448 in a Mouse Model of Learning and Memory Deficits

This protocol is based on the study conducted in NR1-hypo mice, a model for N-methyl-D-aspartate (NMDA) receptor hypofunction.

1. Animal Model:

  • Species: Mouse

  • Strain: NR1-hypo mice or other relevant strain for studying learning and memory deficits.

  • Sex: Male or female, depending on the experimental design.

  • Age: Young adult (e.g., 8-12 weeks old).

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.

2. Materials:

  • This compound (powder)

  • Vehicle for oral administration (see Note on Vehicle Selection )

  • Sterile water for injection or 0.9% saline

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Note on Vehicle Selection: The original study does not specify the vehicle used for T-448 administration. For benzamide (B126) compounds, a common vehicle for oral gavage in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is recommended to perform a small pilot study to determine the optimal vehicle for T-448 that ensures solubility and stability.

3. Preparation of Dosing Solution (Example using 0.5% CMC):

  • Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 ml of sterile water while stirring vigorously. Heat gently (do not boil) to aid dissolution. Allow the solution to cool to room temperature.

  • Calculate the required amount of this compound for the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the number of animals.

  • Weigh the calculated amount of T-448 powder.

  • Suspend the T-448 powder in the 0.5% CMC vehicle. Vortex thoroughly to ensure a homogenous suspension. Sonication may be used to aid in creating a fine suspension.

  • Prepare fresh dosing solutions daily to ensure stability.

4. Administration:

  • Weigh each mouse daily before dosing to accurately calculate the administration volume.

  • The recommended administration volume for oral gavage in mice is 5-10 ml/kg.

  • Administer the T-448 suspension or vehicle control orally using a gavage needle once daily for the duration of the study (e.g., 3 weeks).

  • Monitor the animals for any signs of distress or adverse effects after administration.

5. Behavioral Testing:

  • Perform behavioral tests, such as the Y-maze, to assess learning and memory. Conduct testing at the end of the treatment period.

6. Tissue Collection and Molecular Analysis:

  • At the end of the study, euthanize the mice according to approved protocols.

  • Dissect the hippocampus and other brain regions of interest.

  • Process the tissue for molecular analysis, such as Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to measure H3K4me2 levels at the promoter regions of target genes (Bdnf, Arc, Fos), and Reverse Transcription qPCR (RT-qPCR) to measure their mRNA expression levels.

Protocol 2: Y-Maze Test for Spatial Working Memory

The Y-maze test is used to assess short-term spatial working memory.

1. Apparatus:

  • A Y-shaped maze with three identical arms (e.g., 30 cm long, 5 cm wide, with 10 cm high walls) made of a non-porous material.

  • The arms are typically arranged at a 120-degree angle to each other.

  • A camera mounted above the maze to record the sessions.

  • Video tracking software for automated analysis is recommended.

2. Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the test.

  • Clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries and the total number of arm entries. An arm entry is typically defined as all four paws entering the arm.

  • An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, B, C or C, A, B).

  • After the trial, return the mouse to its home cage.

3. Data Analysis:

  • Calculate the percentage of spontaneous alternation using the following formula:

    • % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100

  • A higher percentage of alternation is indicative of better spatial working memory.

  • The total number of arm entries can be used as a measure of general locomotor activity.

Pharmacokinetics and Toxicity

Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicity data for this compound in mouse models are not extensively available in the public domain. The primary safety information available is its superior hematological safety profile, with no reported thrombocytopenia or other blood-related toxicities at doses up to 100 mg/kg in mice.[1]

Recommendations:

  • Researchers should conduct their own pharmacokinetic studies to determine the half-life, bioavailability, and brain penetration of T-448 in their specific mouse model.

  • It is crucial to perform acute and chronic toxicity studies to establish a full safety profile of T-448 before conducting large-scale efficacy studies. These studies should include monitoring of clinical signs, body weight, food and water intake, and histopathological analysis of major organs.

Disclaimer

This document is intended for research purposes only. The provided protocols are based on available scientific literature and standard laboratory practices. Researchers should adapt these protocols to their specific experimental needs and are responsible for ensuring compliance with all applicable institutional and governmental regulations regarding animal welfare and laboratory safety. It is highly recommended to conduct pilot studies to optimize dosage, vehicle, and experimental procedures.

References

Using T-448 free base in chromatin immunoprecipitation (ChIP) assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic Clarification: T-448 (EOS-448/GSK4428859A)

Initial research indicates that T-448, also known as EOS-448 or GSK4428859A, is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human monoclonal antibody.[1][2][3] Its primary application is in immuno-oncology, where it functions to enhance the anti-tumor immune response.[3][4][5] The mechanism of action involves restoring T cell function, activating antigen-presenting cells, and depleting regulatory T cells (Tregs).[1][4][5] Currently, there is no scientific literature available to support the use of T-448 as a "free base" or in the context of chromatin immunoprecipitation (ChIP) assays. The original query may be based on a misunderstanding of the nature and application of this biological therapeutic.

This document will proceed to provide a detailed application note and protocol for the general use of Chromatin Immunoprecipitation (ChIP) assays, a technique widely used to investigate the interaction between proteins and DNA in the cell's natural chromatin context.

Introduction to Chromatin Immunoprecipitation (ChIP)

Chromatin Immunoprecipitation (ChIP) is a powerful and versatile technique used to determine the in vivo location of DNA binding proteins or the presence of specific histone modifications in the genome.[6][7] This method allows researchers to capture a snapshot of the interactions between proteins and DNA within the cell.[6][8] The applications of ChIP are broad, ranging from mapping the binding sites of transcription factors to identifying the genomic locations of various histone modifications, which are crucial for understanding gene regulation and epigenetic mechanisms.[7][9] When combined with next-generation sequencing (ChIP-Seq), a genome-wide profile of these interactions can be obtained.[6][7]

Principle of the ChIP Assay

The ChIP assay begins with the cross-linking of proteins to DNA using formaldehyde (B43269).[7][8] The chromatin is then extracted and sheared into smaller fragments, typically between 200 and 1000 base pairs, through sonication or enzymatic digestion.[7][9] An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.[6][7] Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by various methods, including PCR, qPCR, or high-throughput sequencing, to identify the genomic regions that were associated with the target protein.[7]

Key Experimental Considerations

Successful ChIP assays are dependent on several critical factors, including the quality of the antibody, the efficiency of cross-linking and chromatin shearing, and the optimization of the immunoprecipitation conditions. The choice of a ChIP-validated antibody is paramount for the specificity and success of the experiment.

Experimental Protocol: Chromatin Immunoprecipitation

This protocol provides a general guideline for performing a ChIP assay on cultured mammalian cells. Optimization of conditions such as cell number, cross-linking time, sonication parameters, and antibody concentration is recommended for each specific cell type and target protein.

Materials and Reagents

ReagentFormulationStorage
Formaldehyde, 37%N/ARoom Temperature
Glycine (B1666218), 2.5 M18.77 g in 100 mL dH2O4°C
PBS (Phosphate-Buffered Saline), 1X8 g NaCl, 0.2 g KCl, 1.44 g Na2HPO4, 0.24 g KH2PO4 in 1 L dH2O, pH 7.4Room Temperature
Cell Lysis Buffer50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors4°C
ChIP Dilution Buffer16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS4°C
Wash Buffer 10.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl4°C
Wash Buffer 20.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl4°C
Wash Buffer 30.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.14°C
TE Buffer10 mM Tris-HCl pH 8.0, 1 mM EDTARoom Temperature
Elution Buffer1% SDS, 0.1 M NaHCO3Room Temperature (Freshly prepared)
5 M NaCl29.22 g in 100 mL dH2ORoom Temperature
0.5 M EDTA18.61 g in 100 mL dH2O, pH 8.0Room Temperature
1 M Tris-HCl, pH 6.512.11 g in 100 mL dH2O, adjust pH with HClRoom Temperature
Proteinase K (20 mg/mL)N/A-20°C
ChIP-grade AntibodyTarget-specific4°C or -20°C
Protein A/G Agarose/Magnetic BeadsSlurry4°C

Protocol Steps

  • Cross-linking:

    • To cultured cells in a flask, add formaldehyde to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).

    • Incubate at room temperature for 10-20 minutes with gentle shaking.[10]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M (e.g., add 0.5 mL of 2.5 M glycine to 10 mL of medium).[8]

    • Incubate for 5 minutes at room temperature.[8]

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Cell Lysis Buffer supplemented with protease inhibitors.[10]

    • Incubate on ice for 10 minutes.[10]

    • Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization is critical; keep samples on ice to prevent overheating.[9][10]

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.[10]

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP Dilution Buffer.

    • Save a small aliquot of the diluted chromatin as "Input" control.

    • Pre-clear the chromatin with Protein A/G beads for 30-60 minutes at 4°C with rotation.[10]

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[10] A no-antibody or IgG control should be included.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C with rotation.[10]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform sequential washes with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally TE Buffer to remove non-specifically bound chromatin.[10]

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at room temperature.[10]

    • To the eluates and the input sample, add 5 M NaCl to a final concentration of 0.2 M and incubate at 65°C for at least 4 hours to reverse the cross-links.[10]

  • DNA Purification:

    • Add EDTA, Tris-HCl (pH 6.5), and Proteinase K to the samples and incubate at 45°C for 1 hour to digest the proteins.[10]

    • Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol (B145695) precipitation.[10][11]

    • Resuspend the purified DNA in nuclease-free water or TE buffer.

Data Analysis

The purified DNA can be analyzed using various methods:

  • Quantitative PCR (qPCR): To quantify the enrichment of specific DNA sequences. The results are often presented as a percentage of the input DNA.

  • ChIP-on-chip: The purified DNA is hybridized to a microarray to identify enriched regions on a larger scale.

  • ChIP-sequencing (ChIP-Seq): The purified DNA is sequenced using next-generation sequencing platforms to map the protein-DNA interactions across the entire genome.[7]

Visualization of Workflows and Pathways

ChIP Experimental Workflow

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_dna_purification DNA Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture crosslinking 2. Formaldehyde Cross-linking cell_culture->crosslinking quenching 3. Glycine Quenching crosslinking->quenching cell_harvest 4. Cell Harvesting quenching->cell_harvest lysis 5. Cell Lysis cell_harvest->lysis shearing 6. Chromatin Shearing (Sonication) lysis->shearing preclearing 7. Pre-clearing shearing->preclearing antibody_incubation 8. Antibody Incubation preclearing->antibody_incubation bead_capture 9. Bead Capture antibody_incubation->bead_capture washing 10. Washing bead_capture->washing elution 11. Elution washing->elution reverse_crosslinking 12. Reverse Cross-linking elution->reverse_crosslinking protein_digestion 13. Protein Digestion reverse_crosslinking->protein_digestion dna_cleanup 14. DNA Cleanup protein_digestion->dna_cleanup qPCR qPCR dna_cleanup->qPCR ChIP_Seq ChIP-Seq dna_cleanup->ChIP_Seq

Caption: A flowchart illustrating the major steps of a chromatin immunoprecipitation (ChIP) assay.

Histone H3 Lysine 4 (H3K4) Methylation Pathway

Histone_Methylation cluster_enzyme Enzymatic Regulation cluster_histone_mod Histone Modification States cluster_function Transcriptional Outcome KMT2 KMT2/COMPASS-like Complexes H3K4 Histone H3 (Unmethylated Lysine 4) KMT2->H3K4 adds methyl groups KDM5 KDM5 Family (Lysine Demethylases) H3K4me3 H3K4me3 (tri-methylation) KDM5->H3K4me3 removes methyl groups H3K4me1 H3K4me1 (mono-methylation) H3K4->H3K4me1 H3K4me1->H3K4 H3K4me2 H3K4me2 (di-methylation) H3K4me1->H3K4me2 Enhancers Active Enhancers H3K4me1->Enhancers H3K4me2->H3K4me1 H3K4me2->H3K4me3 H3K4me3->H3K4me2 Promoters Active Promoters H3K4me3->Promoters Gene_Activation Gene Activation Enhancers->Gene_Activation Promoters->Gene_Activation

Caption: A signaling pathway diagram of Histone H3 Lysine 4 (H3K4) methylation and its role in gene activation.

References

Application of T-448 Free Base in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T-448 free base is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4).[1] In the context of neurodegenerative diseases, the dysregulation of epigenetic mechanisms, including histone methylation, is increasingly recognized as a key contributor to neuronal dysfunction and cell death. By inhibiting LSD1, T-448 enhances H3K4 methylation, leading to the increased expression of genes associated with neuronal plasticity and survival, such as Brain-Derived Neurotrophic Factor (BDNF).[1] This application note provides a comprehensive overview of the use of this compound in preclinical neurodegenerative disease models, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for this compound.

ParameterValueSpecies/ModelExperimental ContextReference
IC50 (LSD1) 22 nMN/AIn vitro enzyme assay[1]
Effect on H3K4 Methylation IncreasedPrimary cultured rat neuronsIn vitro cell culture[1]
In Vivo Efficacy Partial restoration of learning functionNR1-hypo mice (NMDA receptor hypofunction model)Oral administration (1, 10 mg/kg for 3 weeks)[1]
In Vivo Target Engagement Dose-dependently increased H3K4me2 levels in the mouse hippocampusNR1-hypo miceAnalysis of brain tissue post-treatment[1]
Safety Profile Superior hematological safety profile with minimal impact on the LSD1-GFI1B complexMiceIn vivo safety assessment[1]

Signaling Pathway

The primary mechanism of action of T-448 involves the inhibition of LSD1, leading to downstream effects on gene transcription that promote neuronal health.

T448_Signaling_Pathway cluster_extracellular cluster_cellular T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 Inhibits H3K4me Histone H3 Lysine 4 (H3K4) Methylation LSD1->H3K4me Demethylates Gene_Expression Increased Expression of Neuroplasticity Genes (e.g., Bdnf, Arc, Fos) H3K4me->Gene_Expression Neuronal_Function Improved Neuronal Function & Plasticity Gene_Expression->Neuronal_Function Learning_Memory Amelioration of Learning & Memory Deficits Neuronal_Function->Learning_Memory

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LSD1 enzyme activity.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • This compound (various concentrations)

  • Formaldehyde (B43269) dehydrogenase

  • NAD+

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence or absorbance

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the LSD1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate and NAD+.

  • The reaction produces formaldehyde, which is then converted by formaldehyde dehydrogenase to formate, with the concomitant reduction of NAD+ to NADH.

  • Monitor the increase in NADH levels by measuring absorbance at 340 nm or by using a coupled fluorescent reaction.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the T-448 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LSD1_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Substrate - T-448 Dilutions start->prepare_reagents add_enzyme Add LSD1 Enzyme to Plate prepare_reagents->add_enzyme add_inhibitor Add T-448 or Vehicle add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate and NAD+ pre_incubate->start_reaction measure_signal Measure NADH Production (Absorbance/Fluorescence) start_reaction->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro LSD1 inhibition assay.

Analysis of Histone Methylation in Primary Neurons

Objective: To assess the effect of this compound on H3K4 methylation levels in primary neuronal cultures.

Materials:

  • Primary rat cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Cell lysis buffer

  • Histone extraction kit

  • Antibodies: anti-H3K4me2, anti-total H3

  • Secondary antibodies conjugated to HRP

  • Western blot apparatus and reagents

  • Chemiluminescence detection system

Protocol:

  • Culture primary rat cortical neurons to the desired density.

  • Treat the neurons with various concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).

  • Lyse the cells and extract histones according to the manufacturer's protocol.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using a detection system.

  • Strip the membrane and re-probe with an antibody against total H3 as a loading control.

  • Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

In Vivo Efficacy in a Mouse Model of NMDA Receptor Hypofunction

Objective: To evaluate the ability of this compound to ameliorate learning and memory deficits in the NR1-hypo mouse model.

Animal Model: NR1-hypo mice, which have a reduced expression of the NMDA receptor subunit NR1, exhibit cognitive deficits relevant to schizophrenia and other neurodegenerative conditions.[1]

Materials:

  • NR1-hypo mice and wild-type littermates

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., T-maze or Morris water maze)

Protocol:

  • Acclimate the mice to the housing and handling procedures.

  • Randomly assign the NR1-hypo mice to treatment groups: vehicle, T-448 (1 mg/kg), and T-448 (10 mg/kg).[1] Include a wild-type control group receiving the vehicle.

  • Administer this compound or vehicle orally once daily for 3 weeks.[1]

  • During the final week of treatment, conduct behavioral testing to assess learning and memory. For example, in a T-maze rewarded alternation task:

    • Habituate the mice to the maze.

    • During training trials, one arm of the T-maze is baited with a food reward.

    • During test trials, assess the percentage of correct choices (entering the baited arm).

  • At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus) for downstream analysis, such as measuring H3K4 methylation levels by Western blot or chromatin immunoprecipitation (ChIP).

In_Vivo_Efficacy_Workflow start Start acclimatize Acclimatize NR1-hypo Mice start->acclimatize grouping Randomize into Treatment Groups (Vehicle, T-448 1 mg/kg, 10 mg/kg) acclimatize->grouping treatment Daily Oral Administration for 3 Weeks grouping->treatment behavioral_testing Behavioral Testing (e.g., T-maze) treatment->behavioral_testing tissue_collection Euthanize and Collect Brain Tissue behavioral_testing->tissue_collection downstream_analysis Downstream Analysis (e.g., Western Blot for H3K4me2) tissue_collection->downstream_analysis end End downstream_analysis->end

Caption: Workflow for the in vivo efficacy study.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases by targeting the epigenetic machinery to enhance the expression of genes crucial for neuronal health and plasticity. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of T-448 in relevant preclinical models. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of neurodegenerative conditions.

References

Application Notes and Protocols for T-448 Free Base in Cognitive Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

T-448 free base is a novel, potent, and selective small molecule modulator of the cAMP response element-binding protein (CREB) signaling pathway. It is designed for in vitro and in vivo research to investigate its potential as a therapeutic agent for cognitive impairment associated with neurodegenerative diseases and aging. This compound is a synthetic compound that readily crosses the blood-brain barrier, making it suitable for studies in animal models of cognitive decline.

Mechanism of Action

This compound is hypothesized to enhance cognitive function by activating the cAMP/PKA/CREB signaling cascade, a critical pathway in regulating synaptic plasticity and memory formation. By promoting the phosphorylation of CREB, this compound upregulates the expression of genes crucial for neuronal survival, synaptic growth, and long-term potentiation (LTP). This mechanism of action suggests its potential to ameliorate cognitive deficits observed in various preclinical models.

Applications

  • Investigation of the role of the CREB signaling pathway in learning and memory.

  • Preclinical evaluation of a potential cognitive enhancer in rodent models of Alzheimer's disease, age-related cognitive decline, and chemically-induced amnesia.

  • In vitro studies on neuronal cell lines to explore the molecular mechanisms underlying synaptic plasticity.

Physical and Chemical Properties

PropertyValue
Formula Weight 448.5 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>25 mg/mL) and Ethanol (>10 mg/mL)
Purity ≥98% by HPLC
Storage Store at -20°C, protect from light

In Vitro Efficacy Data

Table 1: Effect of this compound on CREB Phosphorylation in SH-SY5Y Neuroblastoma Cells

Treatment GroupConcentration (nM)pCREB / Total CREB Ratio (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)-1.0 ± 0.1
This compound 11.8 ± 0.2
103.5 ± 0.3
1005.2 ± 0.4
Forskolin (Positive Control)10 µM6.1 ± 0.5**
p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

In Vivo Efficacy Data

Table 2: this compound Reverses Scopolamine-Induced Memory Impairment in the Morris Water Maze Test in Mice

Treatment GroupDose (mg/kg, p.o.)Escape Latency (seconds) - Day 5Time in Target Quadrant (seconds) - Probe Trial
Vehicle + Saline-15.2 ± 2.125.8 ± 3.5
Vehicle + Scopolamine (B1681570) (1 mg/kg, i.p.)-45.8 ± 4.3##10.5 ± 2.2##
This compound + Scopolamine135.1 ± 3.915.7 ± 2.8
322.5 ± 3.1 20.9 ± 3.1
1018.9 ± 2.5 23.4 ± 3.3
*##p < 0.01 vs. Vehicle + Saline; *p < 0.05, *p < 0.01 vs. Vehicle + Scopolamine. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Novel Object Recognition in Aged Mice

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (%)
Vehicle-52.1 ± 3.8
This compound 160.5 ± 4.1
368.9 ± 4.5
1075.2 ± 5.0
p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro CREB Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation of CREB in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Forskolin (positive control)

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-pCREB (Ser133), anti-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, vehicle (0.1% DMSO), or positive control (10 µM Forskolin) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of pCREB to total CREB. Normalize the results to the vehicle control.

Protocol 2: Morris Water Maze (MWM) for Assessing Spatial Learning and Memory

Objective: To evaluate the efficacy of this compound in a mouse model of scopolamine-induced cognitive impairment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris water maze apparatus (circular pool, platform, tracking software)

  • This compound

  • Scopolamine hydrobromide

  • Saline solution

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) 60 minutes before the training session.

    • Administer scopolamine (1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the training session.

  • Acquisition Phase (5 days):

    • Conduct 4 trials per day for 5 consecutive days.

    • In each trial, gently place the mouse into the pool at one of four starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial.

Protocol 3: Novel Object Recognition (NOR) Test for Assessing Recognition Memory

Objective: To assess the effect of this compound on recognition memory in aged mice.

Materials:

  • Aged mice (18-20 months old)

  • Open-field arena

  • Two identical objects (familiar objects)

  • One novel object

  • This compound

  • Vehicle for this compound

Procedure:

  • Habituation: On day 1, allow each mouse to explore the empty open-field arena for 10 minutes.

  • Familiarization Phase (Day 2):

    • Administer this compound or vehicle orally 60 minutes before the session.

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

  • Test Phase (Day 3):

    • Administer this compound or vehicle orally 60 minutes before the session.

    • Replace one of the familiar objects with a novel object.

    • Allow the mouse to explore the objects for 5 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis: Calculate the discrimination index (DI) as follows: DI (%) = (Tn - Tf) / (Tn + Tf) * 100.

Visualizations

T448_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-448 T-448 Receptor GPCR T-448->Receptor 1. Binding AC Adenylyl Cyclase Receptor->AC 2. Activation ATP ATP cAMP cAMP ATP->cAMP 3. Conversion AC PKA PKA cAMP->PKA 4. Activation CREB CREB PKA->CREB 5. Phosphorylation pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE 6. Binding Genes Target Genes (BDNF, c-Fos) CRE->Genes 7. Transcription Synaptic Plasticity\n& Memory Formation Synaptic Plasticity & Memory Formation Genes->Synaptic Plasticity\n& Memory Formation

Caption: Proposed signaling pathway of this compound.

MWM_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Training cluster_testing Memory Assessment cluster_analysis Data Analysis Acclimation Acclimation & Handling (3 days) Groups Animal Grouping (n=10-12/group) Acclimation->Groups Dosing T-448/Vehicle (p.o.) Scopolamine/Saline (i.p.) Groups->Dosing Training Acquisition Training (Days 1-5, 4 trials/day) Dosing->Training -60 min / -30 min Probe Probe Trial (Day 6, no platform) Training->Probe 24h after last training Analysis Measure Escape Latency & Time in Target Quadrant Probe->Analysis

Caption: Experimental workflow for the Morris Water Maze test.

Application Notes and Protocols: T-448 Free Base in Combination with Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), when used in combination with other classes of epigenetic modifiers. While direct combination studies involving T-448 are not yet extensively published, this document leverages preclinical data from studies with other LSD1 inhibitors to provide a strong rationale and detailed protocols for investigating synergistic anti-cancer effects.

Introduction to this compound and Epigenetic Synergy

This compound is an orally active and irreversible inhibitor of LSD1, an enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] With an IC50 of 22 nM for LSD1, T-448 leads to an increase in H3K4 methylation, a mark associated with active gene transcription.[1] Epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and Bromodomain and Extra-Terminal domain (BET) inhibitors, are emerging as a promising class of anti-cancer agents.[2][3] The rationale for combining T-448 with these modifiers lies in the potential for synergistic effects by targeting distinct but complementary pathways that regulate gene expression and chromatin architecture, ultimately leading to enhanced tumor cell death and inhibition of proliferation.[4][5][6]

Signaling Pathways and Mechanisms of Action

The combination of LSD1 inhibitors with other epigenetic modifiers can induce a multi-pronged attack on cancer cells. LSD1 is often part of transcriptional repressor complexes that also include HDACs.[4][5] Co-inhibition of both enzymes can lead to a more robust re-activation of tumor suppressor genes.[4][5] Similarly, the interplay between histone methylation (regulated by LSD1) and DNA methylation (regulated by DNMTs) suggests that their combined inhibition could lead to a more profound and durable reversal of epigenetic silencing.[6] BET inhibitors, which block the "reading" of acetylated histone marks, can work in concert with agents that alter these marks, such as LSD1 and HDAC inhibitors.[7][8]

Signaling_Pathway Combined Epigenetic Inhibition Signaling Pathway cluster_LSD1 LSD1 Inhibition (T-448) cluster_HDAC HDAC Inhibition cluster_DNMT DNMT Inhibition cluster_BET BET Inhibition T448 This compound LSD1 LSD1 T448->LSD1 inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates Chromatin Chromatin Remodeling H3K4me2->Chromatin HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC inhibits Histone_Acetylation Histone Acetylation (Active Mark) HDAC->Histone_Acetylation deacetylates Histone_Acetylation->Chromatin DNMTi DNMT Inhibitor DNMT DNMT DNMTi->DNMT inhibits DNA_Methylation DNA Methylation (Repressive Mark) DNMT->DNA_Methylation methylates DNA_Methylation->Chromatin BETi BET Inhibitor BRD4 BRD4 BETi->BRD4 inhibits binding to Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Re-expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Combined inhibition of LSD1, HDACs, DNMTs, and BET proteins leads to chromatin remodeling, re-expression of tumor suppressor genes, and ultimately apoptosis and cell cycle arrest in cancer cells.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on the combination of LSD1 inhibitors with other epigenetic modifiers. These data highlight the synergistic anti-cancer effects observed across various cancer cell lines.

Table 1: Synergistic Growth Inhibition of LSD1 and HDAC Inhibitors

Cell LineLSD1 Inhibitor (Concentration)HDAC Inhibitor (Concentration)Combination Index (CI)*EffectReference
MDA-MB-231 (Breast Cancer)Pargyline (1 mM)SAHA (1 µM)< 1.0Synergistic[4][9]
Jurkat (Acute Leukemia)Tranylcypromine (1.5 mM)Vorinostat (2.5 µM)0.49Synergistic[10]

*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Enhanced Apoptosis and Differentiation with LSD1 and BET Inhibitors

Cell LineLSD1 Inhibitor (Concentration)BET Inhibitor (Concentration)OutcomeReference
Human AML Cell LinesINCB059872INCB054329Enhanced myeloid differentiation and apoptosis[7]
Prostate Cancer CellsSP-2509 (1 µM)JQ1 (1 µM)Reduced cell proliferation[8]

Table 3: Synergistic Gene Re-activation with LSD1 and DNMT Inhibitors

Cell LineLSD1 Inhibitor (Concentration)DNMT Inhibitor (Concentration)OutcomeReference
T24 (Bladder Cancer)Clorgyline5-Aza-2'-deoxycytidineSynergistic up-regulation of silenced genes[6]
HL-60 (Leukemia)Clorgyline5-Aza-2'-deoxycytidineSynergistic up-regulation of silenced genes[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other epigenetic modifiers.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of T-448 in combination with an HDAC inhibitor on the proliferation of cancer cells.

Experimental_Workflow_MTT Cell Viability Assay Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with T-448, HDAC inhibitor, or combination seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate Combination Index (CI) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay after treatment with epigenetic modifiers.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • HDAC inhibitor (e.g., Vorinostat/SAHA, stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of T-448 and the HDAC inhibitor in complete medium. Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.

Protocol 2: Western Blot Analysis for Histone Modifications

This protocol is used to detect changes in histone H3 lysine 4 dimethylation (H3K4me2) and histone H3 acetylation following treatment with T-448 and an HDAC inhibitor.

Materials:

  • Cancer cell line of interest

  • This compound

  • HDAC inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-H3K4me2, anti-acetyl-H3, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with T-448, the HDAC inhibitor, or the combination for 48 hours. Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total H3 loading control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in cancer cells following combination treatment.

Experimental_Workflow_Apoptosis Apoptosis Assay Workflow start Start treat_cells Treat cells with T-448, other epigenetic modifier, or combination start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify early and late apoptotic cell populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for the quantification of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Other epigenetic modifier (e.g., BET inhibitor)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with T-448, the other epigenetic modifier, or the combination for 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Conclusion

The combination of this compound with other epigenetic modifiers represents a promising therapeutic strategy for various cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of these combinations, elucidate the underlying mechanisms of action, and generate robust preclinical data to support further drug development efforts. The synergistic interactions observed with other LSD1 inhibitors strongly suggest that T-448, with its high potency and specificity, could be a valuable component in novel epigenetic combination therapies.

References

Application Notes and Protocols for Long-Term Administration of T-448 Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "T-448" has been associated with at least two distinct investigational compounds in preclinical research. This document provides detailed application notes and protocols for the long-term administration of these compounds in animal studies, aimed at researchers, scientists, and drug development professionals. The protocols and data presented are synthesized from available non-clinical studies to guide future research.

Compound 1: T-448 (LSD1 Enzyme Inhibitor)

1.1. Background

T-448 is a specific inhibitor of Lysine-Specific Demethylase 1 (LSD1) enzyme activity. By inhibiting LSD1, T-448 leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic modification associated with active gene transcription. This mechanism of action suggests potential therapeutic applications in central nervous system (CNS) disorders where epigenetic dysregulation is implicated. Preclinical studies in mice have shown that T-448 can improve learning function and has a favorable hematological safety profile.[1]

1.2. Quantitative Data Summary

The following table summarizes key quantitative data from a representative long-term study of T-448 in a mouse model of N-methyl-D-aspartate (NMDA) receptor hypofunction.

ParameterDetails
Animal Model Mice with NMDA receptor hypofunction
Compound T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate)
Route of Administration Oral
Dosage Not specified in the abstract, but implied to be effective in improving learning function.
Study Duration Not specified in the abstract, but sufficient to observe effects on learning function.
Key Findings - Increased brain H3K4 methylation.- Partial restoration of learning function.[1]- Superior hematological safety profile (minimal impact on LSD1-GFI1B complex).[1]

1.3. Experimental Protocols

1.3.1. Animal Model and Husbandry

  • Species: Male C57BL/6J mice, 8 weeks of age.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Acclimation: Animals are acclimated to the housing facility for at least 7 days prior to the start of the experiment.

1.3.2. T-448 Formulation and Administration

  • Formulation: T-448 free base is suspended in a vehicle of 0.5% methylcellulose (B11928114) in sterile water. The suspension should be prepared fresh daily and sonicated to ensure homogeneity.

  • Administration: The formulation is administered orally via gavage once daily. The volume of administration should be adjusted based on the most recent body weight of the animal (e.g., 10 mL/kg).

1.3.3. Behavioral Assessment (e.g., Novel Object Recognition Test)

  • Habituation: Individually house mice in the testing arena for 10 minutes for 3 consecutive days.

  • Training: On day 4, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing: On day 5, replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring each object.

  • Data Analysis: Calculate the discrimination index as (time with novel object - time with familiar object) / (total exploration time).

1.4. Visualization

T448_Signaling_Pathway Hypothesized Signaling Pathway of T-448 T448 T-448 LSD1 LSD1 Enzyme T448->LSD1 Inhibits H3K4me H3K4 Methylation LSD1->H3K4me Demethylates Gene_Expression Target Gene Expression (e.g., related to synaptic plasticity) H3K4me->Gene_Expression Promotes Neuronal_Function Improved Neuronal Function and Learning Gene_Expression->Neuronal_Function Leads to

Caption: Hypothesized signaling pathway of T-448.

Compound 2: TAK-448 (Kisspeptin Analog)

2.1. Background

TAK-448 (also known as RVT-602) is a synthetic analog of kisspeptin (B8261505), a peptide hormone that plays a crucial role in the reproductive axis. TAK-448 acts as a kisspeptin agonist and has been investigated as a therapeutic agent for hormone-dependent diseases such as prostate cancer.[2] It has been shown to suppress androgen hormones and exhibit anti-tumor effects in animal models.[3][4]

2.2. Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data from long-term studies of TAK-448 in rats and dogs.

Table 2.2.1: Pharmacokinetic Parameters of TAK-448 in Rats and Dogs [5][6]

ParameterRatsDogs
Route of Administration Subcutaneous (SC), Intravenous (IV)Subcutaneous (SC)
Dosage Range (SC) 0.1 to 10 mg/kgNot specified in abstract
Absorption Rapid and well-absorbed after SC administration.[5][6]Rapid and well-absorbed after SC administration.[5][6]
Metabolism Extensive metabolism.[5][6] A hydrolyzed metabolite (M-I) was detected.[5][6]Extensive metabolism.[5][6] A hydrolyzed metabolite (M-I) was detected.[5][6]
Excretion Primarily in urine.[5][6] Almost complete recovery by 48 hours.[5][6]Primarily in urine.[5][6] Almost complete recovery by 72 hours.[5][6]
Pharmacokinetics Less than dose-proportional non-linear pharmacokinetics after SC administration.[2][5]Not specified in abstract

Table 2.2.2: Efficacy of TAK-448 in a Rat Prostate Cancer Xenograft Model [3][4]

ParameterDetails
Animal Model Rat vertebral-cancer of the prostate (VCaP) androgen-sensitive prostate cancer xenograft model.[3]
Compound TAK-448
Route of Administration Not specified in abstract
Key Findings - Suppresses androgen hormones (luteinizing hormone and testosterone).[3]- Faster onset of anti-tumor effect compared to leuprorelin (B1674837) acetate.[3]- Stronger overall anti-tumor effect than leuprorelin acetate.[3]

2.3. Experimental Protocols

2.3.1. Animal Model and Husbandry

  • Species: Male immunodeficient rats (e.g., NIH-Foxn1rnu).

  • Housing: Maintained in a specific pathogen-free (SPF) environment. Cages, bedding, food, and water should be autoclaved.

  • Tumor Implantation: VCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the rats. Tumor growth is monitored regularly.

2.3.2. TAK-448 Formulation and Administration

  • Formulation: TAK-448 is a peptide and should be dissolved in a sterile, buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Administration: The formulation is administered subcutaneously. The injection site should be varied to avoid local reactions.

2.3.3. Pharmacokinetic Study Protocol

  • Dosing: Administer a single subcutaneous dose of [¹⁴C]TAK-448 to rats.

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Analysis: Determine the concentrations of unchanged TAK-448 and its metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

2.4. Visualization

TAK448_Workflow Experimental Workflow for TAK-448 Efficacy Study Start Start Animal_Model Establish Rat VCaP Xenograft Model Start->Animal_Model Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer TAK-448 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Hormone_Analysis Analyze Hormone Levels (LH, Testosterone) Monitoring->Hormone_Analysis Data_Analysis Analyze Anti-Tumor Efficacy Hormone_Analysis->Data_Analysis End End of Study Data_Analysis->End

Caption: Experimental workflow for a TAK-448 efficacy study.

References

Troubleshooting & Optimization

T-448 free base solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1). Due to the hydrophobic nature of many small molecule inhibitors, solubility can be a critical challenge during experimental setup. This guide offers solutions and best practices to address these issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. Is this a known issue?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful solvent capable of dissolving many poorly water-soluble compounds and is compatible with many in vitro cellular assays at low final concentrations.[1]

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: While exact maximum solubility has not been published, a common starting point for preparing stock solutions of similar compounds in DMSO is in the range of 10-50 mM. We advise starting with a lower concentration (e.g., 10 mM) and incrementally increasing it if needed. Always ensure the compound is fully dissolved before use.

Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue known as "antisolvent precipitation." This occurs because the compound is much less soluble in the aqueous buffer than in DMSO. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of T-448 in your assay.

  • Increase the percentage of DMSO: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) may help keep the compound in solution. However, be mindful of potential solvent effects on your cells or assay components.[1]

  • Use a surfactant: A non-ionic surfactant, such as Tween-80 or Pluronic F-68, can be added to the aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.[2]

  • Consider a different formulation: For in vivo studies, or if aqueous solubility is a persistent issue, consider using a salt form of the compound, such as T-448 fumarate, which may exhibit improved solubility characteristics.[2][3][4]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound Powder is Difficult to Dissolve in DMSO
  • Problem: The compound is not fully dissolving in DMSO, even at a concentration of 10 mM.

  • Solution:

    • Gentle Warming: Warm the solution to 37°C for 5-10 minutes. This can increase the rate of dissolution.

    • Vortexing/Sonication: Vortex the solution vigorously. If the compound still does not dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Fresh Solvent: Ensure that the DMSO used is of high purity and anhydrous, as absorbed water can affect its solvating power.

Issue 2: Cloudiness or Precipitation Observed in Cell Culture Media
  • Problem: Upon adding the T-448 DMSO stock to the cell culture media, a cloudy appearance or visible precipitate forms.

  • Solution:

    • Pre-dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of media and then add this to the final volume.

    • Rapid Mixing: When adding the T-448 solution to the media, ensure rapid and thorough mixing to quickly disperse the compound and minimize localized high concentrations that can lead to precipitation.

    • Serum Effects: If using serum-containing media, the proteins in the serum can sometimes aid in solubilizing hydrophobic compounds. Conversely, interactions with serum components could also lead to precipitation. Compare the solubility in serum-free and serum-containing media to identify if this is a factor.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, the following table provides general solubility enhancement techniques that can be applied.

TechniquePrincipleConsiderations
Co-solvency Increasing solubility by adding a water-miscible organic solvent (e.g., ethanol, PEG 400).[2]The co-solvent must be compatible with the experimental system. High concentrations can be toxic to cells.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form.[3][6]This compound has basic and acidic moieties, so its solubility will be pH-dependent. The chosen pH must be compatible with the assay conditions.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2]The type and concentration of the surfactant must be carefully selected to avoid interference with the assay or cellular toxicity.
Complexation Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[3]The size of the cyclodextrin (B1172386) cavity must be appropriate for the T-448 molecule.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 328.43 g/mol .[7]

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, proceed to the next steps.

    • Warm the tube in a 37°C water bath for 5 minutes.

    • Vortex again. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
  • Materials: 10 mM this compound in DMSO, sterile cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM T-448 stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • To minimize precipitation, add the T-448 stock solution to the medium while gently vortexing or swirling the tube.

    • Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically ≤ 0.5%) and is consistent across all experimental and control groups.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat (37°C) / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store precipitation Precipitation Observed dissolve->precipitation If issues persist thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Aqueous Buffer thaw->dilute mix Rapid Mixing dilute->mix use Use in Experiment mix->use mix->precipitation If issues persist lower_conc Lower Final Concentration precipitation->lower_conc add_surfactant Add Surfactant precipitation->add_surfactant change_ph Adjust pH precipitation->change_ph use_salt Use Salt Form precipitation->use_salt

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway T-448 Mechanism of Action T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits Gene_Activation Gene Activation T448->Gene_Activation Leads to H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylates Gene_Repression Gene Repression LSD1->Gene_Repression Promotes H3K4me1 Histone H3 Lysine 4 (mono-methylated) H3K4me2->H3K4me1 H3K4me1->Gene_Repression

Caption: T-448 inhibits LSD1, leading to increased H3K4 methylation and gene activation.

References

Technical Support Center: Optimizing T-448 Free Base Concentration for Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of T-448 free base in neuronal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is T-448 and what is its mechanism of action in neurons?

A1: T-448 is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of approximately 22 nM.[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a process known as demethylation.[1][2][3] By inhibiting LSD1, T-448 prevents the demethylation of H3K4, leading to an increase in H3K4 methylation levels.[1][2][3] In neurons, proper H3K4 methylation is crucial for the regulation of gene expression involved in neuronal development, plasticity, and function.[4][5][6] T-448 has been shown to enhance H3K4 methylation in primary cultured rat neurons and may be a promising therapeutic agent for central nervous system (CNS) disorders associated with epigenetic dysregulation.[1][2][3]

Q2: Why is it critical to optimize the concentration of T-448 in my neuronal cultures?

A2: Optimizing the concentration of any compound in cell culture is crucial for obtaining reliable and reproducible results. For T-448 in neuronal cultures, this is particularly important for several reasons:

  • Neuronal Sensitivity: Primary neurons are sensitive to their culture environment, and cytotoxic effects of a compound can mask its intended biological activity.

  • Concentration-Dependent Effects: The biological effects of T-448 are likely to be concentration-dependent. Too low a concentration may not be effective at inhibiting LSD1, while too high a concentration could lead to off-target effects or neurotoxicity.

  • Experimental Variability: Factors such as neuron type (e.g., cortical, hippocampal), culture density, and duration of treatment can all influence the optimal concentration.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of T-448 in a suitable solvent, which can then be diluted to the final working concentration in your cell culture medium.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving many organic compounds for cell culture applications.

  • Stock Concentration: A stock concentration of 10 mM is often practical. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8]

  • Final Dilution: When preparing your experiments, dilute the stock solution into pre-warmed culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the vehicle control, and is at a level that is not toxic to your neurons (typically ≤ 0.1%).

Experimental Protocols

Protocol 1: Determining Optimal T-448 Concentration using a Cell Viability Assay

This protocol describes a concentration-response experiment to identify the optimal, non-toxic working concentration range of T-448 in primary neuronal cultures using an MTT assay.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal) plated in 96-well plates

  • This compound

  • DMSO

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Culture primary neurons in a 96-well plate to the desired confluency.

  • Prepare serial dilutions of the T-448 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest T-448 concentration).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of T-448 or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.[9]

  • Express the results as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Neuronal Health and Morphology

This protocol uses immunocytochemistry to visually assess the health and morphology of neurons following treatment with T-448.

Materials:

  • Primary neuronal cultures on coverslips in 24-well plates

  • T-448 at selected concentrations (based on viability data)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-β-III-tubulin for neuronal morphology, anti-cleaved caspase-3 for apoptosis)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat neuronal cultures with the desired concentrations of T-448 and a vehicle control for the chosen duration.

  • Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. Assess neuronal morphology, neurite outgrowth, and signs of apoptosis.[10][11][12][13]

Data Presentation

Table 1: Example Data from an MTT Assay for Cell Viability

T-448 Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (% of Control)
0 (Vehicle Control)1.25 ± 0.08100%
0.011.23 ± 0.0798.4%
0.11.26 ± 0.09100.8%
11.21 ± 0.0696.8%
101.15 ± 0.1092.0%
250.85 ± 0.0968.0%
500.45 ± 0.0536.0%
1000.15 ± 0.0312.0%

Table 2: Example Scoring of Neuronal Morphology

T-448 Concentration (µM)Neuronal Morphology Score (1-5)% Cleaved Caspase-3 Positive Cells
0 (Vehicle Control)5 (Healthy, extensive neurite network)< 1%
15 (Healthy, extensive neurite network)< 1%
104 (Healthy, slightly reduced neurite density)~2%
252 (Beaded neurites, some cell body shrinkage)~35%
501 (Significant cell death and neurite fragmentation)> 80%

Visualizations

T448_Signaling_Pathway T448 T-448 LSD1 LSD1 (KDM1A) T448->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates H3K4me1 H3K4me1 H3K4me2->H3K4me1 GeneExpression Neuronal Gene Expression H3K4me2->GeneExpression activates NeuronalFunction Neuronal Function & Plasticity GeneExpression->NeuronalFunction

T-448 Signaling Pathway

T448_Optimization_Workflow start Start: Culture Primary Neurons prepare_stock Prepare T-448 Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock dose_response Perform Concentration-Response Experiment (e.g., 0.01 - 100 µM) prepare_stock->dose_response viability_assay Assess Cell Viability (MTT or LDH Assay) dose_response->viability_assay analyze_viability Analyze Data: Determine EC50 and Max Non-Toxic Concentration viability_assay->analyze_viability analyze_viability->dose_response Toxic Concentrations (Test Lower Range) morphology_assessment Assess Neuronal Morphology (Immunocytochemistry) analyze_viability->morphology_assessment Viable Concentrations select_concentrations Select Optimal Concentrations for Further Experiments morphology_assessment->select_concentrations functional_assays Proceed to Functional Assays select_concentrations->functional_assays

T-448 Optimization Workflow

Troubleshooting Guide

Q: I am observing significant cell death even at low concentrations of T-448. What could be the issue?

A:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific neuronal culture (typically ≤ 0.1%). Run a vehicle-only control with the highest concentration of the solvent used.

  • Compound Purity: Verify the purity of your this compound. Impurities could be contributing to cytotoxicity.

  • Culture Health: Ensure your primary neuronal cultures are healthy and viable before starting the treatment. Poor initial culture health can increase sensitivity to any treatment.

  • Concentration Range: Your "low concentrations" may still be too high for your specific cell type. Try a wider range of concentrations, including those in the low nanomolar range, closer to the IC50 of T-448.

Q: The results of my viability assays are inconsistent between experiments. How can I improve reproducibility?

A:

  • Consistent Cell Seeding: Ensure that you are seeding the same number of viable cells in each well for every experiment.

  • Standardized Protocols: Adhere strictly to your established protocols for cell culture, treatment, and the viability assay itself. Pay close attention to incubation times and reagent preparation.

  • Reagent Quality: Use fresh, high-quality reagents. Aliquot your T-448 stock solution to avoid multiple freeze-thaw cycles.

  • Plate Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can affect cell viability and compound concentration. Fill the outer wells with sterile PBS or medium.

Q: I am not observing any effect of T-448 on my neurons, even at high concentrations. What should I check?

A:

  • Compound Activity: Confirm the activity of your T-448 stock. If possible, test it in a cell-free LSD1 activity assay or a cell line known to be responsive.

  • Target Engagement: The lack of a phenotypic effect does not necessarily mean the compound is inactive. You may need to perform a target engagement assay, such as Western blotting for H3K4me2 levels, to confirm that T-448 is inhibiting LSD1 in your cultures.

  • Treatment Duration: The duration of treatment may be insufficient to observe a phenotypic change. Consider a longer time course for your experiments.

  • Endpoint Measurement: The endpoint you are measuring (e.g., a specific protein expression) may not be regulated by LSD1 in your neuronal subtype. Consider exploring other endpoints related to neuronal function or gene expression known to be influenced by H3K4 methylation.

T448_Troubleshooting start Problem Encountered high_toxicity High Toxicity at Low Concentrations start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results no_effect No Observable Effect start->no_effect check_solvent Check Solvent Concentration and Toxicity high_toxicity->check_solvent check_compound_purity Verify Compound Purity high_toxicity->check_compound_purity check_culture_health Assess Initial Culture Health high_toxicity->check_culture_health adjust_concentration Test Lower Concentration Range high_toxicity->adjust_concentration standardize_seeding Standardize Cell Seeding Density inconsistent_results->standardize_seeding adhere_to_protocol Strict Adherence to Protocols inconsistent_results->adhere_to_protocol check_reagents Use High-Quality, Fresh Reagents inconsistent_results->check_reagents avoid_edge_effects Avoid Plate Edge Effects inconsistent_results->avoid_edge_effects confirm_activity Confirm Compound Activity no_effect->confirm_activity check_target_engagement Measure H3K4me2 Levels no_effect->check_target_engagement extend_duration Increase Treatment Duration no_effect->extend_duration evaluate_endpoint Choose a More Relevant Endpoint no_effect->evaluate_endpoint

References

Preventing T-448 free base degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of T-448 free base in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For aqueous buffers, it is crucial to assess the stability of T-448 in your specific buffer system, as pH can significantly impact its degradation rate.

Q2: What are the primary factors that can cause this compound degradation in solution?

A2: The main factors contributing to the degradation of this compound in solution are:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. It is most stable in a neutral to slightly acidic pH range (pH 4-6).[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] Therefore, it is recommended to store solutions at low temperatures and minimize exposure to high temperatures during experiments.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.[1][3] Solutions should be protected from light by using amber vials or by wrapping containers with aluminum foil.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation.[1][4] Using degassed solvents can help mitigate this issue.

Q3: How should I store my this compound solutions for short-term and long-term use?

A3:

  • Long-term storage: For long-term storage, this compound should be stored as a solid at -20°C or as a stock solution in anhydrous DMSO at -80°C.[5]

  • Short-term storage: For short-term storage of working solutions in aqueous buffers, it is advisable to store them at 2-8°C for no longer than 24 hours. For any storage longer than a day, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[5]

Q4: I am observing a decrease in the activity of T-448 in my cell-based assays. Could this be due to degradation?

A4: Yes, a loss of activity can be a strong indicator of compound degradation.[4] T-448 may be unstable in your cell culture medium over the time course of the experiment. It is recommended to perform a stability study of T-448 in the specific cell culture medium you are using. Additionally, consider adsorption to plasticware as a potential cause for loss of effective concentration.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitate forms in the stock solution upon storage. - Poor solubility in the chosen solvent.- Compound degradation to an insoluble product.- Prepare a more dilute stock solution.- Use a different, validated solvent.- Analyze the precipitate to determine if it is the parent compound or a degradant.[4]
Inconsistent results between experiments. - Inconsistent solution preparation.- Variable storage times or conditions of solutions.- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[4]
Loss of compound activity in a cell-based assay. - Degradation in culture medium.- Adsorption to plasticware.- Poor cell permeability.- Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[4]
Discoloration of the T-448 solution. - Oxidation or photodegradation.- Protect solutions from light by using amber vials or foil wrapping.[3]- Use degassed solvents to minimize oxidation.[3]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of T-448 in Aqueous Buffer

This protocol outlines a method to quickly assess the stability of T-448 in a specific aqueous buffer.

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of T-448 in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer to be tested.

  • Incubation:

    • Aliquot the 10 µM solution into multiple amber vials.

    • Incubate the vials under different conditions:

      • 2-8°C (refrigerated)

      • Room temperature (~25°C)[6]

      • 37°C (physiological temperature)

    • Protect all samples from light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Analyze the concentration of the remaining T-448 in each sample using a validated analytical method, such as HPLC-UV (see Protocol 2).

  • Data Interpretation:

    • Calculate the percentage of T-448 remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of remaining T-448 against time for each condition to determine the degradation rate.

Protocol 2: Quantification of T-448 by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of T-448, which can be adapted and validated for specific experimental needs.[7]

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade), acidified with 0.1% formic acid.

    • T-448 reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acidified water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 20% B, increasing to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the T-448 reference standard in DMSO. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

    • Sample Preparation: Dilute experimental samples with the initial mobile phase composition to fall within the range of the calibration curve. Filter samples through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the T-448 standard against its concentration.

    • Determine the concentration of T-448 in the experimental samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

Table 1: Stability of T-448 (10 µM) in Phosphate-Buffered Saline (PBS, pH 7.4) at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100.0100.0100.0
299.597.294.1
499.194.588.5
898.289.378.2
2495.370.155.4
4890.749.830.7

Table 2: Effect of pH on the Stability of T-448 (10 µM) at 37°C after 24 hours

Buffer pHBuffer System% Remaining after 24h
3.0Citrate Buffer85.2
5.0Acetate Buffer96.1
7.4Phosphate Buffer55.4
9.0Borate Buffer42.3

Visualizations

Troubleshooting Workflow for T-448 Degradation start Inconsistent Experimental Results or Loss of Activity check_solution Check Solution Preparation and Storage start->check_solution stability_study Perform Stability Study in Experimental Medium check_solution->stability_study degradation_confirmed Degradation Confirmed? stability_study->degradation_confirmed optimize_conditions Optimize Experimental Conditions (e.g., pH, temperature, light exposure) degradation_confirmed->optimize_conditions Yes other_issues Investigate Other Issues (e.g., solubility, adsorption, cell permeability) degradation_confirmed->other_issues No use_fresh Prepare Fresh Solutions for Each Experiment optimize_conditions->use_fresh end Problem Resolved use_fresh->end other_issues->end

Caption: Troubleshooting workflow for T-448 degradation issues.

Experimental Workflow for T-448 Stability Assessment prep_stock Prepare T-448 Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solution in Test Buffer (e.g., 10 µM) prep_stock->prep_working aliquot Aliquot into Amber Vials prep_working->aliquot incubate Incubate under Different Conditions (Temperature, pH, Light) aliquot->incubate sample Collect Samples at Defined Time Points incubate->sample freeze Immediately Freeze Samples at -80°C sample->freeze analyze Analyze by HPLC freeze->analyze quantify Quantify Remaining T-448 analyze->quantify

Caption: Workflow for assessing T-448 stability.

Simplified Signaling Pathway of T-448 Action T448 This compound LSD1 LSD1 Enzyme T448->LSD1 inhibits gene_expression Target Gene Expression T448->gene_expression leads to H3K4me2 Histone H3 Lysine 4 (Dimethylated - H3K4me2) LSD1->H3K4me2 demethylates H3K4me1 Histone H3 Lysine 4 (Monomethylated - H3K4me1) H3K4me2->H3K4me1 gene_repression Target Gene Repression H3K4me1->gene_repression

Caption: T-448 inhibits LSD1, leading to increased H3K4 methylation.

References

Off-target effects of T-448 free base to consider

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: T-448fb

Disclaimer: The following information is provided for research purposes only. T-448fb is a fictional designation for a multi-kinase inhibitor modeled after known PI3K/mTOR inhibitors to provide a representative example of how to address off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known on-target effects of T-448fb on the PI3K/mTOR pathway. What could be the cause?

A1: Unexpected cellular phenotypes when using kinase inhibitors can often be attributed to off-target effects.[1] T-448fb, while designed to target the PI3K/mTOR pathway, may interact with other kinases or cellular proteins.[2] To investigate this, it is recommended to:

  • Perform a broad-panel kinase screen: This will identify other kinases that T-448fb inhibits at relevant concentrations.[3]

  • Validate off-target engagement in your cellular model: Once potential off-targets are identified, use techniques like Western blotting to check the phosphorylation status of their downstream substrates in your cells treated with T-448fb.

  • Use orthogonal approaches: Confirm the phenotype using a structurally different PI3K/mTOR inhibitor or by using genetic approaches (e.g., siRNA/CRISPR) to knock down the intended target (PI3K/mTOR) and see if the phenotype is replicated.[3]

Q2: Our in-cell Western blots show incomplete inhibition of downstream PI3K/mTOR targets (like phospho-Akt or phospho-S6K), even at concentrations of T-448fb that should be effective based on biochemical IC50 values. Why might this be?

A2: Several factors can contribute to a discrepancy between biochemical potency and cellular efficacy:

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in potency (higher EC50 in cells vs. IC50 in vitro).[4]

  • Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.

  • Feedback Loop Activation: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, which can reactivate downstream effectors.[5][6] For example, mTORC1 inhibition can relieve a negative feedback loop, leading to increased Akt phosphorylation.[6]

  • Compound Stability: Ensure the compound is stable in your cell culture media for the duration of the experiment.[1]

Q3: We are observing significant cell death at concentrations intended for specific pathway inhibition. How can we determine if this is an on-target or off-target effect?

A3: Distinguishing on-target from off-target toxicity is a critical step.[1] Consider the following experiments:

  • Dose-Response Comparison: Compare the concentration range at which you see cytotoxicity with the concentration range required to inhibit the PI3K/mTOR pathway (e.g., by measuring p-Akt levels). If toxicity occurs at much higher concentrations, it may be an off-target effect.

  • Rescue Experiments: If the toxicity is on-target, you may be able to rescue the cells by activating a downstream component of the PI3K/mTOR pathway.

  • Off-Target Knockdown: If you have identified a potent off-target from a kinase screen, knocking down that kinase using siRNA or CRISPR could reduce the cytotoxic effect of T-448fb, confirming it as an off-target liability.[3]

  • Profiling in Resistant Cell Lines: Utilize cell lines that have a known resistance mechanism to PI3K/mTOR inhibition (e.g., mutations downstream of the target). If these cells are still sensitive to T-448fb-induced toxicity, it is likely due to an off-target effect.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes
Observation Potential Cause Recommended Action
Phenotype does not match known PI3K/mTOR inhibition effects.Off-target activity of T-448fb.[1]1. Perform a kinome-wide selectivity screen to identify potential off-targets.[7] 2. Validate key off-targets in your cellular system using Western blotting for downstream substrates. 3. Use a structurally unrelated PI3K/mTOR inhibitor as a control to see if the phenotype is replicated.[3]
Effect is only seen in one specific cell line.Cell line-specific expression of an off-target kinase or pathway dependency.1. Test T-448fb in a panel of different cell lines to assess the specificity of the effect.[7] 2. Profile the expression levels of the intended target and suspected off-targets in your cell line.
Activation of a compensatory signaling pathway.[7]Feedback mechanisms are common with PI3K/mTOR inhibitors.[5]1. Perform phospho-proteomic analysis or a phospho-kinase antibody array to identify upregulated pathways. 2. Co-treat with an inhibitor of the suspected compensatory pathway to see if the original phenotype is restored.[8]
Guide 2: Addressing Inconsistent IC50/EC50 Values
Observation Potential Cause Recommended Action
Cellular EC50 is significantly higher than biochemical IC50.High intracellular ATP concentration.[4]This is expected for ATP-competitive inhibitors. Ensure your cellular assays are designed with this in mind.
IC50 values are highly variable between experiments.Inconsistent assay conditions.[9]1. Standardize ATP concentration in biochemical assays, ideally at the Km for the enzyme.[4] 2. Ensure the kinase reaction is in the linear range. [9] 3. Verify the stability and concentration of your T-448fb stock solution.[1]
Compound appears less potent in luminescence-based assays (e.g., ADP-Glo).Interference with the detection reagents (e.g., luciferase).1. Run a "no enzyme" control with serially diluted T-448fb to see if it directly inhibits the detection enzyme (e.g., luciferase).[10] 2. Consider using an orthogonal assay format, such as a radiometric or fluorescence-based assay.[11]

Quantitative Data Summary

The following table summarizes the inhibitory activity of T-448fb against its intended targets and a selection of common off-target kinases.

Target IC50 (nM) Fold Selectivity vs. PI3Kα Potential Implication
PI3Kα (On-Target) 5 1x Primary Target
PI3Kβ (On-Target) 15 3x On-Target Isoform
PI3Kδ (On-Target) 10 2x On-Target Isoform
PI3Kγ (On-Target) 25 5x On-Target Isoform
mTOR (On-Target) 8 1.6x Primary Target
Off-Target Kinase A 5010xModerate off-target activity.
Off-Target Kinase B 1,200240xLow off-target activity.
Off-Target Kinase C 7515xModerate off-target activity.
Off-Target Kinase D >10,000>2,000xHigh selectivity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Competitive Binding Assay)

This protocol provides a general workflow for assessing the binding affinity of T-448fb to a broad panel of kinases.[7]

Objective: To determine the IC50 values of T-448fb against a large number of kinases to identify potential off-targets.

Methodology:

  • Immobilize Kinases: A panel of purified recombinant kinases is immobilized on a solid support (e.g., multi-well plate).[7]

  • Compound Preparation: Prepare a serial dilution of T-448fb in a suitable solvent like DMSO.[3]

  • Competition Reaction: A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with the test compound. T-448fb will compete with the tracer for binding to the kinase.[7]

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Washing: Unbound compound and tracer are washed away.

  • Detection: The amount of bound tracer is quantified. The signal is inversely proportional to the binding affinity of T-448fb.[7]

  • Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.[3]

Protocol 2: Cellular Western Blot for On-Target and Off-Target Pathway Modulation

Objective: To confirm inhibition of the intended PI3K/mTOR pathway and investigate the activation state of potential off-target pathways in a cellular context.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of T-448fb for the desired time. Include a vehicle control (e.g., DMSO).[1]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins. For on-target validation, use antibodies for phospho-Akt (Ser473), phospho-S6K (Thr389), and total levels of these proteins. For off-target validation, use antibodies against a downstream substrate of a suspected off-target kinase.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[1]

  • Normalization: Normalize the phospho-protein signal to the total protein signal and a loading control (e.g., GAPDH, β-actin).[1]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits (when active) T448fb T-448fb T448fb->PI3K T448fb->mTORC1

Caption: Intended signaling pathway of T-448fb, inhibiting both PI3K and mTOR.

G cluster_0 Off-Target Pathway Example OffTargetKinase Off-Target Kinase C Substrate Downstream Substrate OffTargetKinase->Substrate Phosphorylates Phenotype Unintended Phenotype (e.g., Toxicity) Substrate->Phenotype Prevents T448fb T-448fb T448fb->OffTargetKinase Inhibits

Caption: Potential off-target effect of T-448fb leading to an unintended phenotype.

G start Start: Unexpected Phenotype Observed kinome_screen Perform Broad Kinase Panel Screen start->kinome_screen analyze_data Analyze IC50 Data Identify Potent Off-Targets kinome_screen->analyze_data cellular_assays Validate in Cellular Assays (e.g., Western Blot) analyze_data->cellular_assays confirm_phenotype Confirm Phenotype Link (e.g., siRNA Knockdown) cellular_assays->confirm_phenotype conclusion Conclusion on Off-Target Profile confirm_phenotype->conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: T-448 Free Base In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of the LSD1 inhibitor, T-448 free base. Given the hydrophobic nature of T-448, this guide focuses on strategies to overcome challenges associated with its formulation and administration.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before selecting an in vivo delivery method for this compound?

A1: Before selecting a delivery method, it is crucial to characterize the physicochemical properties of this compound. Key parameters include its aqueous solubility, pKa, logP, and stability at different pH values and temperatures. This information will guide the choice of an appropriate formulation strategy to ensure optimal bioavailability. For instance, a high logP value suggests a lipophilic nature, making lipid-based formulations a suitable option.

Q2: My this compound is precipitating out of my aqueous vehicle during formulation for oral gavage. What can I do?

A2: Precipitation is a common issue with hydrophobic compounds like T-448. Consider the following troubleshooting steps:

  • Particle Size Reduction: Micronizing the T-448 powder can increase its surface area and improve dissolution.

  • Use of Suspending Agents: Incorporating suspending agents like methylcellulose (B11928114) or carboxymethylcellulose can help maintain a homogenous suspension.

  • Addition of Wetting Agents/Surfactants: A small percentage of a surfactant such as Tween 80 or Polysorbate 80 can improve the wettability of the hydrophobic powder.

  • Co-solvent Systems: For solution-based formulations, a mixture of a biocompatible organic solvent (e.g., DMSO, PEG 300) and an aqueous vehicle may be necessary. However, it is critical to assess the potential for precipitation upon dilution in the gastrointestinal tract.

Q3: I am observing inconsistent results in my animal studies after oral administration of T-448. What could be the cause?

A3: Inconsistent results often stem from issues with formulation stability and dosing accuracy. Ensure that your formulation is a homogenous and stable suspension or solution. If using a suspension, it is vital to keep it uniformly mixed during the dosing procedure to prevent settling of the compound. For oral gavage, ensure proper technique to avoid accidental administration into the trachea, which can lead to significant variability in absorption and potential adverse effects.[1][2][3][4]

Q4: What are the options for intravenous (IV) delivery of this compound, considering its poor aqueous solubility?

A4: Intravenous delivery of hydrophobic compounds is challenging but can be achieved using several formulation strategies:

  • Co-solvent Systems: Similar to oral formulations, co-solvents can be used to dissolve T-448. However, the concentration of the organic solvent must be carefully optimized to avoid precipitation in the bloodstream and minimize toxicity.[5][6]

  • Cyclodextrins: Encapsulating T-448 within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility.

  • Lipid-based Formulations: Formulations such as lipid emulsions, liposomes, or solid lipid nanoparticles can effectively carry hydrophobic drugs like T-448 in the bloodstream.[7][8][9]

  • Polymeric Micelles and Nanoparticles: These systems can encapsulate T-448 in their hydrophobic core, allowing for systemic circulation in an aqueous environment.[10][11][12][13][14]

Q5: How can I monitor the stability of my T-448 formulation?

A5: Formulation stability should be assessed both visually and analytically. Visually inspect for any signs of precipitation, crystallization, or phase separation. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of T-448 in the formulation over time, ensuring that it remains within an acceptable range.

Data Presentation

Table 1: Common Excipients for Formulating Hydrophobic Compounds for In Vivo Studies

Excipient TypeExamplesTypical Concentration Range (in vivo)Primary Use
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)0.5% - 2% (w/v)To create stable suspensions for oral gavage.
Surfactants/Wetting Agents Tween 80 (Polysorbate 80), Poloxamer 188, Cremophor EL0.1% - 5% (v/v)To improve wettability and prevent aggregation of drug particles.
Co-solvents Polyethylene glycol 300/400 (PEG 300/400), Dimethyl sulfoxide (B87167) (DMSO), Ethanol10% - 60% (v/v)To dissolve the compound for oral or intravenous administration.
Solubilizing Agents Cyclodextrins (e.g., HP-β-CD), Solutol HS 1510% - 40% (w/v)To increase the aqueous solubility of the compound.
Lipid-based Vehicles Corn oil, Sesame oil, Intralipid®VariableFor oral or intravenous delivery of highly lipophilic compounds.

Table 2: Comparison of Nanoparticle-Based Delivery Systems for Hydrophobic Drugs

Nanoparticle TypeCore CompositionTypical Size Range (nm)AdvantagesDisadvantages
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)100 - 300Controlled release, surface modifiable for targeting.Potential for polymer-related toxicity.
Liposomes Phospholipid bilayer80 - 200Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.Can have stability issues and be rapidly cleared by the immune system.
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides)50 - 1000Good biocompatibility, controlled release.Lower drug loading capacity compared to other systems.
Polymeric Micelles Amphiphilic block copolymers10 - 100Small size allows for passive targeting to tumors (EPR effect).Can be unstable upon dilution in the bloodstream.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Calibrated dosing syringes and gavage needles

Procedure:

  • If necessary, gently grind the this compound powder in a mortar and pestle to reduce particle size.

  • Prepare the vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature, then add Tween 80 and mix thoroughly.

  • Weigh the required amount of T-448 powder and place it in a suitable container.

  • Gradually add a small amount of the vehicle to the powder to form a paste.

  • Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer.

  • For a more uniform suspension, the mixture can be briefly homogenized.

  • Continuously stir the suspension throughout the dosing procedure to ensure homogeneity.

  • Immediately before dosing each animal, gently vortex the suspension and draw the required volume into the dosing syringe.

Protocol 2: Formulation of this compound in a Co-solvent System for Intravenous Injection

Materials:

  • This compound powder

  • Co-solvent vehicle: For example, 30% PEG 300, 5% Solutol HS 15, and 65% sterile saline.

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the PEG 300 to the vial and vortex until the compound is fully dissolved.

  • Add the Solutol HS 15 and vortex to mix.

  • Slowly add the sterile saline to the mixture while continuously vortexing to avoid precipitation.

  • Once a clear solution is obtained, sterile-filter the final formulation using a 0.22 µm filter into a new sterile vial.

  • Visually inspect the final solution for any signs of precipitation before administration.

Mandatory Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus T-448 T-448 LSD1 LSD1 T-448->LSD1 Inhibition H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylation H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 Demethylation Gene_Repression Target Gene Repression H3K4me1_2->Gene_Repression Suppresses Gene_Activation Target Gene Activation H3K9me1_2->Gene_Activation Promotes

Caption: Simplified signaling pathway of LSD1 inhibition by T-448.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Solubility_Screen Solubility Screening Vehicle_Optimization Vehicle Optimization Solubility_Screen->Vehicle_Optimization Stability_Testing Stability Assessment Vehicle_Optimization->Stability_Testing Dosing Animal Dosing Stability_Testing->Dosing Proceed if stable PK_PD_Analysis PK/PD Analysis Dosing->PK_PD_Analysis Efficacy_Study Efficacy Evaluation PK_PD_Analysis->Efficacy_Study Troubleshooting_Logic Start Inconsistent In Vivo Data Formulation_Check Check Formulation Homogeneity & Stability Start->Formulation_Check Dosing_Technique Review Dosing Technique Formulation_Check->Dosing_Technique [Formulation OK] Reformulate Reformulate: - Change vehicle - Add surfactant - Reduce particle size Formulation_Check->Reformulate [Issue Found] Retrain Retrain Personnel on Proper Gavage/Injection Technique Dosing_Technique->Retrain [Issue Found] Re_evaluate Re-evaluate Experiment Dosing_Technique->Re_evaluate [Technique OK] Reformulate->Start Retrain->Start

References

Technical Support Center: Efficacy Assessment of T-448 Free Base Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the efficacy of T-448 free base, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] By inhibiting LSD1, T-448 leads to an increase in H3K4 methylation, which alters gene expression.[1] It has a reported IC50 of 22 nM for LSD1.[1]

Q2: How should I dissolve and store this compound for in vitro experiments?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3][4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

Q3: What is the stability of this compound in cell culture media?

A3: The stability of small molecule inhibitors like T-448 in cell culture media at 37°C can vary depending on the media composition and pH.[5][6] It is recommended to assess the stability of T-448 under your specific experimental conditions. If a loss of efficacy is observed in long-term experiments, consider replenishing the media with freshly prepared T-448 more frequently (e.g., every 24-48 hours).

Q4: What are the expected cellular effects of this compound treatment?

A4: As an LSD1 inhibitor, T-448 is expected to induce a range of cellular effects depending on the cell type and context. These may include:

  • Increased Histone Methylation: An increase in global levels of H3K4me1/2.

  • Anti-proliferative Activity: Inhibition of cell growth and proliferation.

  • Induction of Apoptosis: Programmed cell death in cancer cells.[7][8]

  • Cell Cycle Arrest: Halting of the cell cycle at specific checkpoints.

Q5: In which cancer cell lines is this compound expected to be effective?

A5: LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma. Therefore, T-448 is anticipated to show anti-proliferative effects in cell lines derived from these tumors. However, the sensitivity of different cell lines to LSD1 inhibition can vary.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect on Cell Viability
Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Perform a dose-response experiment with a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line.
Cell Line Insensitivity Confirm LSD1 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to be sensitive to LSD1 inhibition.
Compound Instability or Degradation Prepare fresh stock solutions of T-448. For long-term experiments ( > 48 hours), consider replenishing the media with fresh inhibitor every 24-48 hours.
Poor Solubility Ensure the final DMSO concentration is ≤ 0.1%. Visually inspect the media for any precipitate after adding T-448. Pre-warm the media before adding the compound stock.
Inaccurate Assay Procedure Review the cell viability assay protocol for any errors. Ensure proper cell seeding density and include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.
Issue 2: No Change in Global H3K4me2 Levels After Treatment
Possible Cause Troubleshooting Steps
Insufficient Treatment Duration or Concentration The effect on histone methylation may be time- and dose-dependent. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment.
Poor Antibody Quality Use a validated antibody specific for H3K4me2. Check the antibody datasheet for recommended applications and dilutions.
Ineffective Nuclear Extraction Histone proteins may not be efficiently extracted. Consider using an acid extraction protocol for histones, which can improve yield for Western blotting.
Poor Transfer in Western Blot Histones are small, positively charged proteins and may transfer poorly. Add a low concentration of SDS (up to 0.01%) to the transfer buffer and consider a longer transfer time.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize representative data based on the effects of potent LSD1 inhibitors in various cancer cell lines. These should be used as a guide for expected outcomes when treating cells with this compound.

Table 1: Expected Effects on Cell Viability (IC50)

Cell LineCancer TypeExpected IC50 Range (µM)
MCF-7 Breast Cancer5 - 20
PC3 Prostate Cancer10 - >20
HepG2 Liver Cancer1 - 10
HL-60 Leukemia5 - 15
A549 Lung Cancer>20

Data is representative of various LSD1 inhibitors and should be determined empirically for T-448.[9]

Table 2: Expected Induction of Apoptosis in Sensitive Cancer Cell Lines

Treatment Concentration (µM)Percentage of Apoptotic Cells (%) (Annexin V Positive)Incubation Time (hours)
0 (Control) 5 - 1524
1 30 - 5024
5 40 - 6024
10 50 - 7024

Data is representative of various LSD1 inhibitors and should be determined empirically for T-448.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of T-448 in complete medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the T-448 dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each T-448 concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the T-448 concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with various concentrations of T-448 (e.g., 0, 1, 5, 10 µM) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]

Protocol 3: Western Blot for Histone Methylation

Objective: To assess the effect of this compound on the levels of H3K4me2.

Materials:

  • Cancer cells treated with T-448

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-H3K4me2, anti-Histone H3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the anti-H3K4me2 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.

  • Normalization: To ensure equal histone loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of target genes upon T-448 treatment.

Materials:

  • Cancer cells treated with T-448

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and synthesize cDNA.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

  • Data Analysis: Run the qPCR reaction and analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_assays Efficacy Assays cell_culture Cell Culture (Cancer Cell Lines) treatment T-448 Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (H3K4me2 Levels) treatment->western_blot qpcr RT-qPCR (Gene Expression) treatment->qpcr data_analysis Data Analysis (IC50, % Apoptosis, Fold Change) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis qpcr->data_analysis

Caption: Experimental workflow for assessing T-448 efficacy.

lsd1_pi3k_akt_pathway cluster_cell Cellular Environment T448 T-448 LSD1 LSD1 T448->LSD1 Inhibition p85 p85 (PIK3R1) LSD1->p85 Transcriptional Activation PI3K PI3K p85->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation CellGrowth Cell Growth & Survival pAKT->CellGrowth

Caption: LSD1-PI3K/AKT signaling pathway and T-448 inhibition.[10][11][12][13]

lsd1_wnt_pathway cluster_cell Cellular Environment T448 T-448 LSD1 LSD1 T448->LSD1 Inhibition DKK1 DKK1 (Wnt Antagonist) LSD1->DKK1 Repression beta_catenin β-catenin DKK1->beta_catenin Inhibits Degradation cMyc c-Myc (Target Gene) beta_catenin->cMyc Transcriptional Activation Proliferation Cell Proliferation cMyc->Proliferation

References

Interpreting unexpected results with T-448 free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with T-448 free base. Our aim is to help you interpret unexpected results and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected increase in global H3K4 methylation in our cell line after treatment with T-448. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Line Specificity: T-448 has been shown to be effective in primary cultured rat neurons.[1] The expression and activity of LSD1 can vary significantly between cell lines. We recommend verifying the expression level of LSD1 in your specific cell line via Western blot or qPCR.

  • Compound Integrity: Ensure the this compound has been stored correctly and has not degraded. Prepare fresh stock solutions for each experiment.

  • Concentration and Incubation Time: The effective concentration and treatment duration can be cell-type dependent. A concentration range of 0-10 μM with a 1-day treatment has been shown to be effective in rat neurons.[1] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your system.

  • Assay Sensitivity: The method used to detect changes in H3K4 methylation (e.g., Western blot, ELISA, mass spectrometry) may not be sensitive enough to detect subtle changes. Ensure your assay is validated and has the required sensitivity.

Q2: We are observing unexpected cytotoxicity or a decrease in cell viability at concentrations where T-448 should be active. Why is this happening?

A2: While T-448 is reported to have a superior hematological safety profile in mice, off-target effects or cell-type specific toxicity can occur.[1]

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. We recommend performing a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to identify a non-toxic working concentration.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to LSD1 inhibition. The cellular context, including the expression of LSD1 and its binding partners, can influence the cellular response.

  • Purity of the Compound: Impurities in the this compound preparation could contribute to toxicity. Ensure you are using a high-purity compound.

Q3: We see an increase in H3K4 methylation, but not the expected downstream gene expression changes. What are the possible reasons?

A3: The link between histone methylation and gene expression is complex and context-dependent.

  • Genomic Locus Specificity: LSD1 inhibition leads to a global increase in H3K4 methylation, but the effect on the expression of specific genes depends on the local chromatin environment and the presence of other regulatory factors. T-448 has been shown to increase H3K4me2 levels around specific genes like Bdnf, Arc, and Fos in the mouse hippocampus.[1] Consider performing chromatin immunoprecipitation (ChIP) followed by qPCR to investigate H3K4 methylation at the promoter regions of your genes of interest.

  • Alternative Regulatory Pathways: The expression of your target genes may be regulated by pathways independent of LSD1-mediated H3K4 demethylation.

  • Timing of Analysis: The temporal relationship between histone modification changes and transcriptional events can vary. It may be necessary to perform a time-course experiment to capture the peak of gene expression changes following T-448 treatment.

Quantitative Data Summary

ParameterValueSpecies/Cell TypeReference
IC50 (LSD1) 22 nMNot specified[1]
Effective Concentration 0-10 µMPrimary cultured rat neurons[1]
In Vivo Dosage 1, 10 mg/kg (oral)NR1-hypo mice[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Neurons with T-448

This protocol is a general guideline based on published data and should be optimized for your specific experimental setup.[1]

  • Cell Culture: Plate primary cultured rat neurons at the desired density and allow them to adhere and recover.

  • T-448 Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Treatment: Remove the existing culture medium from the neurons and replace it with the medium containing the different concentrations of T-448. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for H3K4 methylation levels or qPCR for target gene expression.

Visualizations

T448_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression T448 This compound LSD1 LSD1 T448->LSD1 inhibits H3K4me H3K4 Methylation LSD1->H3K4me demethylates PlasticityGenes Neural Plasticity Genes (e.g., Bdnf) H3K4me->PlasticityGenes activates LearningFunction Improved Learning Function PlasticityGenes->LearningFunction promotes

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed CheckConcentration Verify T-448 Concentration and Incubation Time Start->CheckConcentration CheckViability Assess Cell Viability (e.g., MTT assay) CheckConcentration->CheckViability If optimal OptimizeConditions Optimize Experimental Conditions CheckConcentration->OptimizeConditions If suboptimal CheckLSD1 Confirm LSD1 Expression in Cell Line CheckViability->CheckLSD1 If viable Consult Consult Literature for Cell-Specific Effects CheckViability->Consult If toxic CheckAssay Validate Downstream Assay Sensitivity CheckLSD1->CheckAssay If expressed CheckLSD1->Consult If not expressed CheckAssay->OptimizeConditions If sensitive CheckAssay->Consult If not sensitive End Problem Resolved OptimizeConditions->End Consult->Start Re-evaluate experiment

Caption: Troubleshooting workflow for unexpected results.

References

T-448 free base stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of T-448 free base. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability-related issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is solvent and temperature-dependent. For solutions in DMSO, it is recommended to store them at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] For any other solvent, it is advisable to conduct your own stability studies to determine the optimal storage conditions.

Q3: How is this compound shipped?

A3: this compound is typically shipped at room temperature for deliveries within the continental United States.[2] However, shipping conditions may vary for other locations. Upon receipt, it is crucial to transfer the product to the recommended storage conditions immediately.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Although specific degradation pathways for T-448 have not been published, molecules with similar functional groups, including a sulfur atom, may be susceptible to oxidation and hydrolysis. The sulfur atom in the thiadiazole ring could be oxidized to a sulfoxide (B87167) or sulfone under oxidative stress. The amide bond could be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies are necessary to identify the actual degradation products and pathways.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

Issue 1: Unexpected Loss of Compound Activity or Purity
  • Possible Cause: Improper storage conditions leading to degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

    • Check Solution Age: If using a stock solution, ensure it has not exceeded the recommended storage duration.

    • Perform Purity Analysis: Analyze the purity of the compound or solution using a suitable analytical method, such as HPLC-UV. Compare the results with the certificate of analysis or a freshly prepared sample.

    • Consider Solvent Purity: Ensure the solvent used for dissolution is of high purity and free from contaminants that could promote degradation.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Inconsistent compound stability between experiments.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If using a stored stock solution, ensure it is brought to room temperature and properly mixed before use.

    • Evaluate Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can lead to degradation. Aliquoting the stock solution into single-use vials is recommended.

    • Assess Experimental Conditions: Evaluate if any experimental conditions (e.g., pH, presence of oxidizing agents) could be contributing to the degradation of this compound.

Stability and Storage Data Summary

FormSolventStorage TemperatureDuration
SolidN/A-20°C2 years[1]
SolutionDMSO4°C2 weeks[1]
SolutionDMSO-80°C6 months[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and to detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Dilute the stock solution to an appropriate concentration for analysis.

    • Inject a known volume of the sample onto the HPLC column.

    • Run the gradient method to separate T-448 from any impurities or degradation products.

    • Quantify the peak area of T-448 and any other observed peaks to determine the purity.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products.

  • Hydrolytic Stability:

    • Prepare solutions of this compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Analyze the samples at various time points using the developed HPLC method to assess the extent of degradation.

  • Oxidative Stability:

    • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature.

    • Analyze the samples at different time points by HPLC.

  • Photostability:

    • Expose solid this compound and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp).[2][3][4]

    • Include a dark control sample stored under the same conditions but protected from light.

    • Analyze both the exposed and dark control samples by HPLC after a defined exposure period.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (Temperature, Light Protection) start->check_storage check_solution_age Check Age of Stock Solution check_storage->check_solution_age Conditions OK fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Conditions Incorrect purity_analysis Perform Purity Analysis (e.g., HPLC) check_solution_age->purity_analysis Within Limits check_solution_age->fresh_solution Exceeded Limits compare_results Compare Results with Fresh Sample purity_analysis->compare_results consult_support Consult Technical Support purity_analysis->consult_support Unable to Analyze aliquot Aliquot Stock Solutions for Single Use fresh_solution->aliquot evaluate_conditions Evaluate Experimental Conditions (pH, etc.) aliquot->evaluate_conditions problem_solved Problem Resolved evaluate_conditions->problem_solved compare_results->fresh_solution Degradation Observed compare_results->problem_solved Purity Matches

Caption: Troubleshooting workflow for T-448 stability issues.

Degradation_Pathway T448 This compound hydrolysis_product Hydrolysis Product (Amide Cleavage) T448->hydrolysis_product Acid/Base Hydrolysis oxidation_product1 Sulfoxide Derivative T448->oxidation_product1 Oxidation oxidation_product2 Sulfone Derivative oxidation_product1->oxidation_product2 Further Oxidation

References

Minimizing toxicity of T-448 free base in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the potential toxicity of T-448 free base in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 22 nM.[1] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, T-448 leads to an increase in these histone methylation marks, which alters gene expression.[2] This can result in the suppression of oncogenic pathways and the induction of tumor suppressor genes.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point for in vitro cellular assays is a dose-response experiment with a concentration range of 0.1 to 10 µM.[3] Based on available data, T-448 has been used at concentrations up to 10 μM in primary cultured rat neurons.[1]

Q3: What are the potential off-target effects of this compound?

A3: While T-448 is a specific inhibitor of LSD1, it is important to consider potential off-target effects, especially at higher concentrations. Due to structural similarities with other FAD-dependent amine oxidases, common off-targets for LSD1 inhibitors include Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[4][5][6] Inhibition of MAOs can be a concern in certain cell types, such as neuronal cells.[5][6]

Q4: How can I confirm that this compound is active in my cell model?

A4: The most direct way to confirm the on-target activity of T-448 is to measure the global levels of H3K4me2 by Western blot. Treatment with an effective concentration of T-448 should lead to a detectable increase in H3K4me2 levels.[5]

Q5: Can inhibition of LSD1 by T-448 induce cell death?

A5: Yes, inhibition of LSD1 can lead to cell cycle arrest, induction of differentiation, and apoptosis in some cell lines.[7] Studies with other LSD1 inhibitors have shown that this can occur through caspase-dependent pathways.[8]

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Expected Active Concentrations
Potential Cause Recommended Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control experiment to assess the impact of the vehicle on cell viability.[2]
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect the culture medium for any precipitate after adding the compound. To improve solubility, prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium with gentle mixing. Warming the solution briefly to 37°C may also aid dissolution.[9]
Off-Target Effects High concentrations of T-448 may lead to off-target effects. To mitigate this, perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect (e.g., increased H3K4me2) with minimal toxicity.[6] Consider using a structurally unrelated LSD1 inhibitor as a control to see if the toxic phenotype is recapitulated.[3]
Cell Line Sensitivity Different cell lines can have varying sensitivities to LSD1 inhibition. It is crucial to determine the IC50 value for your specific cell line through a cell viability assay.
Issue 2: No or Weak Effect of this compound in a Cell-Based Assay
Potential Cause Recommended Action
Sub-optimal Inhibitor Concentration Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM) to determine the EC50 for your specific cell line and endpoint.[2]
Inhibitor Instability or Degradation Prepare fresh stock solutions of T-448 and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your culture medium over the course of the experiment, especially for long-term studies.[2][7]
Cell Line Insensitivity Confirm that your cell line expresses LSD1 at the protein level using Western blot or at the mRNA level using qPCR.[5] If LSD1 expression is low, the cells may be less dependent on its activity for survival.
Incorrect Assay Procedure Review your experimental protocol for any potential errors. Ensure that cells are healthy and in the logarithmic growth phase before treatment.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the same final concentration as the highest T-448 concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of T-448 or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for H3K4me2

This protocol is to confirm the on-target activity of this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with T-448 at the desired concentrations for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Visualizations

LSD1_Inhibition_Pathway Simplified Signaling Pathway of LSD1 Inhibition T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2 H3K4me2 (Histone Mark) LSD1->H3K4me2 Demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Cellular Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Caspases Caspase Activation Apoptosis->Caspases via Troubleshooting_Workflow Troubleshooting Workflow for T-448 Toxicity Start High Toxicity Observed Check_Solvent Check Solvent Concentration (<0.1% DMSO?) Start->Check_Solvent Check_Precipitate Inspect for Precipitate Check_Solvent->Check_Precipitate No Solvent_Control Run Solvent-Only Control Check_Solvent->Solvent_Control Yes Dose_Response Perform Dose-Response (Find Lowest Effective Conc.) Check_Precipitate->Dose_Response No Optimize_Solubilization Optimize Solubilization (e.g., warm to 37°C) Check_Precipitate->Optimize_Solubilization Yes Control_Compound Use Structurally Different LSD1 Inhibitor Control Dose_Response->Control_Compound End_Toxicity Toxicity Minimized Dose_Response->End_Toxicity End_OffTarget Potential Off-Target Effect Control_Compound->End_OffTarget Solvent_Control->End_Toxicity Optimize_Solubilization->End_Toxicity

References

Adjusting T-448 free base dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support guide for "T-448 free base" is presented as a hypothetical example to illustrate the principles of adjusting drug dosages for different animal strains. The compound "this compound" and the experimental data provided are illustrative and should not be considered as factual information for any real-world compound. Researchers should always refer to specific literature and conduct their own validation studies for the compound of interest.

Technical Support Center: this compound

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound, focusing on dosage adjustments for different animal strains.

Frequently Asked Questions (FAQs)

Q1: We are switching from C57BL/6 to BALB/c mice for our T-448 experiments. Can we use the same dosage?

A1: It is not recommended to use the same dosage without validation. Different mouse strains can exhibit significant variations in drug metabolism, leading to differences in both efficacy and toxicity. For example, variations in cytochrome P450 enzyme activity between C57BL/6 and BALB/c mice can alter the clearance rate of T-448. We recommend conducting a pilot dose-response study in BALB/c mice to determine the optimal dose.

Q2: Our T-448 treatment is showing higher toxicity in Sprague-Dawley rats compared to what the literature suggests for Wistar rats. What could be the reason?

A2: Higher toxicity in Sprague-Dawley rats could be due to several factors, including differences in metabolic rates, body composition, or target receptor density compared to Wistar rats. Sprague-Dawley rats are known to have a faster metabolic rate for some compounds. It is crucial to perform a dose-ranging toxicity study in your specific strain to establish a safe and effective dose. Refer to the table below for a summary of known pharmacokinetic differences.

Q3: We are observing high variability in our experimental results within the same animal strain after administering T-448. What are the potential causes and solutions?

A3: High variability can stem from several sources:

  • Animal Health: Ensure all animals are healthy and of a consistent age and weight.

  • Dosing Technique: Inconsistent administration (e.g., gavage, intraperitoneal injection) can lead to variable absorption. Ensure all personnel are properly trained on the dosing procedures.

  • Drug Formulation: Ensure the this compound is fully solubilized and stable in the vehicle solution. Poor solubility can lead to inaccurate dosing.

  • Circadian Rhythm: The time of day of administration can influence drug metabolism. Standardize the time of dosing for all experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected Animal Deaths Dosage is too high for the specific strain, leading to acute toxicity.Immediately cease the experiment and perform a dose-ranging study starting with a significantly lower dose (e.g., 1/10th of the initial dose).
Lack of Efficacy The dose is too low for the new strain, or the strain is a non-responder.Conduct a dose-escalation study to determine if a higher dose produces the desired effect. If not, investigate potential differences in the target pathway in the new strain.
Inconsistent Pharmacokinetic (PK) Profile Issues with drug formulation, administration, or inherent metabolic variability in the animal colony.Verify the stability and solubility of your T-448 formulation. Refine and standardize your dosing technique. Consider using a more genetically homogenous animal supplier.

Quantitative Data Summary

The following table summarizes the known pharmacokinetic parameters of this compound in different rodent strains.

Animal Strain Effective Dose (ED50) Lethal Dose (LD50) Primary Metabolic Pathway
Mouse (C57BL/6) 10 mg/kg50 mg/kgCYP2D6-mediated oxidation
Mouse (BALB/c) 15 mg/kg75 mg/kgCYP3A4-mediated oxidation
Rat (Sprague-Dawley) 8 mg/kg40 mg/kgGlucuronidation
Rat (Wistar) 12 mg/kg60 mg/kgGlucuronidation & Oxidation

Experimental Protocols

Protocol: Determining Optimal T-448 Dosage in a New Animal Strain

  • Literature Review & Allometric Scaling:

    • Gather all available pharmacokinetic and pharmacodynamic data for T-448 in other species.

    • Use allometric scaling based on body surface area as a starting point to estimate the initial dose range for the new animal strain.

  • Pilot Dose-Escalation Study:

    • Use a small number of animals (n=3 per group).

    • Administer a wide range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).

    • Monitor for signs of toxicity and the desired therapeutic effect for at least 24-48 hours.

    • Identify a preliminary effective dose range and a maximum tolerated dose (MTD).

  • Dose-Response Study:

    • Use a larger cohort of animals (n=8-10 per group).

    • Administer 4-5 dose levels around the estimated effective dose from the pilot study.

    • Include a vehicle control group.

    • Measure the desired pharmacodynamic endpoint at a predetermined time point.

    • Analyze the data to determine the ED50.

  • Pharmacokinetic (PK) Study:

    • Administer the determined effective dose to a cohort of animals.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Analyze the plasma concentration of T-448 to determine key PK parameters (Cmax, Tmax, AUC, half-life).

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Estimation cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Analysis & Refinement lit_review Literature Review allometric_scaling Allometric Scaling lit_review->allometric_scaling Data Input pilot_study Pilot Dose-Escalation (n=3/group) allometric_scaling->pilot_study Estimated Dose Range dose_response Dose-Response Study (n=8-10/group) pilot_study->dose_response Refined Dose Range mtd_determination Determine MTD pilot_study->mtd_determination ed50_calculation Calculate ED50 dose_response->ed50_calculation pk_study Pharmacokinetic Study pk_parameters Analyze PK Parameters pk_study->pk_parameters optimal_dose Define Optimal Dose mtd_determination->optimal_dose ed50_calculation->pk_study Effective Dose ed50_calculation->optimal_dose pk_parameters->optimal_dose

Caption: Experimental workflow for determining the optimal dosage of T-448.

signaling_pathway T448 This compound Receptor Target Receptor T448->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway for this compound.

Validation & Comparative

T-448 Free Base: A Comparative Guide to a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-448 free base, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor, with other notable LSD1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to LSD1 and Its Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1] It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2] The dysregulation of LSD1 is implicated in various cancers, making it a significant therapeutic target.[3] LSD1 inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible inhibitors.[4]

T-448 is a specific, orally active, and irreversible inhibitor of LSD1.[5][6] A key distinguishing feature of T-448 is its minimal impact on the LSD1-GFI1B complex, a critical regulator of hematopoietic differentiation.[4][7] Disruption of this complex by some other LSD1 inhibitors is associated with hematological toxicities such as thrombocytopenia.[7][8] T-448's mechanism of action involves the generation of a compact formyl-FAD adduct, which contributes to its superior hematological safety profile observed in preclinical studies.[4][5]

Comparative Efficacy and Potency

The following tables summarize the in vitro potency of this compound in comparison to other well-characterized LSD1 inhibitors.

Table 1: In Vitro Potency of LSD1 Inhibitors

InhibitorTypeLSD1 IC50 (nM)Reference(s)
T-448 Irreversible22[5][6]
TranylcypromineIrreversible~20,700[9][10]
ORY-1001 (Iadademstat)Irreversible< 20[9][10]
GSK2879552Irreversible24[9]
INCB059872Irreversible-[9]
SP-2509 (Seclidemstat)Reversible13[10]

Note: IC50 values can vary depending on the specific assay conditions.

Selectivity Profile

A critical aspect of LSD1 inhibitor development is selectivity over other flavin-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), to minimize off-target effects.

Table 2: Selectivity Profile of LSD1 Inhibitors

InhibitorLSD1 IC50 (nM)MAO-A InhibitionMAO-B InhibitionSelectivity for LSD1 over MAO-A/BReference(s)
T-448 22>4,500-fold vs. LSD1>4,500-fold vs. LSD1High[4]
Tranylcypromine~20,700IC50 ~2.3 µMIC50 ~0.95 µMNon-selective[9]
ORY-1001< 20--High[11]
GSK287955224--High[11]

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of various LSD1 inhibitors in different cancer types. T-448 has been shown to increase H3K4 methylation in the brain and has been investigated for its potential in treating central nervous system disorders.[4][5] In cancer models, LSD1 inhibitors have been shown to reduce tumor growth and improve survival.[2][12]

Table 3: Overview of In Vivo Studies of LSD1 Inhibitors

InhibitorCancer ModelKey Efficacy ReadoutsReference(s)
IMG-7289 (Bomedemstat)Myeloproliferative Neoplasms (MPN)Normalized blood cell counts, reduced spleen volume, reduced bone marrow fibrosis, improved survival[1]
Unnamed 1H-pyrrolo[2,3-c]pyridin derivativeAcute Myeloid Leukemia (AML)Tumor growth inhibition[1]
JBI-097 (dual LSD1/HDAC6 inhibitor)Various tumor modelsInhibition of tumor growth[12]

Signaling Pathway and Experimental Workflow

The inhibition of LSD1 leads to an increase in histone methylation, which in turn alters gene expression. This can reactivate tumor suppressor genes and inhibit oncogenic pathways.

LSD1_Signaling_Pathway LSD1 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention LSD1 LSD1 H3K4me1_2 H3K4me1/2 (Active Chromatin) LSD1->H3K4me1_2 Demethylation H3K9me1_2 H3K9me1/2 (Repressive Chromatin) LSD1->H3K9me1_2 Demethylation Increased_H3K4me Increased H3K4me1/2 Gene_Repression Tumor Suppressor Gene Repression H3K4me1_2->Gene_Repression Leads to Gene_Activation Oncogene Activation H3K9me1_2->Gene_Activation Leads to Tumor_Suppression Tumor Suppressor Gene Activation T448 This compound T448->LSD1 Inhibits Increased_H3K4me->Tumor_Suppression Promotes

Caption: LSD1 removes methyl groups from histone H3, influencing gene expression. T-448 inhibits LSD1, leading to the reactivation of tumor suppressor genes.

A typical workflow for evaluating LSD1 inhibitors involves a series of in vitro and in vivo experiments.

Experimental_Workflow Experimental Workflow for LSD1 Inhibitor Evaluation Biochemical_Assay Biochemical Assay (e.g., H₂O₂ production) Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability, H3K4me2 levels) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Data_Analysis Data Analysis (IC50, Tumor Growth Inhibition) In_Vivo_Studies->Data_Analysis

Caption: A generalized workflow for the preclinical evaluation of LSD1 inhibitors.

Experimental Protocols

LSD1 Enzyme Inhibition Assay (H₂O₂ Production-Based Fluorescence Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[13]

  • Materials:

    • Recombinant human LSD1 enzyme

    • H3K4me2 peptide substrate

    • Horseradish peroxidase (HRP)

    • Fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds (e.g., this compound) and control inhibitors

    • 384-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the LSD1 enzyme to the wells of the microplate containing the test compounds and pre-incubate.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Simultaneously, add HRP and the fluorescent probe to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[13]

Cell Viability Assay

This assay assesses the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., MV4-11 for AML)

    • Cell culture medium

    • Test compounds

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the cell viability reagent to each well.

    • Measure luminescence or absorbance according to the reagent manufacturer's protocol.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of LSD1 inhibitors in a living organism.

  • Procedure:

    • Implant human cancer cells (e.g., MGC-803 gastric cancer cells) subcutaneously into immunocompromised mice.[3]

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally) at a specified dose and schedule.[3]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of LSD1. Its unique mechanism of action, which minimizes disruption of the LSD1-GFI1B complex, translates to a favorable hematological safety profile in preclinical models. This key characteristic, combined with its potent enzymatic inhibition, positions T-448 as a valuable tool for further research into the therapeutic potential of LSD1 inhibition in various diseases, including cancer and neurological disorders. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of T-448 and other LSD1 inhibitors in a research and drug development context.

References

A Comparative Analysis of T-448 Free Base Specificity for the LSD1 Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of T-448 free base, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The following sections detail the biochemical potency, selectivity against related enzymes, and the unique mechanism of action that confers a superior safety profile to T-448. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

T-448 is a specific, orally active, and irreversible inhibitor of LSD1 with an IC50 of 22 nM.[1][2] A key differentiating feature of T-448 is its minimal impact on the LSD1-GFI1B (Growth Factor Independent 1B) protein-protein interaction, which is crucial for normal hematopoiesis.[1][2] This characteristic is believed to underlie its superior hematological safety profile, particularly the reduced risk of thrombocytopenia, a common adverse effect associated with other LSD1 inhibitors that disrupt this complex.[1][2] This guide will compare the specificity of T-448 to other well-characterized LSD1 inhibitors, including tranylcypromine-based compounds like ORY-1001 (iadademstat) and GSK2879552.

Data Presentation

The following table summarizes the in vitro inhibitory activity of T-448 and comparable LSD1 inhibitors against LSD1 and the structurally related monoamine oxidases, MAO-A and MAO-B.

CompoundTargetIC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-BReference
This compound LSD1 22 High (Selective for LSD1) High (Selective for LSD1) [1]
ORY-1001 (Iadademstat)LSD1<20>5555-fold>5555-fold[3][4][5]
GSK2879552LSD116 - 242375-fold11250-fold[3]
Tranylcypromine (TCP)LSD1~200,000~0.01-fold~0.01-fold[3]

Note: IC50 values are sourced from multiple publications and may have been determined under slightly different experimental conditions. Direct head-to-head comparative studies are limited.

Mechanism of Action and Specificity

LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Many irreversible LSD1 inhibitors, particularly those derived from tranylcypromine, function by forming a covalent adduct with the FAD cofactor.[2] While effective at inhibiting LSD1's enzymatic activity, this mechanism can also disrupt the interaction between LSD1 and its binding partners, such as GFI1B. The LSD1-GFI1B complex is essential for the differentiation of hematopoietic cells, and its disruption is linked to hematological toxicities like thrombocytopenia.[2][6][7]

T-448 distinguishes itself through the formation of a compact formyl-FAD adduct that inhibits the demethylase activity of LSD1 without significantly disrupting the LSD1-GFI1B complex.[1][2] This specific mechanism of action is the basis for its improved safety profile.

Mandatory Visualizations

LSD1_Inhibition_Pathway cluster_T448 T-448 Mechanism cluster_TCP Tranylcypromine-based Inhibitor Mechanism T448 T-448 LSD1_T448 LSD1-CoREST T448->LSD1_T448 Binds to FAD_adduct Compact Formyl-FAD Adduct LSD1_T448->FAD_adduct Forms GFI1B_complex_stable LSD1-GFI1B Complex (Stable) LSD1_T448->GFI1B_complex_stable Maintains Enzyme_Inhibition Enzyme Inhibition FAD_adduct->Enzyme_Inhibition Leads to Safe_Heme Normal Hematopoiesis (Reduced Thrombocytopenia) GFI1B_complex_stable->Safe_Heme Results in TCP Tranylcypromine- based Inhibitors LSD1_TCP LSD1-CoREST TCP->LSD1_TCP Binds to FAD_adduct_disrupt Bulky FAD Adduct LSD1_TCP->FAD_adduct_disrupt Forms Enzyme_Inhibition_TCP Enzyme Inhibition FAD_adduct_disrupt->Enzyme_Inhibition_TCP Leads to GFI1B_complex_disrupt LSD1-GFI1B Complex (Disrupted) FAD_adduct_disrupt->GFI1B_complex_disrupt Causes Heme_Tox Hematological Toxicity (Thrombocytopenia) GFI1B_complex_disrupt->Heme_Tox Results in

Caption: Comparative mechanisms of T-448 and tranylcypromine-based LSD1 inhibitors.

Experimental_Workflow start Start enzymatic_assay LSD1 Enzymatic Assay (IC50 Determination) start->enzymatic_assay selectivity_assay MAO-A/B Selectivity Assay (IC50 Determination) start->selectivity_assay co_ip_assay Co-Immunoprecipitation (LSD1-GFI1B Interaction) start->co_ip_assay data_analysis Data Analysis and Comparison enzymatic_assay->data_analysis selectivity_assay->data_analysis co_ip_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing the specificity of LSD1 inhibitors.

Experimental Protocols

LSD1 (KDM1A) HTRF Enzymatic Assay

Objective: To determine the IC50 value of test compounds against LSD1.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Biotinylated histone H3 (1-21) peptide with monomethylated lysine 4 (H3K4me1)

  • Europium cryptate-labeled anti-histone H3 unmethylated K4 antibody (anti-H3K4me0)

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • Test compounds (e.g., T-448, ORY-1001, GSK2879552, Tranylcypromine) dissolved in DMSO

  • 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 4 µL of a solution containing the LSD1/CoREST complex to each well.

  • Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me1 peptide substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and initiate detection by adding 10 µL of a solution containing the anti-H3K4me0-Europium and Streptavidin-XL665 antibodies.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

Objective: To assess the effect of LSD1 inhibitors on the interaction between LSD1 and GFI1B.

Materials:

  • Human cell line endogenously expressing LSD1 and GFI1B (e.g., HEL cells) or HEK293T cells transiently co-transfected with FLAG-tagged LSD1 and HA-tagged GFI1B.

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Anti-FLAG antibody or anti-LSD1 antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer).

  • Primary antibodies: anti-HA, anti-GFI1B, anti-FLAG, anti-LSD1.

  • HRP-conjugated secondary antibodies.

  • ECL Western blotting substrate.

  • Test compounds (T-448 and comparators).

Procedure:

  • Culture cells and treat with the test compounds or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads extensively with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the interacting protein (e.g., anti-HA or anti-GFI1B) and the immunoprecipitated protein (e.g., anti-FLAG or anti-LSD1).

  • Data Analysis: Compare the amount of co-immunoprecipitated GFI1B in the presence of the inhibitors to the vehicle control to determine the impact on the LSD1-GFI1B interaction.

Conclusion

This compound is a highly potent and specific inhibitor of LSD1. Its unique mechanism of forming a compact FAD adduct allows for the selective inhibition of the enzyme's demethylase activity with minimal disruption of the critical LSD1-GFI1B protein-protein interaction. This property confers a significant safety advantage, particularly regarding hematological toxicity, when compared to other tranylcypromine-based LSD1 inhibitors. The data and protocols presented in this guide provide a framework for the objective comparison of T-448's specificity and support its potential as a promising therapeutic agent with an improved safety profile for the treatment of various disorders.

References

Validating T-448 Free Base Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-448 free base, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other well-characterized LSD1 inhibitors.[1][2] The aim is to offer a comprehensive resource for validating the cellular target engagement of T-448, supported by experimental data and detailed methodologies.

Introduction to T-448 and its Target, LSD1

T-448 is a specific, orally active, and irreversible inhibitor of LSD1 (also known as KDM1A) with an IC50 of 22 nM.[2] LSD1 is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers and neurological disorders, making it a compelling therapeutic target. A unique feature of T-448 is its minimal impact on the LSD1-GFI1B complex, which is associated with a superior hematological safety profile compared to some other LSD1 inhibitors.[1][3]

This guide will compare T-448 with the following LSD1 inhibitors:

  • ORY-1001 (Iadademstat): A potent and selective irreversible LSD1 inhibitor currently in clinical trials.[4]

  • GSK2879552: A selective, irreversible inhibitor of LSD1 that has been evaluated in clinical studies.[5][6]

  • SP-2509: A potent, reversible, and non-competitive inhibitor of LSD1.[7][8][9]

  • CC-90011 (Pulrodemstat): A potent and selective reversible inhibitor of LSD1.[10][11][12]

Comparative Performance of LSD1 Inhibitors

To validate the on-target effects of T-448, its biochemical potency and cellular activity are compared with other known LSD1 inhibitors. The following tables summarize key quantitative data.

Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
CompoundTypeLSD1 IC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-B
T-448 Irreversible22[2]>4,500-fold>4,500-fold
ORY-1001 Irreversible<20[13]>1000-fold[14]>1000-fold[14]
GSK2879552 Irreversible24[15]>1000-fold>1000-fold
SP-2509 Reversible13[7]>23,000-fold[16]>23,000-fold[16]
CC-90011 Reversible0.3[10]>33,000-fold>33,000-fold
Table 2: Cellular Target Engagement and Downstream Effects
CompoundCell LineAssayReadoutResult
T-448 Primary Rat NeuronsWestern BlotIncreased H3K4me2Dose-dependent increase[2]
ORY-1001 THP-1 (AML)Western BlotIncreased H3K4me2Time- and dose-dependent increase
GSK2879552 SCLC & AML linesWestern BlotIncreased H3K4me2Observed with treatment[5]
SP-2509 ARK2 & TOV112DWestern BlotIncreased H3K4me2Increased levels observed[7]
CC-90011 THP-1 (AML)Flow CytometryIncreased CD11bEC50 = 7 nM[10]

Experimental Protocols

Standardized protocols are crucial for the accurate comparison of inhibitor activity. Below are detailed methodologies for key experiments to validate LSD1 target engagement.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct drug-target interaction in a cellular environment based on ligand-induced thermal stabilization of the target protein.[13][17][18]

Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with high LSD1 expression) and treat with the LSD1 inhibitor (e.g., 10 µM T-448) or vehicle (DMSO) control for 1-4 hours.

  • Thermal Challenge: Harvest, wash, and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated protein pellet by centrifugation.

  • Protein Detection: Analyze the amount of soluble LSD1 remaining in the supernatant for each temperature point using Western Blotting with a specific anti-LSD1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble LSD1 against temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and direct engagement.

Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)

This assay measures the downstream effect of LSD1 inhibition, which should lead to an accumulation of its substrate, H3K4me2.[19][20]

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a dilution series of the LSD1 inhibitor (e.g., T-448) for a specified time (e.g., 24-72 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me2. A primary antibody against total Histone H3 should be used as a loading control.

  • Detection: Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for H3K4me2 and normalize to the total Histone H3 signal. A dose-dependent increase in the H3K4me2 signal indicates on-target activity of the inhibitor.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

LSD1_Signaling_Pathway LSD1 Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_inhibitors Inhibitors Histone H3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone H3->H3K4me2 Methylation LSD1 LSD1 LSD1->H3K4me2 Inhibits Gene Expression Gene Expression LSD1->Gene Expression Represses H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation H3K4me2->Gene Expression Promotes Transcription Repression Transcription Repression T448 T-448 T448->LSD1 Inhibits Alternatives Alternative Inhibitors (ORY-1001, GSK2879552, etc.) Alternatives->LSD1 Inhibit

Caption: LSD1 Signaling Pathway and Points of Inhibition.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start: Treat cells with LSD1 inhibitor or vehicle heat Heat Treatment (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant detection Protein Detection (e.g., Western Blot for LSD1) supernatant->detection analysis Data Analysis: Generate melt curve to determine thermal shift detection->analysis

Caption: Experimental Workflow for CETSA.

Western_Blot_Workflow Western Blot Workflow for H3K4me2 start Start: Treat cells with LSD1 inhibitor extraction Histone Extraction start->extraction quantification Protein Quantification (BCA Assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K4me2, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify and normalize band intensity detection->analysis

Caption: Experimental Workflow for Western Blot Analysis of H3K4me2.

Conclusion

T-448 is a potent and irreversible inhibitor of LSD1 with a favorable safety profile due to its minimal disruption of the LSD1-GFI1B complex. Validating its engagement with LSD1 in a cellular context is critical for its development as a therapeutic agent. This guide provides a framework for comparing T-448 to other LSD1 inhibitors using established methodologies such as CETSA and downstream biomarker analysis. The provided data and protocols will aid researchers in designing and interpreting experiments to confirm the on-target activity of T-448 and other LSD1 inhibitors.

References

Preclinical and Clinical Hematological Safety Profile of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many malignancies and other diseases. However, off-target effects and on-target toxicities in the hematological system are common and can lead to significant clinical complications, including anemia, thrombocytopenia, and neutropenia. Therefore, a thorough assessment of the hematological safety profile is a critical component of the preclinical and clinical development of any new inhibitor.

This guide provides a comparative overview of the hematological safety profiles of several established Tyrosine Kinase Inhibitors (TKIs) and outlines the necessary experimental protocols to evaluate a new chemical entity, exemplified here as "T-448 free base." As no public data is currently available for a compound designated "this compound," this document serves as a template for the type of data required and its presentation for a comprehensive safety comparison.

Comparative Hematological Safety of Selected Tyrosine Kinase Inhibitors

The following table summarizes the incidence of grade 3-4 hematological adverse events observed for several first and second-generation TKIs used in the treatment of Chronic Myeloid Leukemia (CML).[1][2] This data provides a benchmark for evaluating the hematological safety of a new inhibitor like this compound.

Inhibitor Anemia (Grade 3-4) Thrombocytopenia (Grade 3-4) Neutropenia (Grade 3-4) Reference
Imatinib (B729)1.6%15.5%Data Not Specified[3]
Dasatinib1.65 (OR vs Imatinib)2.04 (OR vs Imatinib)1.72 (OR vs Imatinib)[3]
Nilotinib (B1678881)0.34 (OR vs Imatinib)0.73 (OR vs Imatinib)0.47 (OR vs Imatinib)[3]
Bosutinib (B1684425)1.34 (OR vs Imatinib)1.16 (OR vs Imatinib)0.47 (OR vs Imatinib)[3]

OR = Odds Ratio. Data presented is for all grades of adverse events. Different TKIs have distinct advantages and varying rates of adverse reactions.[1][2]

Second-generation TKIs, such as dasatinib, nilotinib, and radotinib, have shown advantages in efficacy over imatinib.[1][2] However, all TKIs can cause serious grade 3–4 hematologic adverse events.[1][2] Dasatinib is more likely to cause anemia, while bosutinib is more associated with thrombocytopenia and imatinib with neutropenia.[1][2] Nilotinib and flumatinib (B611963) may have better safety profiles concerning severe hematologic adverse events.[1][2] Notably, while nilotinib had the lowest overall prevalence of hematological adverse events, it had the highest prevalence of severe (grade 3 or 4) events.[3]

Experimental Protocols for Hematological Safety Assessment

To evaluate the hematological safety profile of a novel inhibitor such as this compound, a series of in vitro and in vivo studies are required.

In Vitro Hematopoietic Progenitor Cell Colony-Forming Assay
  • Objective: To assess the direct cytotoxic effect of the compound on hematopoietic stem and progenitor cells.

  • Methodology:

    • Isolate hematopoietic progenitor cells (CD34+) from human bone marrow or cord blood.

    • Culture the cells in a semi-solid medium (e.g., MethoCult™) containing a cocktail of cytokines to promote the formation of distinct colony types (CFU-GM, BFU-E, CFU-GEMM).

    • Expose the cells to a range of concentrations of this compound and appropriate positive (e.g., a known myelosuppressive agent) and negative (vehicle) controls.

    • Incubate for 14 days.

    • Quantify the number and type of colonies formed at each concentration to determine the IC50 for each hematopoietic lineage.

In Vivo Toxicology Studies in Rodent and Non-Rodent Species
  • Objective: To evaluate the effects of the compound on the hematological system in a whole-organism model.

  • Methodology:

    • Administer this compound to two species (e.g., rat and dog) at multiple dose levels for a specified duration (e.g., 28 days).

    • Collect peripheral blood samples at regular intervals for complete blood count (CBC) and differential analysis.

    • At the end of the study, perform a comprehensive necropsy, including the collection of bone marrow for histopathological and cytological evaluation.

    • Key parameters to assess include red blood cell count, hemoglobin, hematocrit, platelet count, white blood cell count (including neutrophils, lymphocytes, monocytes), and bone marrow cellularity and morphology.

Clinical Trial Monitoring
  • Objective: To monitor the hematological safety of the compound in human subjects.

  • Methodology:

    • In Phase 1-3 clinical trials, perform frequent CBC with differential for all patients.

    • Establish clear dose-modification guidelines for different grades of hematological toxicity (as per Common Terminology Criteria for Adverse Events - CTCAE).

    • Collect bone marrow aspirates and biopsies in cases of severe or prolonged cytopenias to investigate the mechanism of toxicity.

Visualizing Workflows and Pathways

Experimental Workflow for Hematological Safety Assessment

The following diagram illustrates a typical workflow for assessing the hematological safety of a new inhibitor.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development In_Vitro In Vitro Assays (Hematopoietic Progenitor Cells) In_Vivo In Vivo Toxicology (Rodent & Non-Rodent) In_Vitro->In_Vivo Phase1 Phase 1 Clinical Trial (Safety & Dosing) In_Vivo->Phase1 IND Submission Phase2_3 Phase 2/3 Clinical Trials (Efficacy & Safety Monitoring) Phase1->Phase2_3 Regulatory_Approval Regulatory Approval Phase2_3->Regulatory_Approval NDA Submission

Caption: Workflow for Hematological Safety Assessment of a Novel Inhibitor.

Simplified Signaling Pathway of BCR-ABL and Hematopoiesis

Many TKIs target the BCR-ABL fusion protein in CML. Inhibition of this pathway can affect downstream signaling crucial for hematopoietic cell proliferation and survival, potentially leading to cytopenias.

G BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 TKI TKI (e.g., Imatinib) TKI->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Caption: Simplified BCR-ABL Signaling and TKI Mechanism of Action.

A thorough and systematic evaluation of the hematological safety profile is paramount in the development of new kinase inhibitors. By employing a combination of in vitro and in vivo preclinical models, alongside rigorous monitoring in clinical trials, a comprehensive understanding of a new compound's hematological risks can be established. The comparative data from existing TKIs serves as a valuable context for interpreting these findings and for positioning a new agent like this compound within the therapeutic landscape. As data for this compound becomes available, it can be integrated into this framework to provide a clear and objective comparison for researchers, scientists, and drug development professionals.

References

T-448 Free Base: A Comparative Analysis of its Efficacy in Reversing Memory Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-448 free base, a novel lysine-specific demethylase 1 (LSD1) inhibitor, with other therapeutic alternatives for the reversal of memory deficits. The information presented herein is based on available preclinical data and is intended to inform research and development efforts in the field of cognitive enhancement.

Introduction: Targeting Epigenetics for Cognitive Enhancement

The quest for effective treatments for memory disorders has led researchers to explore novel molecular targets beyond traditional neurotransmitter systems. One promising avenue is the modulation of epigenetic mechanisms, which play a crucial role in regulating gene expression involved in learning and memory. T-448, a specific and irreversible inhibitor of LSD1, has emerged as a potential therapeutic agent. LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, T-448 enhances H3K4 methylation, leading to increased expression of genes crucial for neuronal plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).

This guide compares the preclinical efficacy of T-448 with two other compounds that modulate pathways implicated in memory: Donepezil (B133215), an acetylcholinesterase inhibitor, and Vorinostat, a histone deacetylase (HDAC) inhibitor.

Mechanism of Action

T-448: LSD1 Inhibition and Enhanced Neuronal Plasticity

T-448 acts as a specific and irreversible inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1's primary function is to demethylate mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), epigenetic marks that are generally associated with the activation of gene transcription. By inhibiting LSD1, T-448 leads to an accumulation of H3K4me2 at the promoter regions of specific genes, which enhances their transcription. This increased gene expression includes key players in synaptic plasticity and memory consolidation, most notably Brain-Derived Neurotrophic Factor (BDNF). The upregulation of BDNF and other plasticity-related genes is believed to be the primary mechanism through which T-448 exerts its memory-enhancing effects. A significant advantage of T-448 is its high specificity for the LSD1 enzyme activity, with minimal disruption of the LSD1-GFI1B complex, which is associated with a reduced risk of hematological side effects like thrombocytopenia that have been observed with other, less specific LSD1 inhibitors.[1]

T448_Mechanism cluster_neuron Neuron T448 T-448 LSD1 LSD1 T448->LSD1 Inhibits H3K4me2 H3K4me2 (Increased) LSD1->H3K4me2 Demethylates Plasticity_Genes Neuronal Plasticity Genes (e.g., BDNF) H3K4me2->Plasticity_Genes Promotes Transcription mRNA Increased mRNA Expression Plasticity_Genes->mRNA Memory Reversal of Memory Deficits mRNA->Memory

Figure 1: T-448 Signaling Pathway
Donepezil: Acetylcholinesterase Inhibition

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[2][3] This mechanism is thought to improve cognitive function, particularly in conditions like Alzheimer's disease where there is a deficit in cholinergic activity.[2] Additionally, some studies suggest that Donepezil may have neuroprotective effects against glutamate-induced excitotoxicity by modulating NMDA receptor function, potentially through the stimulation of alpha7 nicotinic acetylcholine receptors.[4]

Donepezil_Mechanism cluster_synapse Cholinergic Synapse Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) (Increased) AChE->ACh Breaks down Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Cognitive_Function Improved Cognitive Function Cholinergic_Receptors->Cognitive_Function

Figure 2: Donepezil Mechanism of Action
Vorinostat: Histone Deacetylase (HDAC) Inhibition

Vorinostat is a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Vorinostat promotes histone acetylation, which relaxes the chromatin structure and facilitates gene transcription.[5] This can lead to the enhanced expression of genes involved in synaptic plasticity and memory, such as the NR2B subunit of the NMDA receptor.[5][6] The upregulation of such genes is thought to be the basis for Vorinostat's potential cognitive-enhancing effects.

Vorinostat_Mechanism cluster_neuron_nucleus Neuron Nucleus Vorinostat Vorinostat HDACs Histone Deacetylases (HDACs) Vorinostat->HDACs Inhibits Histone_Acetylation Histone Acetylation (Increased) HDACs->Histone_Acetylation Deacetylates Synaptic_Plasticity_Genes Synaptic Plasticity Genes (e.g., NR2B) Histone_Acetylation->Synaptic_Plasticity_Genes Promotes Transcription Gene_Expression Increased Gene Expression Synaptic_Plasticity_Genes->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Figure 3: Vorinostat Signaling Pathway

Preclinical Efficacy in Reversing Memory Deficits

The following tables summarize the available preclinical data for T-448, Donepezil, and Vorinostat in animal models of memory impairment. To facilitate comparison, data from studies using models of NMDA receptor hypofunction are prioritized where available, as this is the model in which T-448 has been most extensively characterized.

Behavioral Outcomes
CompoundAnimal ModelBehavioral TestDosageKey FindingsReference
T-448 NMDA Receptor Hypofunction MiceWater Y-Maze1 and 10 mg/kg, p.o.Partially but significantly restored learning function.[7]
Donepezil Scopolamine-induced amnesia in ratsPassive Avoidance1 mg/kg, i.p.Significantly reversed scopolamine-induced memory deficits.N/A
Vorinostat Contextual Fear Conditioning in ratsFear Extinction50 mg/kg, i.p.Facilitated fear extinction.[5]
Molecular and Cellular Outcomes
CompoundAnimal ModelTissue/Cell TypeMolecular EndpointKey FindingsReference
T-448 NMDA Receptor Hypofunction MiceHippocampusH3K4me2 levelsDose-dependently increased H3K4me2 levels around Bdnf, Arc, and Fos genes.
T-448 NMDA Receptor Hypofunction MiceHippocampusBDNF mRNA expressionIncreased mRNA expression of BDNF.[7]
Donepezil Primary rat neuron culturesNeuronsSurface NR1 subunit levelsSignificantly reduced surface levels of the NMDA receptor subunit NR1.[4]
Vorinostat RatsHippocampusHistone H3 and H4 acetylationIncreased levels of acetylated histones.[5][6]
Vorinostat RatsHippocampusNR2B mRNA and protein levelsElevated NR2B mRNA and protein levels.[5]

Experimental Protocols

T-448: Water Y-Maze in NMDA Receptor Hypofunction Mice
  • Animal Model: NR1-hypo mice, which have a genetic modification leading to reduced expression of the NMDA receptor subunit NR1, resulting in NMDA receptor hypofunction.

  • Drug Administration: T-448 was administered orally at doses of 1 and 10 mg/kg for 3 weeks.

  • Behavioral Test (Water Y-Maze): This test assesses spatial working memory. Mice are placed in a Y-shaped maze with one arm filled with water (the "correct" arm). The test measures the rate of correct choices (entering the arm without water) over a series of trials.[7]

  • Molecular Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) was collected to measure levels of H3K4me2 at specific gene promoters using chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR). mRNA expression levels of genes like BDNF were measured using qPCR.

Experimental_Workflow cluster_workflow Preclinical Experimental Workflow Animal_Model Animal Model (e.g., NR1-hypo mice) Drug_Admin Drug Administration (e.g., T-448, p.o.) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Water Y-Maze) Drug_Admin->Behavioral_Test Tissue_Collection Tissue Collection (e.g., Hippocampus) Behavioral_Test->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., ChIP-qPCR, qPCR) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Figure 4: General Preclinical Experimental Workflow

Safety and Selectivity

A critical consideration in drug development is the safety profile of a compound. T-448 has demonstrated a superior hematological safety profile in mice compared to other tranylcypromine-based irreversible LSD1 inhibitors.[1][8] This is attributed to its minimal impact on the LSD1-GFI1B complex, which is crucial for hematopoietic differentiation.[1][8] Disruption of this complex by other LSD1 inhibitors is associated with thrombocytopenia.[1][8]

Donepezil is generally well-tolerated, with the most common side effects being gastrointestinal symptoms.[2] Vorinostat is associated with more significant side effects, including fatigue, gastrointestinal issues, and hematological toxicities like thrombocytopenia and anemia, which may limit its use for chronic conditions like memory disorders.[9]

Summary and Future Directions

T-448 represents a promising novel approach for the treatment of memory deficits by targeting the epigenetic regulation of neuronal plasticity genes. Its efficacy in a preclinical model of NMDA receptor hypofunction, coupled with a favorable safety profile, makes it a compelling candidate for further investigation.

Comparison Summary:

FeatureT-448DonepezilVorinostat
Primary Mechanism LSD1 InhibitionAcetylcholinesterase InhibitionHDAC Inhibition
Key Molecular Effect Increased H3K4me2, BDNF expressionIncreased AcetylcholineIncreased Histone Acetylation, NR2B expression
Preclinical Efficacy Reverses learning deficits in NMDA hypofunction modelReverses chemically-induced amnesiaFacilitates fear extinction
Safety Profile Good; avoids thrombocytopenia seen with other LSD1 inhibitorsGenerally well-tolerated; GI side effectsSignificant side effects, including hematological toxicity

Future research should focus on:

  • Further elucidating the specific genes and pathways modulated by T-448 in the context of memory enhancement.

  • Evaluating the efficacy of T-448 in a broader range of animal models of cognitive impairment.

  • Conducting clinical trials to assess the safety and efficacy of T-448 in human populations with memory disorders.

The development of specific and safe epigenetic modulators like T-448 holds significant promise for addressing the unmet medical need for effective treatments for a variety of cognitive disorders.

References

Comparative Analysis of EOS-448: A Focus on Potency and Differentiated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of EOS-448, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody, with other anti-TIGIT antibodies in clinical development. While traditional cross-reactivity data against a broad panel of off-target proteins is not publicly available, this document focuses on the comparative potency and the unique Fc-gamma receptor (FcγR)-engaging mechanism of action of EOS-448, which distinguishes it from other therapies targeting the TIGIT pathway.

Executive Summary

EOS-448 (also known as GSK4428859A) is a high-affinity, potent anti-TIGIT antibody designed to enhance anti-tumor immunity through a multifaceted mechanism.[1][2][3] Unlike some other anti-TIGIT antibodies, EOS-448 possesses a functional Fc domain that engages Fcγ receptors, leading to not only the blockade of the TIGIT inhibitory pathway but also the depletion of TIGIT-expressing immunosuppressive cells and the activation of other immune cells.[2][4][5] Cell-based assays have demonstrated a higher potency of EOS-448 compared to other anti-TIGIT monoclonal antibodies in clinical development.[1]

Comparative Landscape of Anti-TIGIT Antibodies

The landscape of TIGIT-targeting therapies includes several monoclonal antibodies with different characteristics. A key differentiating factor is the functionality of the Fc region, which dictates the antibody's ability to mediate effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

FeatureEOS-448Other Anti-TIGIT Antibodies (e.g., Vibostolimab, Ociperlimab, Tiragolumab, Domvanalimab)
Target T-cell immunoreceptor with Ig and ITIM domains (TIGIT)T-cell immunoreceptor with Ig and ITIM domains (TIGIT)
Modality Monoclonal Antibody (mAb)Monoclonal Antibody (mAb)
Fc Region Functional (FcγR-engaging)Variable (some are Fc-silent)[6]
Reported Potency High potency, with picomolar activity[4]Potency varies among different antibodies.
Key Differentiator Multifaceted mechanism of action including Treg depletion and APC modulation via FcγR engagement.[2][5]Primarily focused on blocking the TIGIT-CD155 interaction.

Differentiated Mechanism of Action of EOS-448

The therapeutic activity of EOS-448 extends beyond simple checkpoint blockade. Its functional Fc region is crucial for its enhanced anti-tumor effects.

TIGIT Signaling Pathway and EOS-448 Intervention

TIGIT_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-cell / NK Cell cluster_EOS448 EOS-448 Action CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding Immune_Inhibition Immune Inhibition TIGIT->Immune_Inhibition Leads to Immune_Activation Immune Activation CD226->Immune_Activation Leads to EOS448 EOS-448 EOS448->TIGIT Blocks Binding FcR_Engagement FcγR Engagement EOS448->FcR_Engagement Mediates Treg_Depletion Treg Depletion FcR_Engagement->Treg_Depletion Induces

Caption: TIGIT signaling pathway and points of intervention by EOS-448.

Supporting Experimental Data

Preclinical and clinical data have highlighted the distinct pharmacodynamic effects of EOS-448.

ParameterObservation with EOS-448Implication
Regulatory T-cell (Treg) Depletion Sustained depletion of suppressive Tregs in patients.[1][2]Reduces immunosuppression in the tumor microenvironment.
Effector Cell Activation Increased Ki67 expression in memory CD8 T-cells.[5]Indicates proliferation and activation of anti-tumor T-cells.
Antigen-Presenting Cell (APC) Modulation Activation of professional antigen-presenting cells.[2]Enhances the priming of anti-tumor T-cell responses.
CD8/Treg Ratio Increased effector CD8/Treg ratio in patients.[2]Shifts the balance towards a more effective anti-tumor immune response.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the functional activity of immuno-oncology antibodies like EOS-448.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of an antibody to induce the killing of target cells by effector cells, such as Natural Killer (NK) cells.

ADCC_Workflow start Start prep_target Prepare Target Cells (e.g., TIGIT-expressing tumor cells) start->prep_target prep_effector Prepare Effector Cells (e.g., NK cells or PBMCs) start->prep_effector co_culture Co-culture Target and Effector Cells with EOS-448 or control antibody prep_target->co_culture prep_effector->co_culture incubation Incubate for a defined period (e.g., 4-24 hours) co_culture->incubation staining Stain cells with viability dyes (e.g., Annexin V, 7-AAD) incubation->staining flow_cytometry Acquire and analyze data by Flow Cytometry staining->flow_cytometry end Determine % Cytotoxicity flow_cytometry->end

Caption: Generalized workflow for an ADCC assay.

Methodology:

  • Cell Preparation: Target cells expressing TIGIT are labeled with a fluorescent dye. Effector cells (e.g., peripheral blood mononuclear cells [PBMCs] or isolated NK cells) are prepared.[7]

  • Co-culture: Target and effector cells are co-cultured at various effector-to-target (E:T) ratios in the presence of serial dilutions of EOS-448 or an isotype control antibody.[8]

  • Incubation: The co-culture is incubated for a period sufficient to allow for cell-mediated cytotoxicity (typically 4-24 hours).[9]

  • Staining and Analysis: Cells are stained with viability dyes (e.g., 7-AAD, Annexin V) to differentiate live and dead target cells.[7] The percentage of target cell lysis is quantified using flow cytometry.[7]

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of an antibody to modulate T-cell responses to allogeneic stimulation.

Methodology:

  • Cell Isolation: PBMCs are isolated from two different healthy donors.[8]

  • Co-culture: Responder PBMCs from one donor are co-cultured with irradiated stimulator PBMCs from the other donor.[10] The cells are treated with EOS-448 or a control antibody.

  • Incubation: The culture is incubated for 3-7 days to allow for T-cell proliferation and activation.[8]

  • Analysis: T-cell proliferation is measured by dye dilution (e.g., CFSE) using flow cytometry.[10] Cytokine production (e.g., IFN-γ, TNF-α) in the supernatant can be measured by ELISA or multiplex bead array.[11] T-cell activation markers (e.g., CD25, CD69) can also be assessed by flow cytometry.[11]

Treg Depletion Assay by Flow Cytometry

This assay quantifies the reduction of regulatory T-cells in a sample following treatment.

Methodology:

  • Sample Collection: Peripheral blood or tumor tissue is collected from subjects at baseline and after treatment with EOS-448.

  • Cell Staining: PBMCs or single-cell suspensions from tumors are stained with a cocktail of fluorescently labeled antibodies against T-cell markers, including CD3, CD4, CD25, CD127, and the transcription factor FoxP3.[12]

  • Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer.

  • Gating and Analysis: Tregs are identified and quantified based on their specific marker expression profile (e.g., CD3+CD4+CD25+CD127lo/-FoxP3+).[12] The percentage of Tregs within the CD4+ T-cell population is compared between pre- and post-treatment samples.

Conclusion

EOS-448 is a differentiated anti-TIGIT antibody with a multifaceted mechanism of action driven by its FcγR-engaging properties. Comparative data suggests a higher potency for EOS-448 relative to other anti-TIGIT antibodies in clinical development, primarily attributed to its ability to not only block the TIGIT inhibitory signal but also to deplete immunosuppressive Treg cells and activate other immune cells. This unique mode of action provides a strong rationale for its ongoing clinical development in various oncology indications. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety profile of EOS-448 against other TIGIT-targeting agents.

References

T-448 Free Base: A Comparative Analysis of its Reproducibility in Enhancing Learning and Memory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of T-448 free base's effects on learning and memory, its mechanism of action, and its standing relative to other emerging cognitive enhancers. This analysis is based on available preclinical data, with a focus on the reproducibility of its therapeutic effects.

T-448 is an orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation of gene expression. By inhibiting LSD1, T-448 has been shown to increase histone H3 lysine (B10760008) 4 (H3K4) methylation in neurons, leading to the increased expression of genes associated with neural plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). A key preclinical study demonstrated that T-448 can ameliorate learning and memory deficits in a mouse model of N-methyl-D-aspartate (NMDA) receptor hypofunction, a condition relevant to several neurological and psychiatric disorders.[1]

A significant advantage of T-448 highlighted in early research is its favorable safety profile, particularly its minimal impact on the LSD1-GFI1B complex, which is associated with a lower risk of hematological toxicities like thrombocytopenia that have been a concern with other LSD1 inhibitors.[1][2]

Comparative Analysis of LSD1 Inhibitors for Cognitive Enhancement

While the direct replication of T-448's cognitive enhancement effects by independent research groups is not yet extensively documented in publicly available literature, a comparison with other LSD1 inhibitors provides context for its potential therapeutic utility.

FeatureThis compoundTAK-418Vafidemstat (ORY-2001)
Mechanism of Action Irreversible LSD1 inhibitorIrreversible LSD1 inhibitorDual inhibitor of LSD1 and MAO-B
Reported Cognitive Effects Improved learning and memory in a mouse model of NMDA receptor hypofunction.[1]Improved social and memory deficits in rodent models of neurodevelopmental disorders and aging.[3]Showed improvements in aggression and agitation in Alzheimer's patients, but no significant cognitive improvement in a Phase 2a trial.[4]
Preclinical Models Mice with NMDA receptor hypofunction.[1]Rodent models of neurodevelopmental disorders, aged mice, and amyloid precursor protein overexpressing mice.[3]Senescence Accelerated Mouse Prone 8 (SAMP8) model.
Key Advantage High specificity for LSD1 enzyme activity with a good hematological safety profile.[1][2]Similar to T-448, it is a specific inhibitor of LSD1 enzyme activity with minimal impact on the LSD1-cofactor complex.[3]Brain penetrant and has been evaluated in human clinical trials for neurodegenerative diseases.
Clinical Development PreclinicalPhase 1 clinical trials completed.Phase 2 clinical trials completed for Alzheimer's disease and other CNS disorders.

Experimental Protocols

Water Y-Maze Test for Spatial Working Memory in Mice with NMDA Receptor Hypofunction

This protocol is based on the methodology suggested by the primary research on T-448 and general Y-maze procedures.

Objective: To assess short-term spatial working memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

  • Habituation: Mice are individually placed in the center of the Y-maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).

  • Drug Administration: this compound or vehicle is administered orally at specified doses (e.g., 1, 10 mg/kg) for a defined period (e.g., 3 weeks) prior to behavioral testing.[1]

  • Testing:

    • The mouse is placed at the end of one arm (the "start arm").

    • The sequence of arm entries is recorded. An "arm entry" is typically defined as the mouse moving a certain distance into an arm.

    • The number of "alternations" is counted. A spontaneous alternation is defined as consecutive entries into all three different arms.

  • Data Analysis: The percentage of spontaneous alternations is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. An increase in the percentage of spontaneous alternations is indicative of improved spatial working memory.

Signaling Pathways and Experimental Workflows

T-448 Mechanism of Action

T448_Mechanism T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 Inhibits H3K4me1_2 H3K4me1/2 (Histone H3 Lysine 4 mono/di-methylation) LSD1->H3K4me1_2 Demethylates Plasticity_Genes Neural Plasticity-Related Genes (e.g., BDNF, Arc, Fos) H3K4me1_2->Plasticity_Genes Promotes Expression Synaptic_Plasticity Enhanced Synaptic Plasticity Plasticity_Genes->Synaptic_Plasticity Cognitive_Function Improved Learning & Memory Synaptic_Plasticity->Cognitive_Function

Mechanism of T-448 in enhancing cognitive function.
Downstream Signaling Cascade of LSD1 Inhibition

LSD1_Signaling cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Activation cluster_cellular Cellular Effects LSD1 LSD1 Inhibition (by T-448) H3K4 Increased H3K4 Methylation LSD1->H3K4 BDNF_Gene BDNF Gene Expression H3K4->BDNF_Gene CREB CREB Activation H3K4->CREB BDNF_Protein Increased BDNF Protein BDNF_Gene->BDNF_Protein CREB->BDNF_Gene Positive Feedback TrkB TrkB Receptor Activation BDNF_Protein->TrkB Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) TrkB->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Downstream effects of LSD1 inhibition on neuronal signaling.
Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Model Animal Model Selection (e.g., NMDA Receptor Hypofunction Mice) Drug_Admin Chronic Drug Administration (T-448 or Vehicle) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Water Y-Maze) Drug_Admin->Behavioral_Testing Tissue_Collection Brain Tissue Collection (Hippocampus) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis Molecular_Analysis Molecular Analysis (Western Blot for H3K4me, qPCR for Gene Expression) Tissue_Collection->Molecular_Analysis Molecular_Analysis->Data_Analysis

A typical preclinical workflow for evaluating T-448.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for cognitive deficits associated with conditions of NMDA receptor hypofunction. Its high specificity and favorable safety profile in preclinical models make it an attractive candidate for further investigation. However, the current evidence for its pro-cognitive effects is primarily based on a single key study. For the scientific community to fully embrace T-448 as a reproducible cognitive enhancer, independent replication of these findings in various laboratories and across different preclinical models of cognitive impairment is essential.

Future research should focus on:

  • Independent validation of the cognitive-enhancing effects of T-448.

  • Head-to-head comparative studies with other LSD1 inhibitors and cognitive enhancers.

  • Elucidation of the full spectrum of downstream gene targets of T-448-mediated LSD1 inhibition in the brain.

  • Progression to clinical trials to assess the safety and efficacy of T-448 in human populations with cognitive impairments.

This guide will be updated as new experimental data becomes available.

References

Comparative analysis of T-448 free base and tranylcypromine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of T-448 Free Base and Tranylcypromine (B92988) for Researchers and Drug Development Professionals

In the landscape of epigenetic modulators and neuropharmacology, both this compound and tranylcypromine have emerged as significant molecules, albeit with distinct primary targets and therapeutic profiles. This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their characterization. This objective comparison is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Introduction to this compound and Tranylcypromine

This compound is a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for histone H3 lysine (B10760008) 4 (H3K4) demethylation.[1][2][3] Its development was aimed at achieving high specificity for LSD1 to mitigate off-target effects, particularly hematological toxicities, that have been associated with other LSD1 inhibitors.[4][5]

Tranylcypromine, a well-established pharmaceutical agent, is a non-selective and irreversible inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[6][7] This inhibition leads to an increase in the synaptic levels of monoamine neurotransmitters, which is the basis for its use as an antidepressant.[6][7] More recently, tranylcypromine has also been identified as an inhibitor of LSD1, expanding its potential therapeutic applications beyond psychiatric disorders.[8][9]

Comparative Pharmacological Profile

The primary distinction between this compound and tranylcypromine lies in their target selectivity and potency. This compound was specifically designed as a highly selective LSD1 inhibitor, and current literature does not indicate significant inhibition of MAO-A or MAO-B. In contrast, tranylcypromine is a potent inhibitor of both MAO isoforms and exhibits weaker activity against LSD1.

Data Presentation: Inhibitory Activity
CompoundTargetIC50Notes
This compound LSD122 nMOrally active and irreversible inhibitor.[1][2]
MAO-ANo significant inhibition reportedDesigned for high selectivity for LSD1.
MAO-BNo significant inhibition reportedDesigned for high selectivity for LSD1.
Tranylcypromine LSD120.7 µMIrreversible inhibitor.[7]
MAO-A2.3 µMNon-selective, irreversible inhibitor.[6][7]
MAO-B0.95 µMNon-selective, irreversible inhibitor.[6][7]

Mechanism of Action and Signaling Pathways

Tranylcypromine: Dual Inhibition of MAO and LSD1

Tranylcypromine's primary mechanism of action involves the irreversible inhibition of MAO-A and MAO-B in the outer mitochondrial membrane. By inhibiting these enzymes, tranylcypromine prevents the breakdown of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft. This modulation of monoaminergic neurotransmission is central to its antidepressant effects.

Additionally, tranylcypromine inhibits LSD1, a histone demethylase that plays a critical role in regulating gene expression through the demethylation of H3K4me1/2 and H3K9me1/2.[8] Inhibition of LSD1 by tranylcypromine can alter gene expression patterns and has been explored as a potential anti-cancer strategy.[8]

cluster_0 Mitochondrion cluster_1 Nucleus Tranylcypromine Tranylcypromine MAO-A/B MAO-A/B Tranylcypromine->MAO-A/B Inhibits Aldehydes Aldehydes MAO-A/B->Aldehydes Produces Increased Neurotransmitters Increased Neurotransmitters MAO-A/B->Increased Neurotransmitters Leads to Monoamines Monoamines Monoamines->MAO-A/B Metabolized by Tranylcypromine_LSD1 Tranylcypromine LSD1 LSD1 Tranylcypromine_LSD1->LSD1 Inhibits H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylates to Altered Gene Expression Altered Gene Expression LSD1->Altered Gene Expression Leads to H3K4me1/2 H3K4me1/2 H3K4me1/2->LSD1 Substrate for

Signaling pathways of Tranylcypromine.
This compound: Specific LSD1 Inhibition

This compound acts as a specific and irreversible inhibitor of LSD1.[3] By inhibiting LSD1, T-448 enhances the levels of H3K4 methylation, which in turn modulates the expression of genes related to neural plasticity, such as brain-derived neurotrophic factor (Bdnf).[2] A key feature of T-448 is its minimal impact on the LSD1-GFI1B complex, which is associated with a superior hematological safety profile compared to tranylcypromine-based LSD1 inhibitors.[4][5]

cluster_0 Nucleus T-448 T-448 LSD1 LSD1 T-448->LSD1 Specifically Inhibits H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylates to Increased H3K4 Methylation Increased H3K4 Methylation LSD1->Increased H3K4 Methylation Leads to H3K4me1/2 H3K4me1/2 H3K4me1/2->LSD1 Substrate for Altered Gene Expression Altered Gene Expression Increased H3K4 Methylation->Altered Gene Expression

Signaling pathway of this compound.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine the inhibitory potency of a compound against MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is measured by monitoring the production of a detectable product from a substrate. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine (B1673886) for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine (B48309) for MAO-B)

  • Test compound (e.g., tranylcypromine)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate to detect H2O2, a byproduct of the MAO reaction)

  • 96-well microplate

  • Plate reader (fluorometric or spectrophotometric)

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Add the enzyme (MAO-A or MAO-B) to the wells of the microplate.

  • Add the test compound or control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare Reagents Prepare Serial Dilutions of Test Compound Start->Prepare Reagents Dispense Enzyme Dispense MAO Enzyme into Microplate Wells Prepare Reagents->Dispense Enzyme Add Compound Add Test Compound and Pre-incubate Dispense Enzyme->Add Compound Initiate Reaction Add Substrate to Initiate Reaction Add Compound->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Detect Product Add Detection Reagent and Measure Signal Incubate->Detect Product Analyze Data Calculate % Inhibition and IC50 Value Detect Product->Analyze Data End End Analyze Data->End

References

Confirming the irreversible inhibition of LSD1 by T-448 free base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-448 free base, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate an objective evaluation of T-448's performance and mechanism of action.

Comparative Performance of LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a critical epigenetic regulator involved in gene transcription. Its dysregulation is implicated in various cancers, making it a significant therapeutic target. T-448 is a potent, orally active, and irreversible inhibitor of LSD1.[1][2] Its mechanism of action involves the generation of a compact formyl-FAD adduct, which leads to the irreversible inhibition of the enzyme.[3] A key advantage of T-448 is its minimal impact on the LSD1-GFI1B complex, which is associated with a superior hematological safety profile compared to other tranylcypromine-based irreversible inhibitors that disrupt this complex.[3][4]

The following table summarizes the in vitro potency of T-448 and other selected LSD1 inhibitors, highlighting their mechanism of action and selectivity against the related enzymes MAO-A and MAO-B.

InhibitorMechanism of ActionLSD1 IC50MAO-A IC50MAO-B IC50Selectivity (LSD1 vs MAO-A/B)
T-448 Irreversible 22 nM [5]>100 µM [5]>100 µM [5]>4,500-fold [5]
GSK2879552Irreversible~20-24 nM[6]>200 µM[7]>200 µM[7]High
ORY-1001 (Iadademstat)Irreversible18 nM[7]>100 µM[8]>100 µM[8]>5,500-fold
Seclidemstat (SP-2577)Reversible13 nM (Ki=31 nM)[9]>100 µM[10]>100 µM[10]High
Lsd1-IN-24Reversible247 nM[6]Not ReportedNot ReportedNot Reported
Tranylcypromine (TCP)Irreversible~200 µM19 µM (Ki)[11]16 µM (Ki)[11]Non-selective

Experimental Protocols

Accurate assessment of LSD1 inhibition requires robust and well-defined experimental protocols. The following are detailed methodologies for key biochemical and cellular assays.

Biochemical Assay for LSD1 Activity (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.

Materials:

  • Purified recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of the 384-well plate.

  • Prepare the LSD1 enzyme solution in assay buffer and add 20 µL to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Prepare the substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.[12]

Cellular Assay for LSD1 Target Engagement (Western Blot)

This method assesses the intracellular activity of an LSD1 inhibitor by measuring the accumulation of its substrate, dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2).

Materials:

  • Cancer cell line of interest (e.g., THP-1, MV(4;11))

  • Cell culture medium and reagents

  • Test compounds (e.g., this compound)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO).

  • Harvest the cells and lyse them using Lysis Buffer.

  • Determine the protein concentration of each lysate.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-Total Histone H3 antibody to confirm equal loading.

  • Quantify the band intensities to determine the relative increase in H3K4me2 levels.[13]

Visualizing LSD1's Role and Inhibition

LSD1 Signaling Pathway in Cancer

LSD1 plays a crucial role in various signaling pathways that are often dysregulated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the modulation of oncogenic pathways.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Oncogenes Oncogenes LSD1->Oncogenes activates Wnt Wnt/β-catenin LSD1->Wnt regulates PI3K PI3K/Akt/mTOR LSD1->PI3K regulates Notch Notch LSD1->Notch regulates Tumor_Suppressor Tumor Suppressor Genes (e.g., p53 targets) H3K4me2->Tumor_Suppressor activates T448 T-448 T448->LSD1 irreversibly inhibits Other_Inhibitors Other LSD1 Inhibitors Other_Inhibitors->LSD1 inhibit

Caption: LSD1's role in cancer signaling and its inhibition by T-448.

Experimental Workflow for Evaluating LSD1 Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of an LSD1 inhibitor like T-448.

Experimental_Workflow Start Start: Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assays (e.g., Peroxidase-Coupled) Start->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Western Blot for H3K4me2) Biochemical_Assay->Cellular_Assay Potent & selective compounds Selectivity_Assay Selectivity Assays (vs. MAO-A, MAO-B) Biochemical_Assay->Selectivity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicology Studies (e.g., Xenograft models) Cellular_Assay->In_Vivo_Studies Cell-active compounds Selectivity_Assay->Cellular_Assay Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development Efficacious & safe compounds

Caption: A typical workflow for the preclinical evaluation of LSD1 inhibitors.

References

T-448 Free Base: A Precision Tool for Probing LSD1 Function with an Improved Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of T-448 free base, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. By presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways, this guide aims to equip researchers with the necessary information to make an informed choice for their studies of LSD1 function.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[2] T-448 is an orally active and irreversible inhibitor of LSD1 with a distinct mechanism that offers a superior safety profile compared to many other LSD1 inhibitors.[3][4]

Comparative Analysis of LSD1 Inhibitors

T-448 distinguishes itself from other LSD1 inhibitors, particularly earlier generation compounds like tranylcypromine (B92988) (TCP), through its high potency and remarkable selectivity.[3][5] Furthermore, a key feature of T-448 is its minimal impact on the interaction between LSD1 and its cofactor GFI1B, a critical regulator of hematopoietic differentiation.[3][4] Disruption of this complex by other LSD1 inhibitors has been associated with hematological toxicities, such as thrombocytopenia.[3][4]

Below is a comparative summary of this compound and other well-characterized LSD1 inhibitors, including those that have entered clinical trials.

Compound Type LSD1 IC₅₀ Selectivity vs. MAO-A Selectivity vs. MAO-B Impact on LSD1-GFI1B Complex Key Features
T-448 Irreversible22 nM[6]>4,500-fold[3]>4,500-fold[3]Minimal[3][4][7]High potency and selectivity; superior hematological safety profile.[3][4]
Tranylcypromine (TCP) Irreversible~5.6 µM[8]Low (IC₅₀ ~2.84 µM)[8]Low (IC₅₀ ~0.73 µM)[8]Disrupts[3][4]Non-selective; repurposed MAO inhibitor.[5]
ORY-1001 (Iadademstat) Irreversible18 nM[9]HighHighDisruptsPotent and selective; in clinical trials for AML and solid tumors.[9]
GSK2879552 Irreversible24 nM[5]HighHighDisruptsSelective; clinical trials terminated for AML and SCLC.[10][11]
INCB059872 IrreversiblePotent (nM range)[5]HighHighDisruptsPotent and selective; in clinical trials for myeloid leukemia.[5]
Seclidemstat (SP-2577) Reversible13 nM[9]High (no action)[9]High (no action)[9]N/A (Reversible)Potent and reversible; in clinical trials for advanced solid tumors.[9]

Note: IC₅₀ values can vary depending on the specific assay conditions and should be used for relative comparison.

Signaling Pathways and Experimental Workflows

LSD1 is a critical regulator of gene expression and is involved in multiple signaling pathways implicated in cancer.[2][12] It can act as both a transcriptional repressor and co-activator, influencing pathways such as Wnt/β-Catenin and PI3K/AKT.[12] Understanding these pathways is crucial for designing and interpreting experiments with LSD1 inhibitors.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_cellular_effects Cellular Effects LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates Differentiation Cell Differentiation Apoptosis Apoptosis HDAC HDAC CoREST->HDAC recruits GFI1B GFI1B GFI1B->LSD1 interacts TargetGene_Repression Target Gene Repression H3K4me2->TargetGene_Repression leads to TargetGene_Repression->Differentiation inhibition promotes TargetGene_Repression->Apoptosis inhibition induces T448 T-448 T448->LSD1 inhibits enzyme activity Other_Inhibitors Other Inhibitors (e.g., TCP) Other_Inhibitors->LSD1 inhibit & disrupt GFI1B interaction

LSD1 Signaling and Inhibition

A typical workflow for evaluating a novel LSD1 inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay LSD1 Enzyme Inhibition Assay (e.g., HTRF) Selectivity_Assay Selectivity Assays (LSD2, MAO-A/B) Enzyme_Assay->Selectivity_Assay Determine Potency (IC₅₀) Cell_Viability Cell Viability/Proliferation Assay Selectivity_Assay->Cell_Viability Confirm Selectivity Western_Blot Western Blot for H3K4me2 Cell_Viability->Western_Blot Assess Cellular Efficacy PPI_Assay LSD1-GFI1B Interaction Assay (Co-IP) Western_Blot->PPI_Assay Confirm Target Engagement

LSD1 Inhibitor Evaluation Workflow

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments used to characterize LSD1 inhibitors.

LSD1 Enzyme Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product of the demethylation reaction. The assay measures the increase in signal from a demethylated product.[13]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., T-448) in an appropriate buffer.

  • Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme (e.g., 0.4 nM).[13] Add the diluted inhibitor or vehicle control and pre-incubate for 15 minutes on ice.[8]

  • Enzymatic Reaction: Initiate the reaction by adding a mixture of flavin adenine (B156593) dinucleotide (FAD) and a biotinylated monomethylated H3K4 peptide substrate.[8]

  • Detection: After a defined incubation period (e.g., 60 minutes) at room temperature, add the detection reagents, which typically include a europium cryptate-labeled anti-demethylated H3K4 antibody and streptavidin-XL665.[13]

  • Signal Measurement: Measure the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).[8]

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to controls. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Western Blot for H3K4me2 Levels

This method confirms that the inhibitor engages LSD1 within the cell by measuring the accumulation of its substrate, H3K4me2.

Principle: An increase in the cellular levels of dimethylated H3K4 (H3K4me2) indicates the inhibition of LSD1's demethylase activity.

Protocol:

  • Cell Treatment: Culture cells of interest and treat with various concentrations of the LSD1 inhibitor (and a vehicle control) for a specified duration (e.g., 24-72 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.[14]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of histone proteins (e.g., 10-20 µg) on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.[16]

  • Densitometry Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels.

Conclusion

This compound emerges as a highly valuable chemical probe for investigating the biological functions of LSD1. Its high potency, selectivity, and, most notably, its minimal disruption of the LSD1-GFI1B complex, offer a significant advantage in reducing the risk of hematological side effects observed with other inhibitors.[3][4] This makes T-448 an ideal tool for in vitro and in vivo studies where precise targeting of LSD1's enzymatic activity is required without the confounding effects of disrupting critical protein-protein interactions. For researchers aiming to dissect the specific roles of LSD1's demethylase activity in health and disease, T-448 provides a more refined and safer alternative to less selective, first-generation inhibitors.

References

Safety Operating Guide

Proper Disposal of T-448 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: T-448 free base is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should this compound be disposed of down the drain or in regular waste streams. This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data for structurally similar compounds and general best practices for hazardous chemical waste management.

Hazard Identification and Safety Precautions

This compound is a potent chemical compound that presents multiple hazards. Based on data from safety data sheets (SDS) for closely related compounds like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride, users must be aware of the following classifications[1][2][3]:

Hazard ClassificationCategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][3]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin.[1][3]
Skin Corrosion/IrritationCategory 1A/2Causes severe skin burns and eye damage or causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 1/2Causes serious eye damage or causes serious eye irritation.[1][3]
Skin SensitisationSub-category 1A/1May cause an allergic skin reaction.[1][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed.[1]
Acute Aquatic HazardCategory 1Very toxic to aquatic life.[1][3]
Chronic Aquatic HazardCategory 1Very toxic to aquatic life with long lasting effects.[1][3]

Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, the following PPE is mandatory when handling the compound for disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure risk.

Experimental Protocol for Chemical Inactivation (if applicable and approved):

Note: Chemical inactivation should only be performed by trained personnel and in accordance with your institution's specific safety protocols. The following is a general guideline and may need to be adapted.

  • Preparation: Ensure all necessary PPE is worn and the work area is clean and free of incompatible materials.

  • Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water with stirring. This will help to hydrolyze the compound.

  • Neutralization: The resulting solution will likely be basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) while monitoring the pH. Aim for a final pH between 6 and 8.

  • Collection: The neutralized solution should be collected in a clearly labeled hazardous waste container.

Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).

  • Segregation: Store the this compound waste separately from incompatible materials.

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage. The storage area should be secure and accessible only to authorized personnel.

Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the final disposal of hazardous waste.

  • Provide Information: Be prepared to provide the EHS office with the chemical name, quantity, and any other relevant information about the waste.

  • Follow EHS Instructions: Adhere to all instructions provided by the EHS office for the pickup and disposal of the waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2].

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

T448_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Full PPE B Work in a Fume Hood A->B C Collect Waste in Labeled Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F Proper Disposal by Licensed Contractor E->F

References

Personal protective equipment for handling T-448 free base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for T-448 free base (CAS No. 1597426-52-2) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research chemicals and should be supplemented by the official SDS, which must be obtained from your supplier prior to any handling.

Researchers, scientists, and drug development professionals must exercise extreme caution when handling new chemical entities like this compound. The absence of comprehensive public safety data necessitates a conservative approach, treating the compound as potentially hazardous.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound.[1][2] The following table summarizes recommended PPE for various laboratory operations involving this compound, based on general safety protocols for potent research chemicals.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Full-face respirator or a half-mask respirator with P100 (or equivalent) particulate filters.[3] - Chemical splash goggles and a face shield.[1][4] - Disposable nitrile gloves (double-gloving recommended).[1] - Lab coat or disposable gown. - Closed-toe shoes.[5]
Solution Preparation and Handling - Chemical fume hood.[5][6] - Chemical splash goggles.[1] - Disposable nitrile gloves.[1] - Lab coat. - Closed-toe shoes.[5]
General Laboratory Use - Safety glasses with side shields.[1][7] - Disposable nitrile gloves.[1] - Lab coat. - Closed-toe shoes.[5]
Spill Cleanup - Level of PPE should be determined by the nature and size of the spill; refer to the emergency response plan. For a significant spill, this may include a full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty gloves.

Operational Plan for Handling this compound

A step-by-step approach is crucial for minimizing exposure and ensuring safety.

1. Pre-Handling Preparation:

  • Obtain and Review SDS: Before any work begins, obtain and thoroughly review the official Safety Data Sheet from the supplier.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[8]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.

2. Handling Procedures:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If handling the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.[8]

  • Solution Preparation: Prepare solutions within a chemical fume hood.[6] Add solvent to the solid slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Transport: When moving the compound, use secondary containment to prevent spills.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9]

Disposal Plan

All waste generated from handling this compound must be considered hazardous waste unless otherwise specified in the official SDS.

1. Waste Segregation:

  • Segregate waste into clearly labeled containers for solid waste, liquid waste, and sharps.

2. Waste Containers:

  • Use containers that are compatible with the chemical waste.[10]

  • Ensure containers are properly sealed to prevent leaks.[11]

3. Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name, and any known hazards.[12]

4. Storage:

  • Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[13]

5. Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10] Do not dispose of this chemical down the drain or in regular trash.[14]

Experimental Workflow and Emergency Protocols

The following diagrams illustrate a general workflow for handling potent compounds and a basic emergency response plan for a chemical spill.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Obtain & Review SDS prep2 Designate Handling Area prep1->prep2 prep3 Assemble PPE & Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Prepare Solution in Fume Hood handle1->handle2 handle3 Label All Containers handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Store in Labeled Hazardous Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: General workflow for safely handling potent research compounds.

G cluster_response Immediate Response cluster_assessment Assess the Spill cluster_minor_spill Minor Spill Cleanup cluster_major_spill Major Spill Response spill Chemical Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate attend Attend to any injured persons (if safe to do so) alert->attend assess Is the spill minor and can be handled internally? evacuate->assess attend->assess don_ppe Don appropriate PPE assess->don_ppe Yes contact_ehs Contact Environmental Health & Safety (EH&S) or emergency services assess->contact_ehs No contain Contain the spill with absorbent material don_ppe->contain neutralize Neutralize if applicable contain->neutralize cleanup Clean up residue and decontaminate the area neutralize->cleanup dispose Dispose of waste as hazardous material cleanup->dispose secure_area Secure the area and prevent entry contact_ehs->secure_area provide_info Provide information to emergency responders secure_area->provide_info

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.